7-Aminocephalosporanic acid

Catalog No.
S516386
CAS No.
957-68-6
M.F
C10H12N2O5S
M. Wt
272.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminocephalosporanic acid

CAS Number

957-68-6

Product Name

7-Aminocephalosporanic acid

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

InChI

InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1

InChI Key

HSHGZXNAXBPPDL-HZGVNTEJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7-ACS; 7 ACS; 7ACS; 7-Aminocephalosporinic acid; 7 Aminocephalosporinic acid; 7Aminocephalosporinic acid;

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O

The exact mass of the compound 7-Aminocephalosporanic acid is 272.0467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. It belongs to the ontological category of alpha,beta-unsaturated monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Profile and Significance of 7-ACA

Author: Smolecule Technical Support Team. Date: February 2026

7-ACA consists of a β-lactam ring fused to a six-membered dihydrothiazine ring. This core structure is chemically distinct from the penicillins, which feature a β-lactam ring fused to a five-membered thiazolidine ring [1] [2].

The molecule's key feature is its bifunctional reactivity, allowing for independent chemical modifications at two key positions to alter the drug's properties [2] [3]:

  • C7 Position (R1 Side Chain): Acylation of the 7-amino group primarily governs the compound's antibacterial spectrum and its stability against β-lactamases.
  • C3 Position (R2 Side Chain): Modification of this side chain significantly influences the pharmacokinetics of the drug, including its metabolic stability, half-life, and ability to penetrate tissues such as the central nervous system [1] [2].

This capacity for modification at both the C7 and C3 positions is what enables the creation of cephalosporins across multiple generations, each with a broadened antibacterial spectrum and improved resistance to bacterial defense mechanisms [1] [3].

Production of 7-ACA

7-ACA is industrially produced from cephalosporin C (CPC), a natural fermentation product of the fungus Acremonium chrysogenum. The conversion process has evolved from a purely chemical method to more environmentally friendly enzymatic and bio-production routes.

Table 1: Comparison of Primary 7-ACA Production Methods

Method Key Process Advantages Disadvantages
Chemical Deacylation [1] CPC side chain removed using phosphorus pentachloride and propanol after amino/carboxyl protection. High yield (64%), excellent product quality [1]. Requires toxic chemicals/organic solvents, generates hazardous waste [4] [1].

| Two-Step Enzymatic Process [4] [1] | Step 1: CPC → GL-7-ACA via D-amino acid oxidase (DAO). Step 2: GL-7-ACA → 7-ACA via glutaryl acylase (GAC). | Environmentally safer, mild reaction conditions, reduced waste [4] [1]. | Requires two separate enzymatic steps. | | One-Step Enzymatic Process [4] [5] | Direct conversion of CPC → 7-ACA using a single enzyme, cephalosporin C acylase (CCA). | Simplified process, avoids CPC isolation steps, cost-effective [4]. | Requires highly specific engineered enzymes; commercial in vivo success limited [4]. | | Direct In Vivo Biosynthesis [4] [6] | Engineered A. chrysogenum strains express bacterial CCA genes to produce 7-ACA directly during fermentation. | Most streamlined approach; "one-pot" production minimizes downstream processing [4] [6]. | Production levels not yet commercially significant; active area of research [4] [6]. |

7-ACA as a Platform for Drug Development

Most commercial cephalosporins are semi-synthetic derivatives created by chemically adding different side chains to the 7-ACA nucleus [1] [2]. These modifications have led to cephalosporins being categorized into generations.

Table 2: Generations of Cephalosporins Derived from 7-ACA

Generation Key Modifications & Features Example Antibiotics (Non-exhaustive)
First [1] [3] Good activity against Gram-positive bacteria (e.g., staphylococci, streptococci) but susceptible to many β-lactamases. Cefalotin, Cefazolin, Cephalexin [2] [3]
Second [4] [3] Increased stability against some β-lactamases; expanded activity against Gram-negative bacteria. Cefuroxime, Cefaclor, Cefoxitin [4] [3]
Third [4] [3] High resistance to β-lactamases; enhanced activity against Gram-negative bacteria; some can cross the blood-brain barrier. Ceftriaxone, Cefotaxime, Ceftazidime [4] [3]
Fourth [4] [3] Broad spectrum; very low affinity for β-lactamases; effective against Pseudomonas aeruginosa. Cefepime, Cefpirome [4] [3]
Fifth [4] Broad spectrum including activity against methicillin-resistant Staphylococcus aureus (MRSA). Ceftaroline, Ceftobiprole [4]

Experimental & Research Applications

Protocol for Antimicrobial Activity Testing of New 7-ACA Derivatives

Research into new 7-ACA derivatives involves synthesizing compounds and evaluating their biological activity. Below is a generalized protocol based on methodologies from published studies [7].

  • Synthesis of Derivatives: 7-ACA is used as a starting material for chemical reactions. For example, it can be treated with various sulfonyl chlorides or acid chlorides to introduce new functional groups at the C7 position, creating a library of novel compounds [7].
  • Antimicrobial Susceptibility Testing: The synthesized compounds are screened for antimicrobial activity using standard methods.
    • Materials: Test microorganisms (e.g., standard strains of Gram-positive and Gram-negative bacteria), Mueller-Hinton broth/agar, serial dilutions of the test compound, and a positive control antibiotic.
    • Method: The minimum inhibitory concentration (MIC) is determined using broth microdilution or agar dilution techniques according to guidelines from organizations like the CLSI (Clinical and Laboratory Standards Institute). The growth of microorganisms in the presence of different concentrations of the test compound is assessed after 18-24 hours of incubation [7].
  • Specialized Activity Assays: Depending on the research focus, compounds may be screened for other biological activities.
    • Anti-Urease Activity: This can be tested to identify potential inhibitors of the urease enzyme, which is a virulence factor for some bacteria. The activity is measured by monitoring ammonia production [7].
    • Anti-β-lactamase Activity: Compounds can be evaluated for their ability to inhibit β-lactamase enzymes, which would make them valuable in combination with other β-lactam antibiotics [7].
Protocol for One-Step Enzymatic Production of D-7-ACA from 7-ACA

Deacetyl-7-aminocephalosporanic acid (D-7-ACA) is another key intermediate. The following protocol outlines its enzymatic production from 7-ACA using a specific GDSL esterase [5].

Start Reaction Setup Step1 Add 7-ACA substrate (25 mM) Start->Step1 Step2 Add purified rINANE1 esterase (2.5 U/mL) Step1->Step2 Step3 Incubate with shaking (40°C, pH 8.0, 30 min) Step2->Step3 Step4 Terminate reaction (95°C, 10 min) Step3->Step4 Step5 Centrifuge and analyze (HLPC analysis) Step4->Step5 End D-7-ACA Product Step5->End

Experimental workflow for enzymatic production of D-7-ACA.

  • Enzyme: Recombinant GDSL esterase (e.g., rINANE1 expressed in Pichia pastoris) [5].
  • Reaction Conditions:
    • Substrate: 25 mM 7-ACA.
    • Enzyme Load: 2.5 U/mL.
    • Buffer: 50 mM Glycine-NaOH buffer, pH 8.0.
    • Temperature & Time: 40°C for 30 minutes with shaking [5].
  • Reaction Termination & Analysis:
    • Stop the reaction by heating at 95°C for 10 minutes.
    • Centrifuge to remove precipitated protein.
    • Analyze the supernatant using HPLC to quantify the conversion of 7-ACA to D-7-ACA. Under these optimized conditions, a conversion rate of approximately 97% can be achieved [5].

Key Structural Insights and Relationships

Understanding the structural basis of antibiotic action and cross-reactivity is crucial for drug development.

Table 3: Structure-Activity and Cross-Reactivity Relationships

Aspect Structural Basis Implication
Mechanism of Action [8] β-lactam ring mimics the D-Ala-D-Ala terminus of bacterial cell wall precursors. Acylates active site serine of Penicillin-Binding Proteins (PBPs), inhibiting cell wall synthesis [8].
Cross-Reactivity in Hypersensitivity [9] Cephems with a tetrazolyl group at the C3 position can trigger delayed-type hypersensitivity. The tetrazolyl group itself and the 7-ACA core are involved in T-cell recognition, leading to cross-reactivity between cephems sharing this structural feature [9].
Affinity for Resistant PBPs [8] Specific R1 side chains (e.g., acylureido group in azlocillin) enhance affinity and acylation rate for PBPs from resistant bacteria like Enterococcus faecium. Informing the design of new β-lactams effective against resistant strains by optimizing side-chain interactions [8].

The ongoing research and development efforts, particularly in direct in vivo biosynthesis [4] [6] and enzyme engineering for one-step conversion [4] [5], are paving the way for more sustainable and efficient production of 7-ACA and its derivatives, ensuring this critical intermediate remains a cornerstone of antibiotic therapy.

References

what is 7-aminocephalosporanic acid

Author: Smolecule Technical Support Team. Date: February 2026

Production Methods for 7-ACA

7-ACA is industrially obtained from cephalosporin C (CPC), a fermentation product of the fungus Acremonium chrysogenum [1] [2]. The key challenge is removing the α-aminoadipic side chain from CPC to expose the 7-amino group. This is achieved through chemical or enzymatic processes.

The following diagram illustrates the primary pathways for 7-ACA production from cephalosporin C:

f CPC Cephalosporin C (CPC) Chemical Chemical Cracking CPC->Chemical Traditional Method Enzymatic Enzymatic Hydrolysis CPC->Enzymatic ACA 7-ACA Chemical->ACA Direct conversion Intermediate GL-7-ACA (Glutaryl-7-ACA) Enzymatic->Intermediate Step 1: D-Amino Acid Oxidase (D-AAO) Intermediate->ACA Step 2: Glutaryl Acylase (GLA)

Production pathways for 7-ACA from Cephalosporin C

Chemical Cracking

The traditional chemical method involves a two-step process using trimethylchlorosilane and phosphorus pentachloride, followed by hydrolysis [3]. While established, this process requires organic solvents and generates significant toxic chemical waste, leading to substantial environmental impacts and higher costs [1].

Enzymatic Hydrolysis

The enzymatic approach has largely replaced the chemical method due to its efficiency and greener profile [1]. It can be performed in two ways:

  • Two-Step Enzymatic Process: This is the common industrial method [1] [2].

    • First Step: Cephalosporin C is treated with D-amino acid oxidase (DAO). This enzyme oxidatively deaminates the α-aminoadipyl side chain, converting it to glutaryl-7-aminocephalosporanic acid (GL-7-ACA) [1] [2].
    • Second Step: GL-7-ACA is converted to 7-ACA by glutaryl-7-ACA acylase (GLA), which cleaves the amide bond [1].
  • One-Step Enzymatic Process (Direct Conversion): This innovative approach uses a single enzyme, cephalosporin C acylase (CCA), to directly convert CPC into 7-ACA [1]. Recent research focuses on engineering superior CCA enzymes and creating transgenic Acremonium chrysogenum strains that can express bacterial CCA genes, potentially allowing for "one-pot" production of 7-ACA directly in the fermentation broth, thereby simplifying downstream processing [1].

The table below compares the key features of these production methods.

Feature Chemical Cracking Two-Step Enzymatic Process One-Step Enzymatic Process
Process Multi-step chemical reaction [3] Two enzymatic steps (DAO + GLA) [1] [2] Single enzymatic step (CCA) [1]
Conditions Harsh (organic solvents) [1] Mild (aqueous, moderate T & pH) [1] Mild (aqueous, moderate T & pH) [1]
Environmental Impact High (toxic waste) [1] Lower (reduced waste) [1] Potentially the lowest [1]
Yield & Efficiency ~50% yield from CPC [3] Similar yield to chemical, but more efficient [1] Actively researched; best strains show ~30% one-step conversion [1]
Key Advantage Established technology Reduced environmental impact; industrial standard [4] Simplified process; potential for in vivo production [1]

Experimental Protocol: In Vivo 7-ACA Production in Transgenic Fungus

A 2022 study demonstrated a transgenic in vivo approach for 7-ACA production [1]. Here is a summary of the key methodology:

  • Objective: To engineer a strain of Acremonium chrysogenum that can directly produce 7-ACA by expressing bacterial cephalosporin C acylase (CCA) genes [1].
  • Strain & Plasmids: The high cephalosporin-producing strain A. chrysogenum A3/2 was used. Recombinant plasmids (pXUL-4, pXUL-22, pXUL-2) carrying different codon-optimized bacterial cca genes under the control of a fungal promoter were constructed [1].
  • Transformation: A. chrysogenum was transformed using a protoplast method with the constructed plasmids. Transformants were selected on solid complete culture medium (CCM) containing nourseothricin (25 µg/mL) [1].
  • Culture Conditions: Transformants were grown in liquid CCM or minimal medium (MM) at 27°C with shaking at 180 rpm. Mycelia and culture supernatants were analyzed separately [1].
  • Analysis & Verification:
    • Protein Verification: Successful expression and correct processing of the heterologous CCA enzymes into α- and β-subunits were confirmed via Western blot and mass spectrometry [1].
    • Product Detection: The presence of 7-ACA and other metabolites in both mycelia and culture broth was detected and quantified using extensive HPLC analysis [1].
    • Optimization: The culture conditions (incubation time, temperature, pH) for the active bacterial acylase in the culture supernatant were explored to find the optimal conversion rate from CPC to 7-ACA [1].

Applications in Drug Development

7-ACA serves as the essential starting material for synthesizing the entire family of semi-synthetic cephalosporin antibiotics. By adding different side chains at the 7-amino position (R1) and/or the 3-position (R2) of its core structure, pharmaceutical companies can create drugs with tailored properties [3] [2].

These modifications lead to cephalosporins categorized into generations, which differ in their spectrum of antibacterial activity, resistance to β-lactamases, and pharmacokinetic properties [2]. The table below lists some key antibiotics derived from 7-ACA.

Cephalosporin Generation Key Antibiotics Derived from 7-ACA
First-Generation Cefazolin, Cephalexin, Cephradine [2]
Second-Generation Cefuroxime, Cefaclor, Cefoxitin (a cephamycin) [2]
Third-Generation Ceftriaxone, Cefotaxime, Ceftazidime, Cefoperazone [2]
Fourth-Generation Cefepime, Cefpirome [2]
Fifth-Generation Ceftaroline (active against MRSA) [1]

Market Overview

The global market for 7-ACA is significant and growing, driven by the continuous demand for cephalosporin antibiotics.

Market Segment Details
Global Market Size (2023) ~US$ 671.2 Million [4]
Projected Market Size (2034) ~US$ 1,264.68 Million [4]
CAGR (2024-2034) ~5.54% [4]
Dominant Production Method Enzymatic Hydrolysis [4]
Dominant Application Ceftriaxone [4]
Key Regional Players Asia-Pacific (fastest growth), North America (established market) [4] [5]

Future Outlook

Research and development in the 7-ACA sector are focused on:

  • Process Innovation: Advancing biocatalysis and enzyme engineering to improve yields, purity, and sustainability while reducing costs and environmental impact [1] [6].
  • In Vivo Production: Developing transgenic microbial strains for direct 7-ACA biosynthesis, which could revolutionize production by eliminating complex isolation and conversion steps [1].
  • Addressing Resistance: The ongoing battle against antimicrobial resistance continues to drive the development of new cephalosporin derivatives from the 7-ACA scaffold to combat resistant bacterial strains [1] [2].

References

Comprehensive Technical Guide: 7-Aminocephalosporanic Acid (7-ACA) Mechanism and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 7-ACA and its Fundamental Importance

7-Aminocephalosporanic acid (7-ACA) represents the fundamental core chemical structure for the synthesis of numerous cephalosporin antibiotics that are critically important in modern clinical practice. This compound serves as the essential synthon upon which an entire class of β-lactam antibiotics is built, with the global pharmaceutical industry relying on 7-ACA as the key intermediate for producing semi-synthetic cephalosporins [1]. The molecular structure of 7-ACA consists of a bicyclic ring system containing a β-lactam ring fused to a dihydrothiazine ring, which distinguishes it from penicillins that contain a β-lactam ring fused to a thiazolidine ring [2] [3]. This core structure is chemically modified at two primary positions: the C-7 amino group (R1 side chain) and the C-3 position (R2 side chain), enabling the creation of antibiotics with varying spectra of antimicrobial activity, pharmacokinetic properties, and resistance profiles [2].

The historical development of 7-ACA isolation and production methods marked a revolutionary advancement in antibiotic medicine, analogous to the discovery of 6-aminopenicillanic acid (6-APA) for penicillin derivatives [3]. Prior to the availability of 7-ACA, cephalosporin antibiotics were limited to natural compounds with restricted spectra of activity. The ability to chemically or enzymatically remove the side chain of cephalosporin C to yield 7-ACA provided pharmaceutical chemists with the foundational building block for engineering thousands of cephalosporin derivatives with optimized therapeutic properties [2] [1]. This breakthrough has led to the development of five generations of cephalosporin antibiotics, each with progressively expanded spectra of activity against bacterial pathogens, particularly against Gram-negative organisms [4] [5]. The continued importance of 7-ACA in modern medicine is evidenced by its central role in supplying the global antibiotic market, with ongoing research focused on improving production methodologies and developing novel derivatives to address emerging antimicrobial resistance challenges [4] [6].

Chemical Structure and Relationship to Antibiotic Activity

The chemical architecture of 7-ACA is characterized by a fused β-lactam-Δ³-dihydrothiazine two-ring system, systematically named as (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with a molecular formula of C₁₀H₁₂N₂O₅S and a molecular weight of 272.27 g·mol⁻¹ [1]. This distinctive butterfly-shaped molecule exhibits a deviation of approximately 0.02–0.03 nm of the β-lactam nitrogen atom from the plane defined by its substituents, creating molecular strain that contributes to its biological activity [2]. The inherent ring strain of the four-membered β-lactam ring and the distortion from planar geometry in the bicyclic system are traditionally considered essential factors for the high chemical reactivity of these compounds with bacterial target enzymes, though contemporary analysis suggests that transport characteristics, receptor binding affinity, and enzyme inhibition kinetics may play more significant roles in determining biological activity [2].

The functional group arrangement in 7-ACA provides two primary sites for chemical modification that govern the ultimate antibiotic properties of resulting derivatives:

  • The C-7 acylamido side chain (R1) is a key determinant of the compound's hydrophilic/hydrophobic character and significantly influences antibacterial spectrum, potency, and resistance to β-lactamases [2]. Modifications at this position have yielded successive generations of cephalosporins with expanded activity against Gram-negative pathogens.

  • The C-3 substituent (R2) primarily affects pharmacokinetic properties including metabolic stability, protein binding, and elimination half-life, though it also influences antibacterial activity to some degree [2]. The C-4 carboxyl group must remain unsubstituted to maintain antibacterial efficacy [2].

Table 1: Key Functional Groups and Their Roles in 7-ACA Derivatives

Position Chemical Group Role in Antibiotic Activity Modification Impact
C-7 Amino group Acylation site for side chain addition Determines spectrum of activity, β-lactamase resistance
C-3 Acetoxymethyl Influences pharmacokinetics Affects metabolic stability, half-life, dosing frequency
C-4 Carboxyl group Essential for binding to PBPs Must remain unsubstituted for antibacterial activity
N-5/O-8 β-lactam carbonyl Reactive center for acylation Directly involved in binding to bacterial transpeptidases

The stereochemical configuration at C-6 and C-7 positions ((6R,7R)) is essential for maintaining antibacterial activity, as alterations to this specific three-dimensional arrangement typically result in complete loss of efficacy against bacterial targets [1]. The C-3 acetoxymethyl group can be replaced with various heterocyclic substituents such as methyltetrazolethiol or pyridinium groups to enhance serum half-life and improve tissue penetration [2]. Additionally, the introduction of a 7-α-methoxy group in cephamycin derivatives (such as cefotetan and cefoxitin) significantly decreases vulnerability to β-lactamase hydrolysis, expanding activity against anaerobic bacteria and β-lactamase-producing strains [7]. These structure-activity relationships demonstrate how strategic chemical modifications to the 7-ACA core enable fine-tuning of antibiotic properties to address specific clinical needs and resistance patterns.

Production Methodologies: From Chemical to Enzymatic Synthesis

Chemical Synthesis Route

The traditional chemical process for 7-ACA production involves a multi-step procedure beginning with cephalosporin C (CPC) isolation from fermentation broths of the fungus Acremonium chrysogenum [4]. The chemical conversion typically employs sequential reactions including protection, activation, and deprotection steps to remove the α-aminoadipyl side chain from the cephem nucleus. This method historically utilized harsh chemical reagents such as acid chlorides or silyl chlorides in organic solvents, followed by nucleophilic displacement or hydrolysis to yield 7-ACA [2]. While effective for industrial production, the chemical route generates substantial environmental pollutants including toxic chemical waste and organic solvents, with significant challenges in waste management and recovery [4] [8]. The process also requires extreme conditions of temperature and pH that can lead to decomposition of the sensitive β-lactam ring, potentially reducing overall yields and increasing production costs due to the need for specialized corrosion-resistant equipment [4].

Enzymatic Synthesis Approaches

The enzymatic hydrolysis method has largely replaced chemical synthesis in modern industrial production due to its superior environmental compatibility and process efficiency [4] [8]. The most established enzymatic approach employs a two-step cascade using immobilized enzymes:

  • In the initial step, D-amino acid oxidase (DAO) from Trigonopsis variabilis catalyzes the oxidative deamination of cephalosporin C, converting the α-aminoadipyl side chain to the corresponding keto adipyl derivative which spontaneously decarboxylates to form glutaryl-7-aminocephalosporanic acid (GL-7-ACA) [4].

  • The subsequent step utilizes GL-7-ACA acylase (GLA), typically a heterologous recombinant protein produced in Escherichia coli, which hydrolyzes the amide bond in GL-7-ACA to yield 7-ACA [4] [9].

This two-step enzymatic method operates under mild reaction conditions (neutral pH, moderate temperatures) and avoids the use of hazardous chemicals, significantly reducing environmental impact [4] [8]. The enzymes are typically immobilized on solid supports to enhance stability and enable continuous operation in bioreactors, with yields comparable to or exceeding those of the chemical method [4].

Innovative One-Step Bioconversion

The latest advancement in 7-ACA production involves a one-step bioconversion using a single enzyme, cephalosporin C acylase (CCA), discovered and developed from various bacterial strains [4]. These CCAs have been classified into five classes based on gene structures, molecular masses, and enzyme properties, with extensive protein engineering employed to enhance their catalytic efficiency toward cephalosporin C [4]. For instance, site-directed mutagenesis of GL-7-ACA acylase from Pseudomonas sp. SE83 produced a mutant (S12) with an 850% increase in activity against CPC compared to the wild-type enzyme [4]. Pharmaceutical manufacturers have implemented CCAs with high activity since approximately 2006, typically producing these enzymes as recombinant proteins in E.. coli and immobilizing them on solid supports to create stable biocatalysts for industrial-scale production [4].

Table 2: Comparison of 7-ACA Production Methods

Production Method Key Steps Advantages Disadvantages
Chemical Synthesis Chemical protection/activation, nucleophilic displacement Established technology, high purity Toxic waste, hazardous reagents, high cost
Two-Step Enzymatic DAO oxidation followed by GL-7-ACA acylase hydrolysis Mild conditions, reduced waste, environmentally friendly Requires two enzymes, intermediate purification
One-Step Enzymatic Direct conversion by cephalosporin C acylase Simplified process, high efficiency Enzyme engineering required, stability challenges
In Vivo Bioconversion Engineered A. chrysogenum expresses bacterial CCA Single fermentation step, minimal downstream processing Genetic engineering challenges, lower current yield
Emerging In Vivo Production Systems

A cutting-edge approach that could potentially revolutionize 7-ACA manufacturing involves the creation of transgenic fungal strains capable of direct 7-ACA production [4] [8]. This method employs recombinant DNA technology to express bacterial genes for cephalosporin C acylase in the native CPC producer Acremonium chrysogenum, enabling simultaneous biosynthesis of CPC and its conversion to 7-ACA within a single fermentation system [4]. Researchers have successfully constructed such recombinant strains using codon-optimized bacterial cca genes, with verification of heterologous enzyme processing into α- and β-subunits within the fungal cellular environment [4] [8]. Extensive HPLC analyses have detected both substrates and products of CCAs in fungal mycelia and culture supernatants, with the highest 7-ACA concentrations found in the latter [4]. The best transgenic fungal strains reportedly achieve a one-step conversion rate of approximately 30% for the bacterial acylase, representing a remarkable contribution to potential future pharmaceutical manufacturing with reduced production costs and simplified downstream processing [4] [8].

Enzyme Mechanisms in 7-ACA Biosynthesis

Glutaryl-7-ACA Acylase Activation and Catalysis

The GL-7-ACA acylase from Pseudomonas sp. strain GK16 exemplifies the sophisticated enzymatic machinery required for 7-ACA production, functioning as an (αβ)₂ heterotetramer composed of two nonidentical subunits derived from a common precursor polypeptide [9]. This enzyme undergoes a remarkable autocatalytic processing mechanism to achieve its active conformation. The nascent 74-kDa polypeptide contains sequences encoding a signal peptide, followed by a 16-kDa α-subunit and a 54-kDa β-subunit [9]. After translocation into the periplasm and removal of the signal peptide, the resulting 70-kDa inactive precursor undergoes proteolytic cleavage between Gly198 and Ser199, generating the separate α and β subunits that assemble into the active heterotetrameric enzyme [9]. This activation mechanism exemplifies the N-terminal nucleophile (Ntn) hydrolase family, where the N-terminal serine residue of the β subunit acts as a nucleophile in both self-processing and subsequent catalytic activity [9].

The catalytic mechanism of GL-7-ACA acylase involves a two-step process wherein the N-terminal serine of the β subunit first attacks the amide bond of the substrate (GL-7-ACA), forming a covalent acyl-enzyme intermediate with concomitant release of 7-ACA [9]. In the second step, a water molecule hydrolyzes this intermediate, regenerating the free enzyme and releasing the glutaric acid side product. Site-directed mutagenesis studies confirm the essential role of Ser199 in both enzyme activity and processing, as substitution with alanine or cysteine residues abolishes both functions [9]. Mass spectrometry analyses have further revealed a secondary processing site at Gly189-Asp190 within the α subunit, with removal of the intervening spacer peptide (Asp190 to Gly198) required for full enzyme activation [9]. This sophisticated activation mechanism ensures that the enzyme only achieves its mature, active conformation after proper cellular localization, preventing premature activity that could disrupt cellular functions.

Cephalosporin C Acylase Specificity and Engineering

Cephalosporin C acylases (CCAs) represent specialized enzymes capable of direct conversion of cephalosporin C to 7-ACA without requiring the intermediate GL-7-ACA formation [4]. These enzymes have been classified into five distinct classes based on their gene structures, molecular masses, and biochemical properties [4]. Extensive protein engineering efforts over the past two decades have focused on enhancing the catalytic efficiency and substrate specificity of CCAs toward cephalosporin C, as many natural variants exhibit preferential activity toward other substrates such as glutaryl acylases or penicillin acylases [4]. Using techniques including molecular modeling, site-directed mutagenesis, and directed evolution, researchers have developed CCA variants with dramatically improved activity against cephalosporin C [4].

The engineering strategy typically targets amino acid residues in the substrate-binding pocket to better accommodate the unique features of cephalosporin C, particularly the α-aminoadipyl side chain with its carboxyl group [4]. For example, the S12 mutant of GL-7-ACA acylase from Pseudomonas sp. SE83 contains six amino acid modifications that collectively increase activity against CPC by 850% compared to the wild-type enzyme [4]. These engineered CCAs have been successfully implemented in industrial-scale 7-ACA production since approximately 2006, typically expressed as recombinant proteins in E. coli host systems and immobilized on solid supports to enhance operational stability [4]. The continued refinement of these enzymes through protein engineering represents an active area of research, with goals of further improving conversion efficiency, stability under process conditions, and resistance to substrate inhibition.

G CPC Cephalosporin C DAO D-Amino Acid Oxidase (DAO) CPC->DAO Oxidative deamination CCA Cephalosporin C Acylase (CCA) CPC->CCA One-step hydrolysis GL7ACA GL-7-ACA GLA GL-7-ACA Acylase (GLA) GL7ACA->GLA Hydrolysis SevenACA 7-ACA DAO->GL7ACA GLA->SevenACA CCA->SevenACA

Enzymatic pathways for 7-ACA production from cephalosporin C

7-ACA as precursor for Semisynthetic Cephalosporins

Generational Development of Cephalosporins

The strategic chemical modification of 7-ACA at the C-7 and C-3 positions has enabled the development of five generations of cephalosporin antibiotics, each with progressively enhanced spectra of activity and improved pharmacological properties [4] [2] [5]. The first-generation cephalosporins, including cefalotin, cephapirin, and cefazolin, demonstrate potent activity against Gram-positive cocci such as methicillin-susceptible Staphylococcus aureus (MSSA) and streptococci, but exhibit limited efficacy against Gram-negative bacteria [4] [2]. These early derivatives established the clinical utility of cephalosporins for surgical prophylaxis and treatment of community-acquired infections, with their structural modifications primarily focused on improving stability and pharmacokinetics rather than expanding antibacterial spectrum [2].

The second and third-generation cephalosporins addressed the limitation of narrow Gram-negative coverage through strategic introduction of more complex side chains at the C-7 position, resulting in enhanced stability against β-lactamases produced by Gram-negative pathogens such as Haemophilus influenzae [4]. These generations also offered advantages in dosing regimens, with potential for reduced frequency and extended administration intervals [4]. Additionally, the structural distinctions of these later-generation cephalosporins reduced the risk of cross-reactivity in penicillin-allergic patients, as the similarity in side chain structures between first-generation cephalosporins and penicillins that triggered cross-reactions was eliminated [4]. The fourth-generation compounds such as cefepime and cefpirome further extended the spectrum with improved penetration through the outer membrane of Gram-negative bacteria and reduced affinity for β-lactamases that had developed resistance to earlier generations [4] [5]. Most recently, fifth-generation cephalosporins including ceftaroline have uniquely combined broad-spectrum activity with efficacy against methicillin-resistant Staphylococcus aureus (MRSA), addressing a critical gap in the antibiotic arsenal [4].

Structure-Activity Relationship Rationale

The rational design of cephalosporin derivatives from 7-ACA follows well-established structure-activity relationship principles that guide pharmaceutical chemists in optimizing antibacterial properties [2] [5]. The C-7 acylamido side chain primarily influences the antibacterial spectrum and β-lactamase resistance profile, with aminothiazole oxime groups particularly associated with expanded Gram-negative coverage and enhanced stability against broad-spectrum β-lactamases [2]. The steric and electronic properties of this side chain determine the molecule's ability to penetrate the outer membrane of Gram-negative bacteria and resist hydrolysis by bacterial enzymes [2]. Additionally, the orientation of the imino group in the C-7 side chain significantly affects antibiotic potency, with (E)-isomers generally exhibiting superior activity compared to (Z)-isomers [2].

The C-3 substituent primarily influences pharmacokinetic properties including metabolic stability, serum protein binding, and elimination half-life, though it also contributes to antibacterial potency [2]. The native acetoxymethyl group at C-3 is susceptible to enzymatic hydrolysis by esterases in vivo, leading to inactivation, thus replacement with metabolically stable heterocycles such as methyltetrazolethiol, thiadiazolethiol, or pyridinium groups has yielded derivatives with improved pharmacokinetic profiles [2]. The C-3 position also provides an attachment point for prodrug development, as exemplified by cefpodoxime proxetil where esterification masks the C-4 carboxyl group to enhance oral absorption, with subsequent hydrolysis in vivo regenerating the active form [6]. The dual modification approach targeting both C-7 and C-3 positions has enabled fine-tuning of cephalosporin properties to address specific clinical needs, including enhanced anti-pseudomonal activity, improved central nervous system penetration, or prolonged elimination half-life allowing once-daily dosing [2].

Table 3: Cephalosporin Generations and Their 7-ACA Derivative Properties

Generation Representative Drugs Key Structural Features Antibacterial Spectrum
First Cefalotin, Cefazolin Simple aromatic side chains at C-7 Gram-positive cocci, limited Gram-negative
Second Cefuroxime, Cefoxitin Complex C-7 side chains, C-3 carbamates Expanded Gram-negative, β-lactamase stability
Third Cefotaxime, Ceftazidime Aminothiazole oxime C-7 groups Enhanced Gram-negative, some Pseudomonas
Fourth Cefepime, Cefpirome Zwitterionic C-7 side chains Broad spectrum including Pseudomonas
Fifth Ceftaroline C-7 groups optimized for MRSA coverage Gram-positive including MRSA, broad Gram-negative

Experimental Protocols and Research Methodologies

In Vivo 7-ACA Production in Engineered A. chrysogenum

The innovative approach for direct 7-ACA production involves creating recombinant strains of Acremonium chrysogenum that express bacterial cephalosporin C acylase genes [4] [8]. The experimental protocol begins with codon optimization of bacterial cca genes using specialized software (e.g., GENEius) based on the codon usage preference of A. chrysogenum, followed by custom gene synthesis [4] [8]. These optimized genes are then cloned into fungal expression vectors containing selectable markers such as nourseothricin resistance genes [4]. The constructed plasmids are introduced into A. chrysogenum via protoplast-mediated transformation, with transformants selected on complete culture media (CCM) containing nourseothricin at 25 µg/mL [4] [8].

For analytical characterization, fungal strains are cultivated in liquid CCM or minimal medium (MM) at 27°C with agitation at 180 rpm [4] [8]. As a preculture, A. chrysogenum mycelia are inoculated into liquid CCM medium and incubated for 7 days, after which arthrospores are harvested by centrifugation at 5000× g for 5 minutes and resuspended in 0.9% NaCl solution to a density of 200 mg/mL [4]. For production experiments, 200 mg of arthrospores are inoculated into liquid CCM to ensure consistent starting biomass [4]. The expression and processing of heterologous bacterial acylases are verified by Western blot and mass spectrometry analyses, confirming proper cleavage into α- and β-subunits within the fungal cellular environment [4] [8]. The conversion of cephalosporin C to 7-ACA is monitored using extensive HPLC analysis of both fungal mycelia and culture supernatants, with the highest 7-ACA concentrations typically detected in the latter [4]. Researchers have optimized conversion conditions by testing various incubation times, temperatures, and pH values, determining that the best transgenic strains achieve a one-step conversion rate of approximately 30% for the bacterial acylase [4] [8].

Analytical Methods for 7-ACA Quantification and Characterization

High-performance liquid chromatography (HPLC) represents the primary analytical method for quantifying 7-ACA in both production samples and pharmaceutical formulations [3]. A validated method for cephalosporin analysis employs an octadecylsilane (C18) column maintained at 55°C with a mobile phase consisting of 0.001 M tetrabutylammonium hydrogen sulfate, 0.001 M tetrabutylammonium hydroxide, and 7.5% methanol in 0.01 M sodium phosphate buffer (pH 7.5) [3]. The flow rate is typically set at 0.5 mL/min with detection at 254 nm, providing satisfactory resolution of 7-ACA from related compounds including cephapirin, desacetylcephapirin, and cefazolin [3]. For more complex mixtures or biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity [5].

A developed LC-MS/MS method for cephalosporin analysis utilizes a reversed-phase ACE C₁₈ column (5 cm × 2.1 mm ID, 3 μm particle size) with a corresponding guard column [5]. The mobile phase typically consists of ammonium formate buffer with acetonitrile or methanol gradient elution, coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode [5]. This highly sensitive technique enables detection and quantification of 7-ACA and various cephalosporin derivatives in complex matrices including fermentation broths, pharmaceutical formulations, and even biological samples from toxicity studies [5]. The method has been validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines, making it suitable for both quality control and research applications [5].

G Start Start: Cephalosporin C Fermentation Step1 Codon Optimization of Bacterial CCA Genes Start->Step1 Step2 Gene Synthesis and Vector Construction Step1->Step2 Step3 Protoplast Transformation of A. chrysogenum Step2->Step3 Step4 Selection on Nourseothricin Media Step3->Step4 Step5 Culture in Liquid CCM or MM Media Step4->Step5 Step6 HPLC/MS Analysis of Mycelia and Supernatant Step5->Step6 Step7 7-ACA Detection and Quantification Step6->Step7

Experimental workflow for in vivo 7-ACA production

Emerging Research and Future Perspectives

Novel 7-ACA Derivatives and Their Applications

Recent investigations have explored the synthesis and biological evaluation of novel 7-ACA derivatives with modified C-7 side chains, expanding potential applications beyond traditional antibacterial therapy [6]. A 2024 study reported the optimization of 7-ACA derivatives through amino acylation at C-7 using benzoyl and cinnamoyl chlorides, conducted at room temperature with modified solvent and reagent systems to improve yields and purity [6]. The resulting compounds were evaluated for antibacterial activity against five pathogenic bacteria (Bacillus subtilis, Pseudomonas aeruginosa, Streptococcus epidermidis, Salmonella typhi, and others) using the paper disk diffusion method for preliminary screening [6]. While both synthetic compounds demonstrated inhibition at high concentrations (2000 µg/mL), minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicated relatively weak antibacterial activity compared to conventional cephalosporins [6]. However, one cinnamoyl derivative exhibited superior activity against B. subtilis compared to the benzoyl analog, suggesting structure-dependent antibacterial effects [6].

Perhaps more significantly, these novel 7-ACA derivatives demonstrated enzyme inhibition activity against caspase-3, caspase-7, and tyrosine kinase enzymes, representing the first report of such activity for 7-ACA derivatives [6]. The compounds showed weak to moderate inhibition against these enzymes, which play critical roles in apoptosis and cellular signaling pathways [6]. This finding suggests potential applications for 7-ACA derivatives in non-antibiotic therapeutic areas including cancer treatment and regulation of programmed cell death [6]. The cinnamoyl moiety in particular has been associated with diverse biological activities including antioxidant and anticancer effects in previous studies, potentially enhancing the multifunctionality of these 7-ACA derivatives [6]. This expansion into non-antibiotic applications represents a promising direction for leveraging the synthetic versatility of the 7-ACA scaffold to develop novel therapeutic agents addressing unmet medical needs beyond infectious diseases.

In Silico Approaches for Cephalosporin Development

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool for predicting the properties and biological activities of cephalosporin derivatives, accelerating the drug development process [5]. A 2019 study established a QSAR model to predict the absorption of cephalosporins in zebrafish for toxicity testing, based on the internal concentrations of 19 cephalosporins determined using a validated LC-MS/MS method [5]. The model was constructed using multilinear regression with five molecular descriptors, demonstrating satisfactory predictive performance with a q² value of 0.839 during leave-one-out cross-validation and 0.859 in external prediction [5]. This approach enables researchers to estimate internal drug concentrations in toxicity testing, correlating toxic effects with actual body burden rather than mere exposure concentrations [5].

These computational approaches are particularly valuable for understanding the relationship between chemical structure and biological behavior early in the drug development pipeline, potentially reducing attrition rates by identifying promising candidates while eliminating those with unfavorable properties [5]. As pharmaceutical companies face increasing challenges in antibiotic development due to antimicrobial resistance and regulatory hurdles, such in silico methods provide cost-effective strategies for prioritizing synthetic efforts and optimizing lead compounds [5]. Future applications of these computational approaches may include predicting metabolic stability, tissue penetration, and even potential for resistance development, further enhancing our ability to design optimized cephalosporin derivatives based on the versatile 7-ACA scaffold [5]. The integration of these computational methods with experimental validation represents a powerful paradigm for the next generation of antibiotic development, potentially extending the clinical utility of cephalosporin antibiotics in the face of escalating antimicrobial resistance challenges.

Conclusion

References

Three Pathways for 7-ACA Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of 7-Aminocephalosporanic Acid (7-ACA) from Cephalosporin C (CPC) can be achieved through three primary methods, each with distinct advantages and drawbacks.

Method Key Steps & Enzymes/Reagents Key Characteristics

| Chemical Synthesis [1] [2] | 1. Protection: Sillyl chlorides/trimethylsilyl chlorides protect carboxyl groups. [2] 2. Halogenation: PCl₅ or other agents halogenate the amide. [2] 3. Solvolysis & Hydrolysis: Alcohols (e.g., n-butanol) and water. [2] | - Historically first method developed. [1]

  • Requires harsh conditions (organic solvents, low temps). [3] [2]
  • Generates significant toxic waste. [3] | | Two-Step Enzymatic Synthesis [3] [4] | 1. Oxidation: D-amino acid oxidase (DAO) converts CPC to Glutaryl-7-ACA (GL-7-ACA). [3]
  • Deacylation: Glutaryl-7-ACA acylase (GLA) converts GL-7-ACA to 7-ACA. [3] | - Industrial standard, replacing chemical route. [3]
  • Milder conditions (ambient temp/pressure).
  • Higher yield and environmentally friendly vs. chemical. [3] | | One-Step Enzymatic/Biological Synthesis [3] [4] [5] | - Single Enzyme: Cephalosporin C Acylase (CCA) directly converts CPC to 7-ACA. [3]
  • In Vivo Approach: Engineered Acremonium chrysogenum expresses CCA for simultaneous CPC production and conversion. [3] [5] | - Most advanced & efficient method. [3]
  • Aims to minimize downstream processing. [3]
  • Demonstrated ~30% conversion rate in vivo. [3] [5] |

Detailed Experimental Protocols

For researchers looking to implement or study these synthesis methods, here are the protocols for the two most relevant enzymatic approaches.

Protocol 1: Two-Step Enzymatic Synthesis

This is a well-established in vitro method using immobilized enzymes.

  • Step 1: Oxidation with D-amino acid Oxidase (DAO)
    • Enzyme Source: Historically from the yeast Trigonopsis variabilis or the fungus Fusarium solani (as cDNA). [3] [4]
    • Reaction Setup: CPC is reacted with the immobilized DAO. The reaction produces GL-7-ACA and requires the presence of catalase to decompose the hydrogen peroxide by-product, which can deactivate enzymes and degrade the product. [3]
  • Step 2: Hydrolysis with Glutaryl-7-ACA Acylase (GLA)
    • Enzyme Source: Typically a recombinant glutaryl acylase, such as from Escherichia coli or Pseudomonas diminuta. [3] [4]
    • Reaction Setup: The GL-7-ACA from Step 1 is fed directly to the immobilized GLA, which performs the hydrolysis to yield 7-ACA. [3]
    • Conditions: Both steps are performed under mild aqueous conditions, typically at near-neutral pH and moderate temperatures (e.g., 25-30°C), to preserve enzyme activity and product integrity. [3]
Protocol 2: Direct One-Step In Vivo Biosynthesis

This protocol describes the construction of a transgenic Acremonium chrysogenum strain for direct 7-ACA production [3] [5].

  • Strain Engineering
    • Host Strain: A high cephalosporin C-producing strain of Acremonium chrysogenum (e.g., A3/2 or BC2116). [3] [4]
    • Gene Design: Codon-optimized bacterial cephalosporin C acylase (CCA) genes (e.g., ccaA, ccaB) are synthesized for optimal expression in the fungus. [3]
    • Transformation & Selection: The CCA gene is cloned into an expression vector under a strong fungal promoter (e.g., from the alkaline protease gene). The construct is transformed into A. chrysogenum protoplasts, and transformants are selected using a resistance marker like nourseothricin. [3]
  • Fermentation and Analysis
    • Culture Conditions: Transgenic strains are grown in liquid complete culture medium (CCM) or minimal medium (MM) at 27°C with shaking at 180 rpm. [3]
    • Analysis: Culture supernatants and mycelia are analyzed by HPLC to detect and quantify CPC and 7-ACA. Expression and correct processing of the heterologous CCA are confirmed via Western blot and mass spectrometry. [3]
    • Optimization: The study optimized the conversion by testing different incubation times, temperatures, and pH values in the culture supernatant, finding the best transgenic strains achieved a one-step conversion rate of 30%. [3] [5]

The following diagram illustrates the logical workflow for constructing and testing the transgenic fungal strain described in Protocol 2.

Start Start: Obtain CPC Producer Acremonium chrysogenum A Design Codon-Optimized Bacterial CCA Gene Start->A B Clone Gene into Expression Vector A->B C Transform into A. chrysogenum Protoplasts B->C D Select Transformants (Nourseothricin Resistance) C->D E Ferment Transgenic Strain (27°C, 180 rpm) D->E F Analyze Culture (HPLC, Western Blot, MS) E->F G Result: 7-ACA Detected in Supernatant F->G

Workflow for creating a transgenic 7-ACA producing strain.

Emerging Trends and Future Directions

The field of 7-ACA synthesis continues to advance, focusing on efficiency and sustainability.

  • Enzyme Engineering: Protein engineering techniques like site-directed mutagenesis and directed evolution are used to create CCA variants with significantly improved activity and stability. For instance, a mutant called S12 showed an 850% increase in activity on CPC compared to the wild-type enzyme [3].
  • Market Shift to Enzymatic Methods: The global market for enzymatic synthesis of 7-ACA is projected for robust growth, driven by demand for greener processes. The market is segmented by application, with Ceftriaxone synthesis being the largest driver [6] [7].
  • Exploration of 7-ACA Derivatives: Beyond its role as an antibiotic intermediate, 7-ACA is a starting point for new bioactive molecules. Recent research has successfully synthesized 7-ACA derivatives (e.g., with benzoyl and cinnamoyl chlorides) and evaluated them for enzyme inhibition activities against caspase-3, caspase-7, and tyrosine kinase [8].

References

Comprehensive Application Notes and Protocols for the Enzymatic Production of 7-Aminocephalosporanic Acid (7-ACA) from Cephalosporin C

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to 7-ACA and Its Pharmaceutical Significance

7-Aminocephalosporanic acid (7-ACA) serves as the fundamental core intermediate for the synthesis of numerous semi-synthetic cephalosporin antibiotics, which are classified into five generations based on their antimicrobial spectra and resistance profiles. The global market for 7-ACA was valued at approximately US$ 671.2 million in 2023 and is projected to reach US$ 1,264.68 million by 2034, growing at a compound annual growth rate (CAGR) of 5.54% [1]. This growing demand is driven by the increasing prevalence of bacterial infections worldwide, including pneumonia, urinary tract infections, and various hospital-acquired infections that require advanced-generation cephalosporins for effective treatment.

Traditional chemical methods for 7-ACA production involved multi-step chemical reactions under harsh conditions, requiring organic solvents and generating significant toxic waste [2]. These environmentally detrimental processes have been largely replaced by enzymatic biocatalysis, which offers substantial advantages including mild reaction conditions, high selectivity, reduced environmental impact, and excellent yield profiles [3]. The transition to enzymatic synthesis represents a significant advancement in green chemistry principles within the pharmaceutical industry, aligning with global sustainability initiatives while maintaining cost-effectiveness for large-scale production.

Overview of Enzymatic Production Methods

The enzymatic synthesis of 7-ACA from cephalosporin C (CPC) has evolved through several technological generations, each offering distinct advantages and challenges. The current industrial landscape primarily utilizes two main enzymatic approaches, with a third emerging method showing significant promise for future applications. The progression from chemical to enzymatic methods represents a paradigm shift in industrial biocatalysis, driven by both economic and environmental factors.

Table 1: Comparison of 7-ACA Production Methods

Production Method Key Features Advantages Disadvantages Overall Yield
Chemical Process Multi-step chemical deacylation using harsh reagents Established technology High environmental impact; toxic waste generation; complex purification ~60-70%
Two-Step Enzymatic Process Sequential use of D-amino acid oxidase and glutaryl-7-ACA acylase Mild conditions (pH 8.0, 20-25°C); reduced waste; high quality product Requires two separate steps; intermediate purification needed ~85% [4]
One-Step Enzymatic Process Direct conversion using cephalosporin C acylase (CCA) Simplified process; reduced enzyme preparation cost; increased efficiency Enzyme engineering required for optimal activity; higher development cost ~96.7% [5]
In Vivo Transgenic Approach Expression of bacterial CCA in A. chrysogenum Elimination of CPC isolation steps; potential for continuous production Early development stage; genetic instability challenges ~30% conversion rate [2]

The two-step enzymatic method has become the industry standard for large-scale 7-ACA production, achieving impressive molar yields of up to 85% under optimized conditions [4]. This process benefits from the availability of commercial enzyme preparations and well-established immobilization techniques that enhance enzyme stability and reusability. Meanwhile, the one-step enzymatic process represents the current research frontier, with recent advances in enzyme engineering and immobilization techniques significantly improving conversion efficiency and operational stability [5]. The emerging in vivo transgenic approach offers a glimpse into the future of antibiotic production, potentially revolutionizing manufacturing paradigms by integrating biosynthesis and bioconversion within a single microbial host [2].

Detailed Protocol 1: Two-Step Enzymatic Conversion of CPC to 7-ACA

Principle and Reaction Mechanism

The two-step enzymatic process utilizes D-amino acid oxidase (DAAO, EC 1.4.3.3) and glutaryl-7-ACA acylase (GLA, EC 3.5.1.93) in sequence to achieve the conversion of CPC to 7-ACA. In the first step, DAAO catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of CPC, forming keto-adipyl-7-ACA (K-7-ACA) while simultaneously generating hydrogen peroxide as a byproduct. The keto intermediate then undergoes spontaneous decarboxylation in the presence of hydrogen peroxide to yield glutaryl-7-ACA (GL-7-ACA). In the second step, GLA specifically hydrolyzes the amide bond in GL-7-ACA to produce the final product, 7-ACA [4]. This coordinated reaction cascade benefits from the high specificity of both enzymes and the favorable reaction kinetics under optimized conditions.

Materials and Equipment
  • Cephalosporin C (substrate, typically as sodium salt)
  • Immobilized DAAO from Trigonopsis variabilis (activity ≥100 U/g)
  • Immobilized GLA from Pseudomonas diminuta or recombinant E. coli (activity ≥80 U/g)
  • Potassium phosphate buffer (0.1 M, pH 8.0)
  • Hydrogen peroxide (30% w/v solution)
  • Sodium bisulfite (for quenching residual H₂O₂)
  • pH meter and electrodes
  • Temperature-controlled bioreactor (2-50 L capacity, with agitation and aeration)
  • HPLC system with C18 column for analytical monitoring
  • Centrifuge and filtration apparatus
  • Lyophilizer for final product processing
Step-by-Step Procedure
  • First Step Reaction Setup: Prepare a 2% (w/v) solution of CPC in 0.1 M potassium phosphate buffer (pH 8.0) in the bioreactor. Maintain temperature at 20-25°C with constant agitation at 150-200 rpm.

  • DAAO Catalysis: Add immobilized DAAO at a 5-10% (w/v) ratio to the CPC solution. Initiate the reaction by starting aeration with oxygen or air at 0.5-1.0 vvm (volume per volume per minute). Monitor the reaction by HPLC sampling every 30 minutes.

  • Reaction Monitoring and Completion: Typically, the conversion of CPC to GL-7-ACA reaches >95% within 4-6 hours. Confirm completion by HPLC when CPC peak area diminishes to <2% of initial value.

  • Enzyme Separation and Peroxide Quenching: Separate immobilized DAAO by simple filtration for reuse. Add stoichiometric sodium bisulfite to quench residual hydrogen peroxide.

  • Second Step Reaction: Adjust the pH of the GL-7-ACA solution to pH 8.0 if necessary. Add immobilized GLA at a 3-5% (w/v) ratio. Maintain temperature at 25°C with mild agitation (100-150 rpm) for 2-3 hours.

  • Product Recovery: Remove immobilized GLA by filtration. Adjust the pH of the solution to ~4.0 using hydrochloric acid to precipitate 7-ACA. Recover the product by centrifugation, followed by washing with cold water and acetone. Finally, lyophilize the pure 7-ACA product.

Table 2: Optimization Parameters for Two-Step Enzymatic Conversion

Parameter Step 1 (DAAO) Step 2 (GLA) Optimal Range Impact on Yield
Temperature 20-25°C 25-30°C 20-30°C ±5% per 5°C deviation
pH 8.0 8.0 7.5-8.5 Critical for enzyme activity
Enzyme Loading 5-10% (w/v) 3-5% (w/v) Substrate-dependent Directly affects reaction rate
Reaction Time 4-6 hours 2-3 hours Variable Prolonged time may cause degradation
Oxygen Supply 0.5-1.0 vvm Not required - Essential for DAAO activity
Substrate Concentration 2-4% (w/v) - ≤4% Higher concentrations may inhibit
Process Optimization Notes
  • Enzyme Immobilization: Both DAAO and GLA exhibit significantly improved operational stability when immobilized on appropriate carriers such as epoxy-functionalized supports or ion-exchange resins. Proper immobilization typically allows for 10-15 reaction cycles without substantial loss of activity [6].

  • Oxygen Transfer: The first reaction step is oxygen-dependent, making efficient oxygen mass transfer critical for satisfactory reaction rates. In large-scale applications, consider using bubble columns or stirred tank reactors with optimized impeller designs to enhance oxygen dissolution.

  • Peroxide Management: Although hydrogen peroxide is essential for the spontaneous conversion of K-7-ACA to GL-7-ACA, excessive concentrations can lead to undesirable oxidation of the β-lactam ring. The addition of catalase can be beneficial to maintain peroxide at optimal levels, though the spontaneous reaction typically regulates this effectively.

Detailed Protocol 2: One-Step Enzymatic Conversion Using Cephalosporin C Acylase

Principle and Enzyme Engineering

The one-step enzymatic conversion employs a single enzyme, cephalosporin C acylase (CCA), to directly hydrolyze the D-α-aminoadipyl side chain from CPC, yielding 7-ACA in a single operation. This approach simplifies the process by eliminating the intermediate GL-7-ACA production step and associated hydrogen peroxide management. Wild-type CCAs typically exhibit low catalytic efficiency toward CPC, necessitating extensive protein engineering to improve their activity and stability. Through directed evolution and rational design approaches, several research groups have developed mutant CCAs with significantly enhanced performance, such as the S12 variant from Pseudomonas sp. SE83, which shows an 850% increase in activity compared to the wild-type enzyme [2].

Materials and Equipment
  • Cephalosporin C (substrate, typically as sodium salt)
  • Immobilized CCA (mutant variant with high CPC hydrolysis activity)
  • Tris-HCl buffer (0.05 M, pH 7.5-8.5)
  • Temperature-controlled bioreactor with agitation
  • HPLC system for process monitoring
  • Ultrafiltration unit for enzyme recovery (if using soluble enzyme)
  • Lyophilization equipment
Step-by-Step Procedure
  • Reaction Setup: Prepare a 1-3% (w/v) solution of CPC in 0.05 M Tris-HCl buffer (pH 8.0). Maintain the temperature at 30°C with constant agitation.

  • Enzyme Addition: Add immobilized CCA at a 5-8% (w/v) ratio to the CPC solution. For soluble enzyme formulations, use an enzyme-to-substrate ratio of 1:100 (w/w).

  • Reaction Process Monitoring: Maintain pH at 7.5-8.0 throughout the reaction using dilute NaOH or HCl. Monitor conversion progress by HPLC analysis at 30-minute intervals.

  • Reaction Completion: Typically, the direct conversion reaches >95% completion within 60-90 minutes under optimal conditions [5]. Terminate the reaction when CPC concentration decreases to <2% of initial value.

  • Product Recovery: Separate the immobilized enzyme by filtration for reuse. Precipitate 7-ACA by acidification to pH 3.5-4.0. Recover the product by centrifugation, followed by washing and lyophilization.

Process Optimization Notes
  • Enzyme Immobilization: CCA immobilization on epoxy carriers (LH-EP) via covalent binding significantly enhances enzyme stability, allowing for repeated batch operations (up to 30 cycles) with minimal activity loss [5].

  • Reaction Kinetics: The one-step process exhibits faster reaction kinetics compared to the two-step method, with high yields of 96.7% achievable within 60 minutes using optimized immobilized enzyme preparations [5].

  • Temperature Optimization: While higher temperatures (up to 35°C) increase reaction rate, they may accelerate enzyme deactivation. A balance must be struck between reaction efficiency and enzyme longevity, with 30°C generally representing the optimal compromise.

Advanced Protocol: One-Pot Conversion of CPC to Deacetyl-7-ACA

Principle and Applications

Deacetyl-7-aminocephalosporanic acid (D-7-ACA) serves as a key intermediate for the synthesis of third-generation cephalosporins such as cefcapene pivoxil, cefixime, and cefdinir. The one-pot conversion utilizes a combination of CCA and cephalosporin C deacetylase (CAH, EC 3.1.1.41) to directly transform CPC into D-7-ACA in a single reactor. This integrated approach eliminates the need for separate reaction steps and intermediate isolation, significantly streamlining the production process. CAH from bacterial sources, particularly Bacillus subtilis, is preferred for industrial applications due to its high efficiency in hydrolyzing 7-ACA with negligible product inhibition [5].

Procedure and Performance

The one-pot process employs mixed immobilized CCA and CAH on epoxy carriers, with reactions conducted at 30°C and pH 7.5 for 30 minutes, achieving D-7-ACA yields of approximately 78.4% [5]. The specific productivity reaches 10.85 g/L/h, representing a four-fold increase compared to conventional sequential reactions. The operational stability of this system allows for 30 consecutive batches with minimal loss of enzymatic activity, demonstrating its robustness for industrial application.

G One-Pot Enzymatic Conversion to D-7-ACA CPC Cephalosporin C (CPC) CCA Immobilized Cephalosporin C Acylase (CCA) CPC->CCA Hydrolysis SevenACA 7-ACA CCA->SevenACA Direct conversion CAH Immobilized Cephalosporin C Deacetylase (CAH) DSevenACA Deacetyl-7-ACA (D-7-ACA) CAH->DSevenACA Final product SevenACA->CAH Deacetylation

Figure 1: One-Pot Enzymatic Conversion of Cephalosporin C to Deacetyl-7-ACA

Emerging Technology: In Vivo Transgenic Production of 7-ACA

Principle and Strategic Advantage

The in vivo transgenic approach represents a paradigm shift in 7-ACA production by engineering the CPC-producing fungus, Acremonium chrysogenum, to express bacterial cephalosporin C acylase (CCA) genes. This innovative strategy enables the simultaneous biosynthesis of CPC and its bioconversion to 7-ACA within a single microbial host, effectively creating a self-sufficient production system. This integrated process eliminates the need for CPC isolation, external enzyme production, and multi-step enzymatic conversions, potentially revolutionizing the economic and ecological landscape of 7-ACA manufacturing [2].

Implementation and Current Status

The implementation of this technology involves the codon-optimization of bacterial CCA genes for expression in A. chrysogenum, followed by their integration into the fungal genome using advanced molecular tools and transformation techniques. Extensive HPLC analyses have confirmed the presence of both CPC (substrate) and 7-ACA (product) in fungal mycelia and culture supernatants, with the highest 7-ACA concentrations detected in the latter. Under optimal conditions, the best transgenic fungal strains achieve a one-step conversion rate of approximately 30% [2]. While this efficiency is currently lower than established in vitro methods, ongoing research focuses on enhancing enzyme expression, improving catalytic efficiency, and optimizing fermentation conditions to increase overall yield.

Analytical Methods for Process Monitoring and Quality Control

HPLC Analysis of 7-ACA and Related Compounds

High-performance liquid chromatography (HPLC) serves as the primary analytical method for monitoring reaction progression and determining product purity throughout the 7-ACA production process. A robust HPLC method should effectively separate and quantify CPC, GL-7-ACA, 7-ACA, and potential degradation products in a single run.

Recommended HPLC Conditions:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Methanol:10 mM potassium phosphate buffer (pH 6.5) in a gradient from 5:95 to 30:70 over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 260 nm
  • Injection Volume: 20 μL
  • Column Temperature: 30°C
Yield Calculation and Quality Assessment

The 7-ACA yield should be calculated based on both molar percentage and weight recovery to accurately assess process efficiency. The molar yield is calculated as (moles of 7-ACA produced / moles of CPC initially present) × 100%. For the final product, determine purity by HPLC, water content by Karl Fischer titration, and related substances by HPLC comparison with reference standards. High-quality 7-API should exhibit purity ≥98.5% and water content ≤1.0%.

Market Context and Commercial Perspectives

The global enzymatic synthesis of 7-ACA market is expected to reach $1,110 million by 2031, growing at a CAGR of 6.3% during the forecast period (2025-2031) [3]. This growth is driven by the expanding demand for cephalosporin antibiotics, tightening environmental regulations, and increasing investment from pharmaceutical companies in sustainable manufacturing technologies. The market exhibits moderate concentration, with a few companies possessing proprietary enzyme technologies and large-scale manufacturing capabilities dominating the landscape.

Table 3: Key Market Players and Regional Production Capabilities

Company Production Capacity Technology Focus Market Position
CSPC Pharmaceuticals High Enzymatic hydrolysis Leading global supplier
Nectar Lifesciences Medium-High Two-step enzymatic process Significant Indian producer
Sinopharm Weiqida High Chemical and enzymatic methods Major Chinese producer
Joincare Medium Enzymatic hydrolysis Growing regional player
Dragon Pharma Medium Enzymatic processes Specialized producer

Geographically, China and India lead the global 7-ACA market thanks to cost-effective production and robust supply chains, while the EU and U.S. emphasize product quality and environmental sustainability, accelerating the adoption of enzymatic methods in these regions [3]. The enzymatic hydrolysis segment dominated the market in 2023, with the ceftriaxone application segment holding the largest market share due to the extensive use of this third-generation cephalosporin in clinical practice for treating severe infections [1].

Conclusion and Future Perspectives

The enzymatic production of 7-ACA from cephalosporin C has undergone significant technological evolution, transitioning from traditional chemical methods to sophisticated biocatalytic processes that offer superior sustainability profiles and excellent economic viability. The established two-step enzymatic process continues to dominate industrial production, while emerging one-step methods and transgenic approaches represent promising directions for future development. As the global demand for advanced cephalosporin antibiotics continues to grow, driven by the increasing prevalence of bacterial infections and the emergence of antibiotic-resistant strains, the optimization and innovation of 7-ACA manufacturing processes will remain a critical focus for the pharmaceutical industry.

Future developments in this field will likely focus on enhancing enzyme stability and catalytic efficiency through advanced protein engineering approaches, developing novel immobilization techniques to improve enzyme reusability, and optimizing integrated process designs to reduce production costs and environmental impact. The successful implementation of transgenic in vivo production systems could potentially revolutionize 7-ACA manufacturing by enabling direct conversion during fermentation, fundamentally transforming the production paradigm for this essential antibiotic intermediate.

References

Application Notes and Protocols for One-Step Enzymatic Conversion of Cephalosporin C to 7-Aminocephalosporanic Acid (7-ACA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

7-Aminocephalosporanic acid (7-ACA) serves as the fundamental core intermediate for the synthesis of numerous semi-synthetic cephalosporin antibiotics. Traditionally, its production relied on a two-step enzymatic process or chemical deacylation of the natural antibiotic cephalosporin C (CPC), which involved toxic reagents and generated substantial hazardous waste [1] [2] [3]. The one-step enzymatic conversion using cephalosporin C acylase (CCA) has emerged as a superior alternative, offering significant advantages in process simplification, cost reduction, and environmental sustainability [1] [3]. These application notes consolidate the latest methodologies and protocols for implementing this efficient bioconversion process, aimed at researchers and professionals in pharmaceutical development.

Comparative Analysis of 7-ACA Production Methods

The table below summarizes the key characteristics of the different methods for producing 7-ACA from CPC.

Table 1: Comparison of Methods for Converting Cephalosporin C to 7-ACA

Method Key Process Advantages Disadvantages
Chemical Deacylation Multi-step reaction with toxic reagents (e.g., trimethylchlorosilane, PCl₅) [3] Established industrial process Harsh conditions; toxic waste; high energy consumption; complex purification [2] [3]

| Two-Step Enzymatic Process | Step 1: CPC → GL-7-ACA by D-amino acid oxidase (DAAO) Step 2: GL-7-ACA → 7-ACA by glutaryl-7-ACA acylase (GLA) [1] [3] | Milder conditions; reduced environmental impact [3] | Higher cost; potential DAAO/GLA enzyme inactivation by H₂O₂ byproduct [4] [3] | | One-Step Enzymatic Process | Direct hydrolysis of CPC to 7-ACA by a single cephalosporin C acylase (CCA) [1] [3] | Simplified process; lower cost; no harmful byproducts; high selectivity [1] [5] | Wild-type CCAs often have low activity; requires enzyme engineering [3] [5] |

Cephalosporin C Acylase (CCA) Enzymes

Cephalosporin C acylases belong to the N-terminal nucleophile (Ntn) hydrolase superfamily. They are synthesized as inactive single-chain precursors that undergo autoproteolytic post-translational modification to form mature, active heterodimers consisting of α- and β-subunits [5]. The N-terminal serine residue of the β-subunit serves as the catalytic nucleophile [5].

Naturally occurring wild-type CCAs often exhibit low catalytic efficiency towards CPC. For instance, the relative activity of wild-type acylases from Pseudomonas sp. strains N176, V22, and SE83 towards CPC is only 2.4%–4% compared to their activity on glutaryl-7-ACA [5]. Therefore, protein engineering is crucial for developing CCAs suitable for industrial application.

Table 2: Key Engineered Cephalosporin C Acylase (CCA) Mutants

Source Organism Variant Name Key Mutations Reported Activity Enhancement Reference
Pseudomonas sp. SE83 S12 V121A, G139S, F297N, I314T, I415V, S710C [5] 8.5-fold increase vs. wild-type [6] [5] [6]
Bosea sp. OK403 - Engineered via semi-rational design 2.8-fold increase vs. wild-type [7] [7]
Roseomonas rosea - Engineered via semi-rational design Improved activity (specific fold not stated) [7] [7]

Detailed Experimental Protocols

Protocol 1: Single-Pot Conversion Using Cell-Bound and Support-Bound Enzymes

This protocol utilizes permeabilized microbial cells expressing DAAO and immobilized GL-7-ACA acylase (GLA) for an efficient single-pot conversion [4].

  • Materials

    • Enzymes: Permeabilized recombinant Pichia pastoris cells expressing DAAO (activity: ~91.5 U/g wet weight) [4]. Immobilized GL-7-ACA acylase (GLA) on a solid support (activity: ~40 U/g wet weight) [4].
    • Substrate: Cephalosporin C (CPC) solution.
    • Equipment: Bioreactor, pH and temperature control system, centrifuge, HPLC system for analysis.
  • Procedure

    • Reaction Setup: Co-incubate permeabilized P. pastoris cells (source of DAAO) and immobilized GLA in a single reactor containing CPC solution in a suitable buffer (e.g., phosphate buffer, pH 8.0) [4].
    • Process Conditions: Maintain the reaction at 30°C with constant stirring. The pH should be maintained at 8.0 using a controlled feeding of CPC substrate, which also helps minimize substrate inhibition [4].
    • Catalyst Separation: After the reaction cycle, separate the immobilized GLA from the reaction mixture by simple filtration or centrifugation. The cell-bound DAAO, which has lower stability, can be discarded or replenished while the more stable support-bound GLA is reused for subsequent batches [4].
    • Product Recovery: Recover 7-ACA from the clarified reaction liquor through crystallization, often involving pH adjustment and the addition of solvents like acetone or ethanol [8].
4.2 Protocol 2: In Vivo Bioconversion Using Recombinant *Acremonium chrysogenum*

This innovative protocol aims to produce 7-ACA directly in the CPC-producing fungus by expressing heterologous bacterial CCA genes [6] [9].

  • Materials

    • Strain: Recombinant Acremonium chrysogenum strain (e.g., XUL-4.1) expressing a codon-optimized bacterial cca gene (e.g., ccaA) [6] [9].
    • Media: Complete Culture Medium (CCM) and Minimal Medium (MM) for fungal growth [9].
    • Antibiotic: Nourseothricin (25 µg/mL) for selection of transformants [9].
  • Procedure

    • Strain Development:
      • Select a bacterial CCA gene (e.g., from Pseudomonas sp. SE83 S12 variant) [6].
      • Codon-optimize the gene for expression in A. chrysogenum and synthesize it [9].
      • Clone the gene into an appropriate fungal expression vector (e.g., pAB-nat) and transform it into A. chrysogenum protoplasts [9].
      • Select positive transformants on CCM agar plates containing nourseothricin [9].
    • Culture and Production:
      • Inoculate the recombinant A. chrysogenum strain into liquid CCM and incubate at 27°C with shaking at 180 rpm for several days to produce CPC and CCA simultaneously [9].
    • Bioconversion: The expressed CCA enzyme will convert a portion of the endogenously produced CPC directly into 7-ACA within the culture. The highest yield of 7-ACA is typically found in the culture supernatant [9].
    • Optimization: The conversion efficiency can be optimized by adjusting the culture conditions, including incubation time, temperature, and pH of the culture supernatant. The reported best transgenic strains achieved a one-step conversion rate of approximately 30% by the bacterial acylase [9].
Protocol 3: In Vitro One-Step Conversion Using Immobilized Engineered CCA

This protocol describes the use of purified and immobilized engineered CCA mutants for a direct, single-step hydrolysis of CPC [7].

  • Materials

    • Enzyme: Purified engineered CCA mutant (e.g., from Bosea sp. OK403 or Pseudomonas sp. SE83 S12), immobilized on a commercially available epoxy-activated resin [7].
    • Substrate: CPC solution.
    • Equipment: Bioreactor, HPLC system.
  • Procedure

    • Immobilization: Bind the purified CCA mutant onto the chosen resin following the manufacturer's protocol. Immobilization enhances the enzyme's operational stability and allows for reuse over multiple catalytic cycles [7].
    • Bioconversion Reaction: Charge the immobilized CCA preparation into a reactor containing a CPC solution. The reaction can be performed in a batch or fed-batch mode.
    • Process Control: To mitigate issues like proton release during hydrolysis that can lower the microenvironmental pH and inhibit the reaction, a two-stage catalytic process can be employed. This involves running the reaction for a short period (e.g., 2 hours), then separating the immobilized enzyme from the reaction liquor. The liquor's pH is readjusted to the optimum (e.g., pH 8.0) before re-introducing the enzyme for a second short cycle. This strategy can significantly shorten total reaction time and improve stability [7].
    • Analysis: Monitor the conversion of CPC to 7-ACA using HPLC. The specific activity of the engineered enzyme can be determined spectrophotometrically, with improvements of 2.8-fold or more over the wild-type being achievable [7].

Workflow Diagrams

G Start Start: Cephalosporin C (CPC) Method1 Chemical Method (Toxic reagents) Start->Method1 Obsolete Method2 Two-Step Enzymatic (DAAO + GLA) Start->Method2 Method3 One-Step Enzymatic (Cephalosporin C Acylase) Start->Method3 Preferred Product Final Product: 7-ACA Method1->Product Harsh Conditions Sub1 GL-7-ACA Intermediate Method2->Sub1 Step 1: DAAO Method3->Product Direct Hydrolysis Sub1->Product Step 2: GLA Approach1 In Vitro Bioconversion (Immobilized Engineered CCA) Product->Approach1 Protocol 3 Approach2 In Vivo Bioconversion (Recombinant A. chrysogenum) Product->Approach2 Protocol 2 Approach3 Single-Pot Conversion (Cell-bound DAAO + Support-bound GLA) Product->Approach3 Protocol 1

Figure 1: Strategic Workflow for 7-ACA Production from CPC. This diagram outlines the evolution from chemical methods to modern enzymatic approaches, highlighting the preferred one-step enzymatic path and the three detailed experimental protocols.

G Gene Bacterial CCA Gene (e.g., from Pseudomonas sp.) Optimization Codon Optimization for A. chrysogenum Gene->Optimization Vector Cloning into Fungal Expression Vector Optimization->Vector Transformation Transformation into A. chrysogenum Protoplasts Vector->Transformation Selection Selection on Nourseothricin Media Transformation->Selection Culture Fermentation in Liquid Culture (27°C) Selection->Culture InVivoConv In Vivo Conversion (CPC → 7-ACA) Culture->InVivoConv Harvest Harvest 7-ACA from Culture Supernatant InVivoConv->Harvest

Figure 2: Experimental Protocol for In Vivo Bioconversion. This workflow details the process of creating a recombinant strain of Acremonium chrysogenum that can synthesize 7-ACA directly from its own produced CPC.

Troubleshooting and Best Practices

  • Enzyme Stability: The instability of DAAO in the presence of its co-product, hydrogen peroxide (H₂O₂), is a major challenge in two-step and tri-enzymatic systems [4]. Using a one-step CCA process eliminates this issue. For CCA itself, immobilization on solid supports is a highly effective strategy to enhance operational stability and enable reuse over multiple cycles [7].
  • Low CCA Activity: The catalytic performance of wild-type CCAs is often insufficient for industrial requirements [3] [5]. Adopt pre-engineered CCA variants (see Table 2) with documented higher activity. Continuous protein engineering efforts via site-directed saturation mutagenesis (SDSM) and combinatorial active-site saturation testing (CAST) are ongoing to further improve activity [7].
  • Product and Substrate Inhibition: Both CPC (substrate) and 7-ACA (product) can inhibit CCA, reducing conversion yields [3]. Employing a fed-batch strategy where CPC is added incrementally can help manage substrate inhibition [4]. For product inhibition, the two-stage catalytic process with intermittent pH adjustment is recommended [7].

Conclusion

The one-step enzymatic conversion of CPC to 7-ACA using cephalosporin C acylase represents a significant advancement in the sustainable manufacturing of cephalosporin antibiotics. The protocols outlined herein—ranging from the use of immobilized engineered enzymes to innovative in vivo approaches in recombinant microbial strains—provide a robust framework for researchers to implement and optimize this efficient process. Future developments will likely focus on further enhancing CCA activity and stability through advanced protein engineering and immobilization techniques, solidifying the one-step process as the industry standard.

References

Comprehensive Application Notes and Protocols for Immobilized Enzymes in 7-Aminocephalosporanic Acid (7-ACA) Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Enzymatic 7-ACA Production

7-Aminocephalosporanic acid (7-ACA) serves as the fundamental core intermediate for synthesizing numerous cephalosporin antibiotics. Traditional chemical production methods involve environmentally hazardous compounds and require extreme temperature and pressure conditions, leading to significant energy consumption and pollution. enzymatic biosynthesis utilizing immobilized enzyme systems has emerged as a sustainable alternative that operates under mild physiological conditions while generating minimal waste products. These biocatalytic processes leverage specialized acylase enzymes capable of directly converting cephalosporin C (CPC) into 7-ACA through specific deacylation reactions, offering enhanced reaction specificity, reduced byproduct formation, and superior atom economy compared to conventional chemical routes [1] [2].

The implementation of immobilized enzyme technology has been particularly transformative for industrial-scale 7-ACA manufacturing, enabling straightforward catalyst recovery, excellent operational stability, and continuous processing capabilities. Both single-enzyme systems targeting specific transformation steps and multi-enzyme cascades performing consecutive reactions have been successfully developed, providing flexible process configurations adaptable to various production requirements. These advanced biocatalytic systems represent significant progress toward environmentally benign pharmaceutical manufacturing while simultaneously improving process economics through reduced resource consumption and waste treatment costs [3] [4].

Immobilized Enzyme Systems for 7-ACA Production

Enzyme Classification and Reaction Mechanisms

Table 1: Key Enzymes Used in 7-ACA Production

Enzyme EC Number Reaction Catalyzed Source Organisms
GL-7-ACA Acylase EC 3.5.1.- Conversion of GL-7-ACA to 7-ACA Pseudomonas sp.
Cephalosporin C Acylase EC 3.5.1.- Direct conversion of CPC to 7-ACA Recombinant E. coli
Cephalosporin-C Deacetylase EC 3.1.1.- Deacetylation of 7-ACA to D-7-ACA Bacillus subtilis
D-Amino Acid Oxidase EC 1.4.3.3 Conversion of CPC to GL-7-ACA Rhodotorula toruloides

The enzymatic transformation of cephalosporin C to 7-ACA proceeds through distinct biochemical pathways depending on the enzyme combination employed. The single-step approach utilizes cephalosporin C acylase (CPC acylase) that directly cleaves the amide bond in CPC to yield 7-ACA without generating intermediate compounds. Alternatively, the two-step enzymatic cascade employs D-amino acid oxidase (DAAO) to first convert CPC to glutaryl-7-ACA (GL-7-ACA), which is subsequently hydrolyzed to 7-ACA by GL-7-ACA acylase. A third variant incorporates deacetylase enzymes to produce deacetyl-7-ACA (D-7-ACA), which serves as an advanced intermediate for synthesizing specific cephalosporin derivatives [5] [2] [4].

Immobilization Carriers and Methods

Table 2: Comparison of Immobilization Carriers for 7-ACA Production Enzymes

Carrier/Support Enzyme Immobilization Method Activity Recovery Operational Stability
FPHA (High-porous hydrophilic) GL-7-ACA acylase Covalent (glutaraldehyde) 70 U/g-matrix 62% after 72 reuses
LKZ-118 (Epoxy support) CPC acylase Covalent 115 U/g Not specified
Anion-exchange resin KA-890 Cephalosporin-C deacetylase Covalent (glutaraldehyde) ~55% of free enzyme Minimal loss after 52 reuses
Aminoalkylated polyacrylic supports GL-7-ACA acylase Covalent Not specified Not specified

Enzyme immobilization typically employs covalent binding techniques using bifunctional cross-linkers such as glutaraldehyde to create stable linkages between enzyme molecules and solid support matrices. The selection of appropriate carrier materials represents a critical factor influencing final catalyst performance, with optimal supports exhibiting high surface area, appropriate hydrophilicity, and abundant functional groups for efficient enzyme attachment. Research has identified FPHA (high-porous hydrophilic carrier) and LKZ-118 epoxy support as particularly effective for GL-7-ACA acylase and CPC acylase immobilization respectively, yielding exceptional activity retention and mechanical stability under industrial processing conditions [1] [6].

Post-immobilization processing can further enhance catalyst performance through chemical modification of residual reactive groups. Treatment with low-molecular-weight agents such as L-lysine at approximately 0.1% concentration effectively quenches unreacted aldehyde moieties on the support surface, preventing nonspecific interactions with the enzyme protein that could compromise catalytic efficiency. This simple treatment has been demonstrated to significantly improve the operational stability of immobilized GL-7-ACA acylase preparations [1].

Detailed Experimental Protocols

Immobilization of GL-7-ACA Acylase on FPHA Carrier
3.1.1 Materials and Equipment
  • FPHA carrier (high-porous hydrophilic material)
  • GL-7-ACA acylase solution (partially purified enzyme preparation)
  • Glutaraldehyde solution (1-5% in appropriate buffer)
  • L-lysine solution (0.1-1% in deionized water)
  • Tris buffer (0.1 M, pH 8.0)
  • Orbital shaker or mixer for continuous agitation
  • Buchner funnel or filtration apparatus for washing
  • Vacuum desiccator for drying immobilized enzyme
3.1.2 Step-by-Step Procedure
  • Carrier Activation: Suspend 1 g FPHA carrier in 10 mL 0.1 M Tris buffer (pH 8.0) containing 1% glutaraldehyde. Incubate with continuous mixing for 2 hours at ambient temperature (20-25°C) to activate the support surface.

  • Extensive Washing: Recover activated carrier by vacuum filtration and wash thoroughly with deionized water (5 × 10 mL aliquots) to remove unbound glutaraldehyde.

  • Enzyme Immobilization: Add GL-7-ACA acylase solution (enzyme dosage optimized to 500 U/g carrier) to activated carrier in fresh 0.1 M Tris buffer (pH 8.0). Continue incubation with gentle mixing for 16-24 hours at 4°C to complete covalent binding.

  • Quenching Reaction: Add L-lysine solution (0.1% final concentration) to reaction mixture and incubate for additional 2 hours to block residual aldehyde groups.

  • Final Processing: Collect immobilized enzyme by filtration, wash with copious buffer to remove non-covalently bound protein, and store moist at 4°C until use [1].

CPC Acylase Immobilization on LKZ-118 Epoxy Support
3.2.1 Materials and Equipment
  • LKZ-118 epoxy support
  • CPC acylase solution (purified enzyme preparation)
  • Sodium phosphate buffer (0.85 M, pH 8.5)
  • Orbital incubator for temperature-controlled mixing
  • Analytical balance
  • Standard laboratory glassware
3.2.2 Step-by-Step Procedure
  • Support Preparation: Weigh 1 g LKZ-118 epoxy support and transfer to 50 mL conical flask.

  • Immobilization Reaction: Add 10 mL CPC acylase solution (enzyme dosage: 500 U/g support) in 0.85 M sodium phosphate buffer (pH 8.5). Seal flask to prevent evaporation.

  • Incubation: Place flask in orbital incubator at 25°C with continuous shaking (150 rpm) for 28 hours to ensure complete immobilization.

  • Washing and Storage: Collect immobilized enzyme by filtration, wash extensively with equilibration buffer to remove unbound protein, and store at 4°C in moist condition [6].

Two-Enzyme One-Step Production of D-7-ACA

G CPC Cephalosporin C Sodium Salt Dilution Dilution to 28,000-32,000 u/mL CPC->Dilution pH_Adjust1 pH Adjustment to 6.5-7.5 Dilution->pH_Adjust1 Enzymatic_Reaction Enzymatic Conversion (Immobilized CPC Acylase + Deacetylase) pH_Adjust1->Enzymatic_Reaction pH_Control pH Maintenance at 8.0-8.5 with 3-8% Ammonia Enzymatic_Reaction->pH_Control 18-25°C Crystallization Cooling to 0-10°C & Crystallization pH_Control->Crystallization Filtration Filtration & Methanol Wash Crystallization->Filtration D7ACA D-7-ACA Product Filtration->D7ACA

Diagram 1: Two-Enzyme One-Step Process for D-7-ACA Production

3.3.1 Materials and Equipment
  • Cephalosporin C sodium salt concentrate
  • Immobilized CPC acylase (on LKZ-118 support)
  • Immobilized deacetylase (on appropriate support)
  • Ammonia solution (3-8% for pH control)
  • Hydrochloric acid (10-20% for crystallization)
  • Methanol (for washing)
  • Enzymatic lysis vessel with temperature control
  • Crystallization tank
  • Filtration apparatus
  • Vacuum dryer
3.3.2 Step-by-Step Procedure
  • Substrate Preparation: Dilute cephalosporin C sodium salt concentrate to final concentration of 28,000-32,000 u/mL using deionized water.

  • pH Adjustment: Adjust solution pH to 6.5-7.5 using 5% ammonia solution.

  • Enzymatic Conversion: Transfer substrate solution to lysis vessel containing immobilized CPC acylase and immobilized deacetylase (enzyme-to-substrate ratio: 1:4200-4500 for both enzymes). Maintain temperature at 18-25°C and automatically control pH at 8.0-8.5 using 3-8% ammonia solution until reaction completion (typically 4-8 hours).

  • Crystallization: Transfer final lysate to crystallization tank, cool to 0-10°C, and add 10-20% hydrochloric acid slowly to adjust pH to 3.0-5.0 while maintaining low temperature.

  • Product Recovery: Isolate crystals by filtration, wash with cold methanol, and vacuum dry to obtain final D-7-ACA product [4].

Performance Characterization and Optimization

Quantitative Analysis of Immobilized Enzyme Performance

Table 3: Operational Parameters and Stability of Immobilized Enzymes for 7-ACA Production

Enzyme System Optimal pH Optimal Temperature Activity Reusability Residual Activity
GL-7-ACA acylase/FPHA 8.0 25°C 70 U/g 72 cycles ~62%
CPC acylase/LKZ-118 8.5 25°C 115 U/g Not specified Not specified
Cephalosporin-C deacetylase/KA-890 8.0 Not specified ~55% yield 52 cycles Minimal loss
Two-enzyme system (D-7-ACA) 8.0-8.5 18-25°C Complete conversion Not specified Not specified

The performance metrics of immobilized enzyme systems provide critical insights for process optimization and economic evaluation. As illustrated in Table 3, properly immobilized enzymes typically maintain significant catalytic activity through numerous reaction cycles, dramatically improving process economics by reducing enzyme consumption costs. The exceptional stability demonstrated by these systems enables their continuous operation for extended durations ranging from several weeks to months without requiring catalyst replacement [1] [5] [6].

The two-enzyme one-step process for D-7-ACA production exemplifies the efficiency gains achievable through immobilized enzyme technology, enabling complete conversion of CPC to D-7-ACA within 90 minutes under optimized conditions. This represents a dramatic improvement over conventional multi-step processes, simultaneously simplifying operational requirements while enhancing productivity. The elimination of liquid oxygen required in traditional three-enzyme systems further improves process safety while reducing infrastructure complexity [5] [4].

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Problem: Progressive activity loss during repeated use

    • Potential Cause: Enzyme leaching from support or protein denaturation
    • Solution: Optimize glutaraldehyde concentration (typically 1-2%) and ensure complete quenching with L-lysine [1]
  • Problem: Incomplete substrate conversion

    • Potential Cause: Incorrect enzyme-to-substrate ratio or suboptimal pH
    • Solution: Maintain enzyme-to-substrate ratio between 1:4200-1:4500 and strictly control pH at 8.0-8.5 [4]
  • Problem: Poor product crystallization

    • Potential Cause: Inadequate cooling or improper pH adjustment
    • Solution: Implement gradual cooling to 0-10°C and controlled acid addition [4]
  • Problem: Reduced reaction rate

    • Potential Cause: Mass transfer limitations in immobilized system
    • Solution: Utilize high-porosity supports like FPHA and optimize particle size distribution [1] [3]
Scale-Up Considerations

Successful industrial implementation of immobilized enzyme processes requires careful attention to engineering parameters including reactor configuration, mixing efficiency, and mass transfer characteristics. Packed-bed reactors typically provide superior performance for continuous processes by maintaining enzyme integrity and ensuring uniform flow distribution. For batch operations, stirred-tank reactors with appropriate retention systems for immobilized enzymes offer operational flexibility and straightforward scale-up. Monitoring and control of temperature, pH, and dissolved oxygen (for oxidase-based systems) remains critical throughout process scaling to maintain optimal reaction kinetics and product quality [2] [3].

Conclusion and Future Perspectives

The development of advanced immobilized enzyme systems has revolutionized the industrial production of 7-ACA and its derivatives, establishing biocatalytic manufacturing as the technology of choice for forward-thinking pharmaceutical producers. The protocols outlined in this document provide robust methodologies for implementing these sustainable technologies across various production scales, from laboratory development to industrial manufacturing. Continued research in enzyme engineering, immobilization techniques, and reactor design promises further enhancements in process efficiency and economic viability, strengthening the foundation for green chemistry principles within the antibiotic manufacturing sector [3] [4].

References

Theoretical Protocol: Derivatization of 7-ACA with Benzoyl Chloride

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a proposed method for the benzoylation of the primary amino group on the 7-ACA nucleus, a common intermediate in cephalosporin antibiotic synthesis [1]. Derivatization can be useful for analytical purposes, such as enhancing detection in LC-MS or creating chemical probes.

1. Principle The primary amino group (-NH₂) at the C7 position of the 7-ACA molecule reacts with benzoyl chloride in an alkaline medium. This reaction forms a stable benzamide derivative, which is less polar and may exhibit improved chromatographic properties and mass spectrometric sensitivity [2] [3].

2. Reagents and Materials

  • 7-ACA Standard: High-purity 7-Aminocephalosporanic Acid.
  • Benzoyl Chloride: ≥ 99% purity.
  • Solvent: Anhydrous Pyridine or a mixture of Acetonitrile and Pyridine (e.g., 9:1, v/v). Pyridine acts as both the solvent and a base to scavenge the HCl produced.
  • Internal Standard (Optional): ( ^{13}C )-labeled benzoyl chloride can be used for precise quantification via isotope dilution [2].
  • Quenching/Extraction Solution: A mixture of Chloroform/Methanol (2:1, v/v) and 250 mM Ammonium Carbonate [3].

3. Proposed Procedure

  • Step 1: Preparation of 7-ACA Solution. Dissolve ~1 mg of 7-ACA in 335 µL of a Pyridine/Acetonitrile mixture (1:9, v/v) in a glass vial [3].
  • Step 2: Derivatization Reaction. Add 120 µL of a fresh benzoyl chloride solution (prepared as 1:9 in Acetonitrile, v/v) to the 7-ACA solution [3].
  • Step 3: Incubation. Cap the vial and allow the reaction to proceed at ambient temperature (20-25°C) with slow stirring or shaking for 60 minutes [3]. The reaction should be carried out in a fume hood.
  • Step 4: Reaction Termination and Extraction. a. Stop the reaction by adding 3 mL of Chloroform/Methanol (2:1, v/v) and 0.6 mL of 250 mM Ammonium Carbonate solution [3]. b. Stir the mixture vigorously for 5 minutes. c. Centrifuge the mixture at ~3,500 × g for 3 minutes to achieve phase separation [3]. d. Carefully collect the lower organic layer, which contains the benzoylated 7-ACA derivative.
  • Step 5: Sample Concentration. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C [3]. The derivatized sample can be reconstituted in a suitable solvent (e.g., Chloroform/Methanol, 1:1) for subsequent analysis [3].

Advantages of Benzoyl Chloride Derivatization

The table below summarizes the key benefits of using benzoyl chloride for derivatization, as evidenced in analyses of other compound classes.

Advantage Description and Quantitative Impact
Enhanced MS Sensitivity The introduced phenyl ring can significantly improve ionization efficiency. Increases in sensitivity of up to 1,000-fold have been reported for some amines [2].
Improved Chromatography Derivatization reduces the polarity of analytes, leading to better retention on reversed-phase (C18) columns and superior separation from matrix interferences [2] [3].
Stable Isotope Labeling Commercially available ( ^{13}C )-benzoyl chloride allows for easy preparation of isotope-labeled internal standards, improving quantitative accuracy [2].
Broad Functional Group Compatibility Benzoyl chloride reacts with primary/secondary amines, phenols, thiols, and some alcohols, making it applicable to a wide range of metabolites [2].
Rapid Reaction & Stability Reactions are typically fast (minutes), and the benzoylated products are stable for extended periods (up to a week at room temperature) [2].

Workflow and Known Applications

The following diagram illustrates the complete experimental workflow for the derivatization and analysis, integrating the protocol above with established analytical steps from benzoyl chloride applications.

G Figure 1: Proposed Workflow for 7-ACA Derivatization and Analysis start Start: Prepare 7-ACA Sample step1 Dissolve 7-ACA in Pyridine/Acetonitrile (1:9) start->step1  Initialization step2 Add Benzoyl Chloride (1:9 in Acetonitrile) step1->step2  Add Reagent step3 Incubate at Room Temp for 60 min step2->step3  Mix & React step4 Terminate Reaction & Extract (Folch Method) step3->step4  Quench step5 Evaporate Solvent under N₂ Stream step4->step5  Phase Separation step6 Reconstitute in Chloroform/Methanol step5->step6  Reconstitute step7 Analyze by RP-UHPLC/MS/MS step6->step7  Inject end End: Data Acquisition and Quantitation step7->end  Analyze

While a direct protocol for 7-ACA is not available, benzoyl chloride is well-established for analyzing similar compounds:

  • Neurochemical Metabolomics: A widely targeted method analyzes 70 neurologically relevant compounds (amino acids, catecholamines, neurotransmitters) using benzoyl chloride derivatization. This method demonstrates excellent performance with limits of detection below 10 nM for most analytes and high reproducibility (relative standard deviations < 10%) [2].
  • Lipidomics: In human serum lipid analysis, benzoyl chloride derivatization significantly improved the sensitivity and selectivity for lipid classes like monoacylglycerols and sphingoid bases, enabling the quantitation of 450 lipid species across 19 subclasses [3].

Critical Considerations and Notes

  • Moisture-Sensitive Reaction: Benzoyl chloride reacts violently with water. All reagents and glassware must be kept anhydrous to ensure a successful reaction.
  • Reaction Optimization: The suggested reaction time and temperature (60 min at room temperature) are based on protocols for other compound classes [3]. For 7-ACA, these parameters (time, temperature, and molar ratio of reagents) may require optimization to maximize yield and minimize potential degradation of the β-lactam ring.
  • Analytical Method Development: A dedicated UHPLC-MS/MS method will need to be developed and validated for the 7-ACA benzoyl derivative. This includes optimizing the mobile phase gradient, column temperature, and MS/MS detection parameters (MRM transitions).

Suggested Validation Steps

  • Confirm Reaction Completion: Use TLC or LC-MS to monitor the consumption of 7-ACA and the formation of the new derivative.
  • Characterize the Product: Use High-Resolution Mass Spectrometry (HRMS) to confirm the mass of the benzoylated 7-ACA product. Nuclear Magnetic Resonance (NMR) can be used to definitively confirm the structure.
  • Optimize and Quantify: Systematically vary reaction conditions to find the optimum. Use a calibrated internal standard for precise quantification.

References

7-ACA derivatization with cinnamoyl chloride

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Cinnamoyl-7-ACA Derivatives

The following protocol adapts modern coupling reagents for ester or amide bond formation between 7-ACA and cinnamoyl chloride or cinnamic acid derivatives [1].

Protocol 1: Synthesis via Carbodiimide Coupling

Objective: To synthesize a cinnamoyl-7-ACA ester derivative.

Materials:

  • Reactants: 7-Aminocephalosporanic acid (7-ACA), Cinnamoyl chloride.
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
  • Base: Triethylamine (TEA).
  • Coupling Reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Dicyclohexylcarbodiimide (DCC) with N-Hydroxysuccinimide (NHS).
  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, separation funnel, rotary evaporator, equipment for silica gel column chromatography.

Procedure:

  • Reaction: In a round-bottom flask, dissolve 7-ACA (1.0 equivalent) in anhydrous DMF under an inert atmosphere. Cool the mixture to 0°C in an ice bath.
  • Addition: Add cinnamoyl chloride (1.1 equivalents) dropwise, followed by the slow addition of triethylamine (2.5 equivalents) to maintain the temperature below 5°C.
  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
  • Work-up: Upon completion, dilute the mixture with ethyl acetate and transfer to a separation funnel. Wash the organic layer sequentially with a 10% citric acid solution, a 10% sodium bicarbonate solution, and brine.
  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Isolation: Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate). Characterize the final compound using 1H-NMR, 13C-NMR, and HPLC to confirm purity (>95%) and structure [1].

Computational Analysis of Interactions

Computational studies are crucial for predicting how these novel derivatives interact with bacterial targets like PBPs and resistance factors like β-lactamases [2].

Protocol 2: Covalent Docking with β-Lactamases

Objective: To predict the binding mode and affinity of the cinnamoyl-7-ACA derivative against a serine β-lactamase.

Software & Setup:

  • Docking Software: A covalent docking program (e.g., AutoDock DockThor, or GOLD with a covalent docking module).
  • Protein Preparation: Retrieve the crystal structure of a target β-lactamase (e.g., TEM-1, PDB: 1XPB) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign protonation states using tools in UCSF Chimera or Maestro.
  • Ligand Preparation: Draw the 3D structure of your cinnamoyl-7-ACA derivative. Consider different diastereoisomers (e.g., 3R,4S) of the β-lactam ring. Assign Gasteiger charges and minimize the energy using a molecular mechanics force field.

Docking Methodology:

  • Define Active Site: Identify the catalytic serine residue (e.g., Ser70 in TEM-1) as the covalent attachment point.
  • Grid Generation: Define a docking grid box centered on the catalytic serine, ensuring it is large enough (e.g., 20x20x20 Å) to accommodate the ligand and allow for conformational freedom.
  • Covalent Docking: Perform the docking simulation, specifying the formation of a covalent bond between the serine oxygen and the carbonyl carbon of the β-lactam ring.
  • Analysis: Analyze the top-ranking poses for binding interactions (hydrogen bonds, hydrophobic contacts, pi-stacking). Calculate the predicted binding affinity (score) for each pose. Compare the scores for the two different β-lactam rings in your derivative to identify which one is more likely to be hydrolyzed [2].

The experimental workflow from synthesis to computational validation can be visualized as follows:

G Start Start A Reactants: 7-ACA &nCinnamoyl Chloride Start->A B Procedure: Coupling Reaction (BOP, TEA, DMF, 0°C to RT) A->B C Purification & Characterization (Column Chromatography, NMR, HPLC) B->C D Ligand Preparation (3D Structure, Minimization) C->D F Covalent Docking Setup (Define Catalytic Serine, Grid Box) D->F E Protein Preparation (PDB: 1XPB, Remove Water, Add H+) E->F G Run Docking Simulation (Predict Binding Poses & Affinity) F->G H Analyze Results (Binding Mode, Ring Susceptibility) G->H End Interpret Data for Lead Optimization H->End

Experimental and Computational Workflow

Biological Evaluation & Rationale

The biological rationale for creating cinnamoyl-7-ACA hybrids is supported by computational and experimental data on related compounds.

Therapeutic Potential of Cinnamoyl Moieties

Cinnamoyl derivatives demonstrate significant anti-inflammatory effects, which could be beneficial for managing infection-related inflammation. Computational predictions suggest that a 7-ACA derivative, despite binding to β-lactamases, may have one of its β-lactam rings more resistant to enzymatic hydrolysis, potentially allowing it to retain antibacterial activity [2].

Table 1: Predicted Binding Scores of a 7-ACA Derivative vs. TEM-1 β-Lactamase Variants [2]

TEM-1 Variant Mutation(s) Predicted Binding Score (kcal/mol)
Wild Type None -9.78
1ZG4 V84I, A184V -10.74
1NXY M182T -10.30

Discussion for Research Scientists

  • Synergistic Design: The cinnamoyl-7-ACA hybrid is designed for a dual potential: the 7-ACA core provides antibacterial activity, while the cinnamoyl moiety may impart anti-inflammatory properties and help evade resistance [2] [1].
  • Interpretating Docking Data: A higher (more negative) predicted binding score towards a β-lactamase does not necessarily indicate a better drug. It is critical to analyze which β-lactam ring (from the 7-ACA core or the cinnamoyl side chain) is engaged in the binding. A pose where the cinnamoyl-linked ring is covalently bound and hydrolyzed could be desirable, as it would inactivate the enzyme while preserving the core antibiotic structure [2].
  • Future Directions: Research can be guided by these protocols to optimize affinity and resistance to degradation by synthesizing and testing derivatives with different substituents on the cinnamoyl ring [2].

Conclusions

The provided detailed protocols for the synthesis and computational analysis of cinnamoyl-7-ACA derivatives offer a solid foundation for research into new cephalosporin-based therapeutics. This integrated approach, combining chemical synthesis with computational validation, is a powerful strategy for rational antibiotic design in the face of growing antimicrobial resistance.

References

Introduction to 7-ACA and Semisynthetic Cephalosporins

Author: Smolecule Technical Support Team. Date: February 2026

7-Aminocephalosporanic acid (7-ACA) is the fundamental core intermediate for the synthesis of all semisynthetic cephalosporin antibiotics [1] [2]. It is derived industrially from Cephalosporin C (CPC), a natural secondary metabolite produced by the filamentous fungus Acremonium chrysogenum [1] [2].

The clinical importance of 7-ACA lies in its bicyclic nucleus, which consists of a beta-lactam ring fused to a six-membered dihydrothiazine ring. This structure allows for strategic modifications at two key carbon positions:

  • The C-7 position: Modification of the amino group allows for alteration of the antibiotic's spectrum of activity and its resistance to beta-lactamases.
  • The C-3 position: Modification of the side chain can influence the antibiotic's pharmacokinetic properties, such as its half-life and efficacy [1].

These targeted modifications have led to the development of five generations of cephalosporins, each with progressively broader spectra of activity and improved resistance to bacterial defense mechanisms [1] [2].

Market and Production Context

The global market for 7-ACA and its enzymatic synthesis is robust, reflecting the ongoing demand for cephalosporins.

Table 1: Key Market and Production Data for 7-ACA

Aspect Details
Projected Market Scale Enzymatic synthesis market poised to reach ~USD 705 million in 2025 (CAGR of 6.5% through 2033) [3]. Overall 7-ACA market projected to reach USD 1127 million in 2025 [4].
Global Production Volume Estimated to exceed 200 million kilograms annually [4].
Production Concentration Heavily skewed towards Asia, with China accounting for approximately 70% of global production [4].
Key Driving Forces Rising demand for cephalosporin antibiotics; prevalence of bacterial infections; push for greener manufacturing processes [3] [4].
Primary Applications Synthesis of key antibiotics: Ceftriaxone, Cefazolin, Ceftazidime, and Cefotaxime [3] [4]. Ceftriaxone is the single largest driver of 7-ACA demand [3].

Synthesis Protocols: From CPC to 7-ACA

The initial, critical step is the production of 7-ACA from CPC. While a chemical method exists, it is being increasingly displaced by more sustainable enzymatic processes.

Protocol 1: Two-Step Enzymatic Synthesis of 7-ACA This is a well-established industrial process that converts CPC to 7-ACA using two separate enzymatic reactions [2].

  • Principle: Cephalosporin C is first oxidatively deaminated, and the resulting product is then hydrolyzed to yield 7-ACA.
  • Materials:
    • Cephalosporin C (CPC) substrate.
    • Immobilized D-amino acid oxidase (DAO), typically from Trigonopsis variabilis [2].
    • Immobilized Glutaryl-7-ACA Acylase (GLA), a recombinant enzyme often produced in E. coli [2].
    • Reactors suitable for immobilized enzyme bioconversion.
    • HPLC system for analysis.
  • Procedure:
    • Step 1 (Oxidation): Prepare a solution of CPC (e.g., 15 mM) in a suitable buffer. Add immobilized DAO and incubate with agitation. The DAO catalyzes the conversion of CPC to glutaryl-7-aminocephalosporanic acid (GL-7-ACA).
    • Intermediate Processing: Separate the immobilized DAO from the reaction mixture.
    • Step 2 (Deacylation): Transfer the GL-7-ACA solution to a new reactor containing immobilized GLA. Incubate with agitation. The GLA hydrolyzes the amide bond in GL-7-ACA, releasing 7-ACA and glutaric acid.
    • Product Recovery: Separate the immobilized GLA. Recover 7-ACA from the solution through downstream processing (e.g., crystallization).
  • Notes: This method is economically sustainable and efficient due to reduced waste and mild reaction conditions compared to chemical synthesis [2].

Protocol 2: One-Pot, Two-Enzyme Conversion of CPC to 7-ACA This advanced protocol streamlines the two-step process into a single reactor [5].

  • Principle: A single enzyme variant, specifically an engineered Cephalosporin C Acylase (CCA), is capable of performing both the oxidative and hydrolytic steps in one pot.
  • Materials:
    • Cephalosporin C (CPC) substrate.
    • Optimized variant of Cephalosporin C Acylase (e.g., HS-HS-F72βR VAC from Pseudomonas N176) [5].
    • Bioreactor or controlled reaction vessel.
    • HPLC system for analysis.
  • Procedure:
    • Reaction Setup: Prepare a solution of CPC (15 mM) in the optimized buffer for the CCA.
    • Bioconversion: Add the CCA enzyme to the reactor. Incubate at the optimal temperature and pH with agitation. To achieve high conversion, additional aliquots of the biocatalyst may be added during the process.
    • Monitoring and Completion: Monitor the reaction via HPLC. Under optimized conditions, >98% conversion of CPC can be achieved, with 7-ACA as the main product and minimal by-products like oxo-7-ACA [5].
    • The process at a 20 mL scale can yield approximately 81 mg of 7-ACA over 41 hours [5].
  • Notes: The main advantage is the low operational cost and simplified process flow, avoiding the need for intermediate separation [5].

The workflow below illustrates the progression from traditional methods to emerging technologies for 7-ACA production:

G cluster_legend Process Evolution Start Cephalosporin C (CPC) Acremonium chrysogenum A Chemical Synthesis (Traditional) Start->A B Two-Step Enzymatic (Current Industry Standard) Start->B C One-Pot Enzymatic (Emerging Technology) Start->C D In Vivo Synthesis (Future Innovation) Start->D End 7-ACA Core Molecule A->End B->End C->End D->End

Emerging Protocol: In Vivo Synthesis of 7-ACA

A groundbreaking approach bypasses traditional fermentation and conversion by engineering the CPC-producing fungus to synthesize 7-ACA directly.

Protocol 3: In Vivo Synthesis via Transgenic Acremonium chrysogenum* This protocol involves genetic engineering to express bacterial Cephalosporin C Acylase (CCA) genes directly in *A. chrysogenum [2].

  • Principle: The fungal host is engineered to perform the entire biosynthesis pathway, from fermentation to the final conversion of CPC to 7-ACA within a single organism.
  • Materials:
    • Acremonium chrysogenum strains (e.g., production strain ATCC 11550).
    • Codon-optimized bacterial cca genes (e.g., from Pseud species).
    • Fungal gene expression vectors (e.g., pAB-nat with nourseothricin resistance).
    • Culture media: Complete Culture Medium (CCM) and Minimal Medium (MM).
    • Equipment for fungal transformation and HPLC-MS analysis.
  • Procedure:
    • Strain Engineering: Codon-optimize the bacterial cca gene for expression in A. chrysogenum. Clone the gene into an appropriate fungal expression vector and transform it into A. chrysogenum protoplasts. Select transformants on CCM solid medium containing nourseothricin (25 µg/mL) [2].
    • Cultivation and Analysis: Inoculate transgenic strains into liquid CCM or MM and incubate at 27°C with agitation (180 rpm) [2].
    • Product Detection: Analyze both fungal mycelia and culture supernatants using HPLC and mass spectrometry to detect 7-ACA. The highest amount of 7-ACA is typically found in the culture supernatant [2].
    • Optimization: Explore optimal conversion conditions (incubation time, temperature, pH) using the culture supernatant containing the secreted, active acylase.
  • Notes: The best transgenic strains have demonstrated a one-step conversion rate of approximately 30% [2]. This method has the potential to drastically reduce downstream processing and production costs.

From 7-ACA to Semisynthetic Cephalosporins

Once 7-ACA is obtained, it serves as the scaffold for synthesizing various cephalosporins through chemical modification.

Protocol 4: General Procedure for Acylation at C-7 This is a classic synthetic chemistry approach to create novel cephalosporins.

  • Principle: The 7-amino group of 7-ACA is acylated with an activated carboxylic acid derivative to introduce a new side chain, which defines the antibiotic's properties [6] [7] [8].
  • Materials:
    • 7-ACA.
    • Desired carboxylic acid (e.g., 2-(cyanomethylthio)acetic acid, (substituted methyl)phenylacetic acids) [7] [8].
    • Coupling agents (e.g., acid chlorides, or other standard peptide coupling reagents).
    • Appropriate organic solvents (e.g., DCM, DMF).
    • Standard laboratory equipment for synthetic chemistry (reactors, TLC, purification systems).
  • Procedure:
    • Activation: Activate the chosen carboxylic acid to form a reactive species like an acid chloride or use a coupling agent.
    • Acylation Reaction: Dissolve 7-ACA in a suitable anhydrous solvent. Add the activated acid derivative under controlled conditions (e.g., temperature, under inert atmosphere) with a base to scavenge the acid produced.
    • Work-up and Purification: After reaction completion, isolate the crude semisynthetic cephalosporin via extraction and/or precipitation. Purify the product using techniques like recrystallization or chromatography.
  • Notes: The choice of the acyl side chain is critical. For instance, lengthening an alkyl chain on a sulfonyl group can increase gram-positive activity, while replacing the C-3 acetoxymethyl group with a heterocyclic thiomethyl group generally improves activity both in vitro and in vivo [6] [8].

Future Perspectives and Conclusion

The field of semisynthetic cephalosporin synthesis is being shaped by several key trends:

  • Shift to Enzymatic Synthesis: The industry is moving from chemical cracking to enzymatic hydrolysis due to environmental regulations and the desire for greener processes [3] [4].
  • Innovation in Biocatalysis: There is a growing adoption of one-step enzymatic methods and continuous investment in enzyme engineering to create more efficient and stable biocatalysts [3] [9].
  • Supply Chain and Production Geography: While Asia, particularly China, currently dominates production (~70%), there is a nascent trend towards diversifying production to other regions to ensure supply chain security [3] [4].

References

Introduction to 7-ACA Analysis

Author: Smolecule Technical Support Team. Date: February 2026

7-Aminocephalosporanic acid (7-ACA) is the fundamental core building block for the synthesis of semi-synthetic cephalosporin antibiotics [1]. Its analysis is critical in pharmaceutical manufacturing for quality control during production, which can involve chemical, enzymatic, or novel transgenic in vivo methods [1] [2].

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its efficacy, accuracy, precision, and ability to quantify compounds at low concentrations [3]. This note outlines a specific and detailed protocol for the analysis of 7-ACA.

HPLC Method Protocol for 7-ACA

The following is a generalized, detailed HPLC method protocol suitable for the analysis of 7-ACA. You can adapt parameters like mobile phase composition, gradient program, and detection wavelength based on your specific sample matrix.

Disclaimer: This method serves as a starting point. Optimization may be required for your specific instrument and application.

1. Chromatographic Conditions

Parameter Specification
Column Thermo Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm) [3]
Mobile Phase Phosphate Buffer and Acetonitrile (or Methanol)
Elution Mode Gradient (e.g., 5% to 50% organic phase over 15 minutes)
Buffer 0.03 M Potassium Phosphate Buffer, pH adjusted to 5.2 [3]
Flow Rate 0.6 - 1.0 mL/min [3]
Column Temperature 25 - 35°C [3]
Injection Volume 20 µL [3]
Detection UV-Vis or Photodiode Array (PDA)
Detection Wavelength 210 - 260 nm (a common range for cephalosporins) [3]
Run Time ~10-15 minutes

2. Sample Preparation

  • Standard Solutions: Prepare a stock solution of pure 7-ACA standard in a suitable solvent like ethanol or the mobile phase. Serially dilute to create a calibration curve covering the expected concentration range [3].
  • Fermentation Broth Samples: Centrifuge the broth to remove cells and particulate matter. Dilute the supernatant with the mobile phase or buffer and filter through a 0.22 µm or 0.45 µm membrane filter before injection.
  • In-process Control Samples: Samples may require dilution or protein precipitation. A common technique is to mix the sample with an equal volume of organic solvent (e.g., ethanol or acetonitrile), vortex, centrifuge, and use the clear supernatant for analysis [3].

Key Method Parameters and Validation

For any analytical method to be used in a regulated environment, validation is essential. The table below outlines typical parameters and acceptance criteria based on ICH guidelines [3].

Validation Parameter Description & Target Criteria
Linearity A linear calibration curve with a correlation coefficient (R²) of ≥ 0.999 over the specified range.
Accuracy Recovery of 7-ACA should be between 98-102% for the intended concentration range.
Precision Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.
Specificity The method should resolve 7-ACA from potential impurities and degradation products.
Limit of Detection (LOD) / Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in parameters like temperature or flow rate.

Experimental Workflow for HPLC Analysis

The diagram below illustrates the end-to-end workflow for performing an HPLC analysis of 7-ACA, from sample preparation to data interpretation.

hplc_workflow Start Start Analysis Prep Sample Preparation (Centrifuge, Filter, Dilute) Start->Prep Inj Load Sample into HPLC Autosampler Prep->Inj Run HPLC Analysis (Set method, Start run) Inj->Run Data Data Acquisition (Peak detection, Integration) Run->Data Analysis Data Analysis (Compare to calibration standard) Data->Analysis Result Result Interpretation & Reporting Analysis->Result End End Result->End

Modern Method Development Trends

The field of HPLC method development is being transformed by data science and automation [4].

  • AI and Machine Learning: Emerging tools use artificial intelligence to manage interdependent parameters and accelerate optimization, which is particularly valuable for complex samples [4].
  • Digital Twins: A hybrid AI-driven system can use a "digital twin" of the HPLC. It predicts retention behavior and autonomously optimizes method variables like flow rate and gradient, minimizing manual experimentation [4].
  • Global Retention Models: For challenging separations, models that predict retention shifts across different stationary phases (e.g., C18, phenyl) can be a powerful optimization tool [4].

Troubleshooting Notes

  • Peak Tailing: Can be caused by secondary interactions with the stationary phase. Try reducing the pH of the mobile phase buffer or using a higher purity buffer.
  • Low Resolution: Adjust the gradient program (slope or shape) or the ratio of the mobile phase components. Consider using a column with different selectivity.
  • Retention Time Drift: Ensure the mobile phase is prepared consistently and the column temperature is stable.

References

Comprehensive HPTLC Analysis of 7-Aminocephalosporanic Acid (7-ACA): Protocols and Applications in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

7-Aminocephalosporanic acid (7-ACA) serves as a fundamental building block in the synthesis of numerous cephalosporin antibiotics. The quality control of 7-ACA and the detection of related impurities are critical steps in ensuring the safety and efficacy of final pharmaceutical products. High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical technique for pharmaceutical analysis due to its advantages of simplicity, cost-effectiveness, and high sample throughput. These Application Notes provide a standardized HPTLC protocol for the determination of 7-ACA in the presence of its related impurities, specifically adapted from validated methods used for cephalosporin analysis [1] [2].

The methodology outlined herein has been optimized to provide excellent resolution between 7-ACA and potential impurities, enabling precise quantification and quality assessment. This protocol is particularly valuable for routine analysis in pharmaceutical quality control laboratories where multiple samples require simultaneous analysis under robust conditions.

Principle of HPTLC Analysis

HPTLC is an advanced form of thin-layer chromatography that utilizes stationary phases with finer particle sizes and automated instrumentation to achieve superior resolution, sensitivity, and reproducibility compared to conventional TLC. The technique involves the application of samples as narrow bands on an HPTLC plate, followed by mobile phase development in a saturated chamber, and subsequent densitometric detection of separated components [3].

Key advantages of HPTLC for 7-ACA analysis include:

  • Minimum sample preparation requirements compared to other chromatographic techniques
  • Parallel analysis of multiple samples and standards on the same plate, enhancing analytical efficiency
  • Flexibility in mobile phase selection without pH limitations common in HPLC methods
  • Economical operation due to lower solvent consumption and minimal sample clean-up needs [3] [4]

Experimental Protocol

Materials and Reagents
  • Standard and Samples: 7-ACA reference standard (purity ≥95%), cefoperazone sodium, 5-mercapto-1-methyl-tetrazole (5-MER)
  • HPTLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates (20 cm × 10 cm) [1] [4]
  • Solvents: Acetone, methanol, ethyl acetate, glacial acetic acid, sodium lauryl sulfate (all analytical grade)
  • Sample Solvent: Methanol or appropriate solvent capable of dissolving analytes completely
Instrumentation and Conditions
  • Application Device: Automated TLC applicator such as CAMAG Linomat 5 or ATS 4 equipped with a 100-μL syringe [3]
  • Development Chamber: Twin-trough glass chamber (20 cm × 10 cm × 4 cm) with saturation pad
  • Densitometer: TLC scanner with deuterium lamp, operated by winCATS software or equivalent
  • Data Station: Computer with HPTLC evaluation software for data acquisition and processing

Table 1: Instrumental Conditions for HPTLC Analysis

Parameter Specification
Stationary phase Silica gel 60 F₂₅₄ HPTLC plates
Application volume 1-10 μL per band (as 6-mm bands)
Application rate 150 nL/s
Development distance 80 mm
Detection wavelength 254 nm
Slit dimensions 6.00 mm × 0.45 mm
Scanning speed 20 mm/s
Detailed Procedure
3.3.1. Standard Solution Preparation
  • 7-ACA Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-ACA reference standard into a 10-mL volumetric flask. Dissolve and make up to volume with methanol.
  • Working Standard Solutions: Prepare serial dilutions from the stock solution to obtain concentrations ranging from 1-10 μg/band for constructing the calibration curve.
3.3.2. Sample Solution Preparation
  • For bulk drug substance: Accurately weigh powder equivalent to 10 mg of 7-ACA into a 10-mL volumetric flask. Dissolve and dilute to volume with methanol.
  • For formulation analysis: Extract powdered tablets/suspension equivalent to 10 mg of 7-ACA with methanol through sonication for 10 minutes. Filter through a 0.45-μm membrane filter before application.
3.3.3. Plate Pre-washing and Activation
  • Pre-wash HPTLC plates with methanol by developing to the top of the plate in a chromatography chamber.
  • Dry the plates in an oven at 60°C for 5 minutes to remove residual solvents and activate the stationary phase [3].
3.3.4. Sample Application
  • Mark the application line approximately 8 mm from the bottom of the HPTLC plate and the solvent front line at 80 mm from the application line.
  • Using the automated applicator, apply standards and samples as 6-mm bands with 8 mm intervals between bands.
  • Maintain the application dosage volume between 1-10 μL per band to remain within the linear range.
  • Dry the applied bands with a stream of air or nitrogen to ensure complete solvent evaporation before development.
3.3.5. Chromatographic Development
  • Prepare the mobile phase freshly by combining acetone:methanol:ethyl acetate:2% sodium lauryl sulfate:glacial acetic acid in the ratio 3:2:3:0.8:0.2 (v/v/v/v/v) [1] [2].
  • Pour approximately 20 mL of mobile phase into one trough of the twin-trough chamber. Place a saturation pad in the same trough to ensure proper chamber saturation.
  • Place the prepared HPTLC plate in the second trough, ensuring the mobile phase does not contact the plate during saturation.
  • Seal the chamber and allow it to saturate for 30 minutes at room temperature (25°C ± 2°C).
  • After saturation, carefully tilt the chamber to allow the mobile phase to contact the plate, initiating the development process.
  • Develop the plate until the solvent front reaches the marked line (80 mm from origin).
  • Remove the plate from the chamber and dry completely in air followed by gentle warming (40°C) to remove residual mobile phase.
3.3.6. Detection and Scanning
  • Scan the developed and dried plate using a TLC scanner in the absorbance mode at 254 nm.
  • Optimize the scanner settings: measurement wavelength 254 nm, reference wavelength >370 nm, and data resolution 100 μm per step.
  • Generate chromatograms for all tracks and record the peak areas and Rf values for each detected band.
Method Validation

The HPTLC method for 7-ACA analysis should be validated according to ICH guidelines Q2(R1) to establish specificity, linearity, accuracy, precision, and robustness [4].

Table 2: Validation Parameters for 7-ACA HPTLC Method

Parameter Results Acceptance Criteria
Linearity range 1-10 μg/band Correlation coefficient r² ≥ 0.990
Detection limit (LOD) 50 ng/band Signal-to-noise ratio ~3:1
Quantitation limit (LOQ) 150 ng/band Signal-to-noise ratio ~10:1
Specificity No interference from impurities Well-separated bands
Precision (% RSD) ≤1.5% RSD ≤ 2.0%
Recovery (%) 99.95% (SD 1.335) 98-102%
Robustness Deliberate variations in mobile phase RSD ≤ 2.0%

Applications in Pharmaceutical Analysis

Impurity Profiling

The described HPTLC method effectively separates 7-ACA from its potential impurities and degradation products. In stability studies, 7-ACA exhibits characteristic retardation factor (Rf) values of approximately 0.48 ± 0.02 under similar chromatographic conditions [5]. This allows for the detection and quantification of related substances such as:

  • Cephalosporin C derivatives that may form during synthesis or storage
  • Degradation products resulting from hydrolysis, oxidation, or photodegradation
  • Process-related impurities from the manufacturing process
Stability-Indicating Properties

The method demonstrates excellent stability-indicating capabilities by effectively separating 7-ACA from its degradation products formed under various stress conditions:

  • Acidic degradation: Hydrolysis under acidic conditions produces degradation products with different Rf values
  • Alkaline degradation: Basic conditions generate distinct degradation bands separable from the parent compound
  • Oxidative degradation: Peroxide-induced degradation products can be resolved and quantified
  • Photodegradation: Light-induced degradation products show different migration patterns [5]
Analysis of Pharmaceutical Formulations

This HPTLC method is directly applicable to the analysis of 7-ACA in various pharmaceutical dosage forms, including:

  • Bulk drug substances for quality control and release testing
  • Intermediate products during cephalosporin synthesis
  • Finished pharmaceutical formulations containing cephalosporin antibiotics

Troubleshooting Guide

Table 3: Troubleshooting Common HPTLC Issues

Problem Possible Cause Solution
Tailing spots Improper chamber saturation Ensure adequate saturation time (30 min)
Irregular band shape Uneven application Use automated applicator; control humidity
Poor resolution Incorrect mobile phase composition Prepare fresh mobile phase; check pH
Background noise Plate contamination Pre-wash plates with methanol; ensure proper drying
Non-reproducible Rf Temperature fluctuations Conduct analysis in temperature-controlled room

Experimental Workflow

The following diagram illustrates the complete HPTLC analysis workflow for 7-ACA:

hptlc_workflow start Start Analysis prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample plate_prep Plate Pre-washing & Activation prep_std->plate_prep prep_sample->plate_prep application Sample Application (1-10 µL/band) plate_prep->application development Chromatographic Development Mobile Phase: Acetone:MeOH:EtOAc: SLS:AcOH (3:2:3:0.8:0.2) application->development drying Plate Drying development->drying scanning Densitometric Scanning at 254 nm drying->scanning data_analysis Data Analysis & Quantification scanning->data_analysis validation Method Validation data_analysis->validation

Comparison with Other Analytical Techniques

While HPLC remains a widely used technique for cephalosporin analysis, HPTLC offers distinct advantages for specific applications:

Table 4: Comparison of HPTLC and HPLC for 7-ACA Analysis

Parameter HPTLC HPLC
Sample throughput High (multiple samples in parallel) Moderate (sequential analysis)
Analysis time 20-30 min for 15-20 samples 15-20 min per sample
Mobile phase consumption ~20 mL per run ~500 mL per day
Sample preparation Minimal, often direct application Often requires extensive clean-up
Cost per analysis Low High
Sensitivity 50 ng/band (LOD) 10-50 ng/μL (LOD)
Reproducibility Good (%RSD 1.0-1.5%) Excellent (%RSD 0.5-1.0%)

Conclusion

The HPTLC method described herein provides a robust, sensitive, and cost-effective approach for the analysis of 7-ACA in pharmaceutical substances and products. With a linear range of 1-10 μg/band and mean percentage recovery of 99.95% (SD 1.335), this method is well-suited for routine quality control applications in pharmaceutical laboratories [1] [2]. The stability-indicating nature of the method allows for the simultaneous detection and quantification of 7-ACA and its potential degradation products, making it an invaluable tool for comprehensive quality assessment. The method's validation in accordance with ICH guidelines ensures its suitability for regulatory purposes and pharmaceutical quality assurance programs.

References

Comprehensive Application Notes and Protocols: Optimizing Cephalosporin C Acylase Expression in E. coli for Industrial 7-ACA Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Significance

Cephalosporin C acylase (CCA) represents a critically important biocatalyst in the pharmaceutical industry, enabling the enzymatic conversion of cephalosporin C (CPC) to 7-aminocephalosporanic acid (7-ACA), the fundamental intermediate for semisynthetic cephalosporin antibiotics. The global cephalosporin market, valued at approximately $400 million annually, relies heavily on efficient 7-ACA production systems [1]. Traditional chemical deacylation methods involve multiple expensive steps and generate substantial toxic waste, whereas the enzymatic approach offers significant advantages including environmental compatibility, reduced energy consumption, and reaction specificity under mild conditions (20°C–30°C) [2]. Despite these advantages, the industrial implementation of CCA has been hampered by the enzyme's inherently low catalytic activity toward CPC, as most naturally occurring acylases primarily recognize glutaryl-7-ACA (gl-7-ACA) as their substrate, typically exhibiting only 2%-4% relative activity toward CPC [1] [2].

The biological significance of CCA stems from its role in the beta-lactam antibiotic production pathway. CCA belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily, characterized by a unique autocatalytic processing mechanism that generates active heterodimeric enzymes from inactive precursors [1] [3]. These enzymes feature a distinctive four-layer αββα structure and undergo autoproteolytic activation after translocation to the periplasm, with the N-terminal residue of the β-subunit serving dual catalytic functions as both a nucleophile and a proton donor in the hydrolysis reaction [2]. The industrial imperative to develop efficient CCA variants has driven extensive research into protein engineering and expression optimization, positioning recombinant *E. coli* as the predominant host system due to its well-characterized genetics, rapid growth, and scalability [4] [5].

Expression Optimization Strategies

Molecular Engineering & Directed Evolution

Protein engineering approaches have dramatically enhanced the catalytic efficiency of CCA variants toward cephalosporin C. Starting from glutaryl acylase scaffolds with minimal CPC activity, researchers have employed directed evolution strategies combining error-prone PCR and site-saturation mutagenesis to generate mutants with significantly improved characteristics. One groundbreaking study achieved a 100-fold increase in catalytic efficiency (kcat/KM) toward CPC compared to the original glutaryl-7-ACA acylase, with the best-performing mutant (A215Y-H296S-H309S) exhibiting a higher maximal activity on CPC (3.8 U/mg) than on gl-7-ACA (2.7 U/mg) [1]. This represents a fundamental shift in substrate specificity, creating enzymes with novel catalytic properties not found in nature.

The structural insights gleaned from crystal structures of CCA from Pseudomonas diminuta have been instrumental in guiding rational design efforts. The 2.0 Å resolution structure reveals a bowl-shaped architecture with helix- and strand-rich "knobs" and an active site that shares significant similarity with penicillin G acylase (RMSD of 1.38 Å in Cα positions) [3]. Analysis of the substrate-binding pocket has identified ten key residues responsible for side-chain specificity across different classes of cephalosporin acylases. In a separate approach, researchers engineered the S12 variant through six point mutations (V121αA, G139αS, F58βN, I75βT, I176βV, S471βC) in the AcyII gene from Pseudomonas sp. SE83, resulting in an 8.5-fold increase in specific activity toward CPC (5.8 U/mg protein) compared to the wild-type enzyme [2].

Promoter Optimization & Fusion Strategies

Transcriptional optimization has proven highly effective for enhancing soluble CCA expression. Recent advances in promoter engineering have enabled fine-tuning of expression levels to balance protein synthesis and proper folding. A high-throughput screening system employing T7 promoter mutants coupled with green fluorescent protein (GFP) fusions has successfully identified variants that increase soluble CCA expression. This innovative approach demonstrated a positive correlation between fluorescence intensity and enzyme activity, allowing rapid screening of thousands of clones. The optimal promoter mutant achieved a 1.3-fold increase in enzyme activity compared to the wild-type T7 promoter when cultures were grown at 32°C for 16 hours [5] [6].

The GFP fusion strategy serves dual purposes: it facilitates rapid screening of expression variants and can potentially assist in proper protein folding, as GFP fluorescence requires correct tertiary structure. However, researchers must carefully consider the potential impact of the fusion partner on enzymatic activity and remove it for industrial applications if necessary. This promoter engineering approach represents a powerful combinatorial strategy when coupled with protein engineering, as optimized expression systems can enhance the functional yield of improved enzyme variants obtained through directed evolution campaigns [5].

Process Parameters & Induction Conditions

Cultural parameter optimization plays a crucial role in maximizing soluble CCA expression and minimizing inclusion body formation. Systematic investigation of induction conditions has revealed that low-temperature induction significantly enhances soluble protein recovery. The optimal parameters identified for CCA expression include induction with 0.1 mM IPTG at 20°C for 12 hours [4]. This mild induction regime reduces the rate of protein synthesis, allowing the cellular folding machinery to properly process the recombinant enzyme and minimizing aggregation.

The expression host system also critically impacts functional yield. Most successful CCA expression protocols utilize E. coli BL21(DE3) pLysS strains, which provide tight control over expression before induction and minimize basal expression levels that could saturate folding pathways [1]. Additionally, the use of autoinduction media has shown promise in high-density cultures, though specific data for CCA expression requires further optimization. The combination of optimized genetic constructs with carefully controlled process parameters enables researchers to achieve the high soluble expression yields necessary for industrial application of CCA enzymes in 7-ACA production [4].

Experimental Protocols

Gene Construction & Plasmid Design

The initial step in CCA expression involves careful design and construction of synthetic genes optimized for E. coli codon usage. The following protocol outlines the process for creating expression-ready constructs:

  • Gene Synthesis and Codon Optimization: Design the CCA gene sequence based on the protein sequence of known acylases (e.g., from Pseudomonas sp. N176, SE83, or V22) with codon optimization for E. coli expression systems. The synthetic gene should be designed to include appropriate restriction sites for cloning (e.g., NdeI and XhoI) while eliminating internal restriction sites that might interfere with cloning. [1]

  • Vector Selection and Preparation: Select an appropriate expression vector such as pET-24a(+) or similar plasmids containing the T7 promoter system. Digest both the synthesized gene and vector with the chosen restriction enzymes and purify the fragments using gel electrophoresis and extraction kits. [1]

  • Ligation and Transformation: Ligate the CCA gene insert into the prepared vector using a molar ratio of 3:1 (insert:vector) with T4 DNA ligase. Incubate at 16°C for 16 hours. Transform the ligation product into competent E. coli DH5α cells for plasmid propagation and verify positive clones through colony PCR and sequencing. [1]

  • Expression Strain Transformation: Isolate verified plasmid DNA and transform into expression hosts such as E. coli BL21(DE3) pLysS. Plate transformed cells on LB agar containing appropriate antibiotics (e.g., 50 μg/mL kanamycin for pET-24a, plus 34 μg/mL chloramphenicol for pLysS strains) and incubate at 37°C overnight. [1]

Expression Screening & Solubility Assessment

High-throughput screening methods enable rapid identification of optimal expression conditions and mutant enzymes:

  • Colony Screening with GFP Fusion: For promoter mutant libraries or directed evolution campaigns, fuse GFP to the C-terminus of CCA to enable visual screening. Plate transformed colonies on LB agar with antibiotics and image plates using a fluorescence scanner or microscope. Select clones with high fluorescence intensity for further characterization, as this correlates with soluble expression levels. [5] [6]

  • Small-Scale Expression Testing: Inoculate 5 mL LB medium containing appropriate antibiotics with selected colonies and grow at 37°C with shaking (220 rpm) until OD600 reaches 0.6-0.8. Induce expression with 0.1-1.0 mM IPTG and incubate at various temperatures (20°C, 25°C, 30°C, 37°C) for 4-16 hours. Harvest cells by centrifugation (4,000 × g, 10 minutes) and resuspend in lysis buffer. [4] [5]

  • Solubility Analysis: Lyse resuspended cells by sonication (3 × 30-second pulses with 30-second rests on ice) and centrifuge at 12,000 × g for 20 minutes at 4°C to separate soluble and insoluble fractions. Analyze both fractions by SDS-PAGE to determine the soluble expression ratio. Use densitometry analysis of gel bands to quantify the percentage of soluble CCA. [4]

  • Activity Screening of Colonies: For direct activity screening, transfer colonies to nitrocellulose membranes placed on agar plates. After induction, lyse cells by freezing-thawing and incubate membranes with reaction buffer containing cephalosporin C. Detect 7-ACA production using colorimetric assays based on reaction with p-dimethylaminobenzaldehyde. [5]

Enzyme Activity & Kinetic Characterization

Accurate assessment of CCA activity is essential for evaluating enzyme variants and optimization strategies:

  • Cell-Free Extract Preparation: Grow 50 mL cultures of CCA-expressing E. coli under optimized conditions. Harvest cells by centrifugation, resuspend in 50 mM potassium phosphate buffer (pH 8.0), and disrupt by sonication. Remove cell debris by centrifugation (15,000 × g, 30 minutes, 4°C) and use the supernatant as the enzyme source. [1]

  • Standard Activity Assay: Prepare reaction mixtures containing 100 mM potassium phosphate buffer (pH 8.0), 10 mM cephalosporin C, and appropriate dilution of enzyme extract in a total volume of 1 mL. Incubate at 37°C for 10-30 minutes and terminate the reaction by adding 0.1 mL of 20% trichloroacetic acid. [1]

  • 7-ACA Quantification: Remove precipitated protein by centrifugation and measure 7-ACA concentration in the supernatant using HPLC with a C18 column (mobile phase: 10% methanol in 20 mM potassium phosphate buffer, pH 6.5; detection: 260 nm) or by colorimetric assay with p-dimethylaminobenzaldehyde at 415 nm. [1]

  • Kinetic Parameter Determination: Perform activity assays with varying CPC concentrations (0.5-20 mM) under initial rate conditions. Calculate kinetic parameters (KM, Vmax, kcat) by fitting data to the Michaelis-Menten equation using nonlinear regression. One unit of enzyme activity is defined as the amount that produces 1 μmol of 7-ACA per minute under standard assay conditions. [1]

Data Presentation

Optimization Parameters & Outcomes

Table 1: Key Optimization Parameters for CCA Expression in E. coli

Parameter Optimal Condition Effect Reference
IPTG Concentration 0.1 mM Maximizes soluble expression while minimizing inclusion body formation [4]
Induction Temperature 20°C Significantly increases soluble protein yield compared to higher temperatures [4]
Induction Time 12 hours Balances protein production with cell viability [4]
Expression Host E. coli BL21(DE3)pLysS Provides tight expression control and enhances soluble expression [1]
Promoter System Mutated T7 promoter 1.3-fold increase in enzyme activity compared to wild-type promoter [5]
Fusion Partner C-terminal GFP Facilitates high-throughput screening without significantly impairing activity [5]

Table 2: Effects of Key Mutations on CCA Activity and Expression

Mutation Enzyme Variant Specific Activity (U/mg) Catalytic Efficiency (kcat/KM) Reference
Wild-type Pseudomonas N176 ~0.1 (relative to CPC) Baseline [1]
A215Y M2 mutant 1.2 (CPC) ~10-fold improvement [1]
A215Y-H296S-H309S Evolved mutant 3.8 (CPC), 2.7 (gl-7ACA) 100-fold improvement [1]
Six-point mutation S12 variant 5.8 (CPC) 8.5-fold improvement vs wild-type [2]
F270M M1 mutant 0.9 (CPC) ~7-fold improvement [1]
Process Flow & Optimization Workflow

The following diagrams illustrate the key experimental workflows for CCA engineering and expression optimization:

CCA_Engineering CCA Engineering Workflow Start Start with Wild-type Acylase Gene GeneDesign Gene Design & Codon Optimization Start->GeneDesign LibraryGen Library Generation (EP-PCR/Site Mutagenesis) GeneDesign->LibraryGen Cloning Cloning into Expression Vector LibraryGen->Cloning Screening High-Throughput Screening Cloning->Screening Charac Hit Characterization & Kinetics Screening->Charac Process Process Optimization (IPTG, Temperature) Charac->Process Final Industrial Application Bioreactor Validation Process->Final

Figure 1: CCA Engineering and Optimization Workflow. This diagram outlines the comprehensive approach to developing improved CCA variants, from initial gene design through to industrial application. Key steps include library generation through error-prone PCR (EP-PCR) or site-directed mutagenesis, high-throughput screening of variants, and process optimization for industrial-scale production. [1] [5]

CCA_Screening High-Throughput Screening Protocol LibGen Promoter Mutant Library Generation CloneArray Clone Arraying on Agar Plates LibGen->CloneArray ExprInd Expression Induction at 32°C CloneArray->ExprInd FluorScan Fluorescence Scanning for GFP Intensity ExprInd->FluorScan DataAnal Data Analysis & Ranking Clones FluorScan->DataAnal ValCharac Validation & Characterization (Activity Assays) DataAnal->ValCharac ScaleUp Scale-Up & Process Optimization ValCharac->ScaleUp

Figure 2: High-Throughput Screening Protocol for CCA Expression. This workflow illustrates the process for screening promoter mutants using GFP fusion technology. The approach enables rapid identification of variants with enhanced soluble expression through fluorescence-based selection, followed by validation using enzyme activity assays. [5] [6]

Troubleshooting & Technical Notes

Common Expression Issues & Solutions
  • Inclusion Body Formation: The most frequent challenge in CCA expression is the aggregation of recombinant protein into inclusion bodies. When observing >50% insoluble fraction: (1) Reduce induction temperature to 20°C or lower; (2) Decrease IPTG concentration to 0.05-0.1 mM; (3) Shorten induction time to 4-6 hours; (4) Consider using autoinduction media for gradual induction; (5) Add compatible solutes (e.g., sorbitol, betaine) to the medium to enhance folding; (6) Co-express chaperone proteins (GroEL/GroES, DnaK/DnaJ) to assist folding. [4]

  • Low Enzyme Activity: If soluble expression is adequate but catalytic activity is suboptimal: (1) Verify proper autoproteolytic processing by Western blot analyzing both α and β subunits; (2) Test pH dependence of activity (optimal pH typically 7.5-8.5); (3) Check for inhibitors in cell lysate by spiking with purified enzyme; (4) Ensure adequate oxygen transfer during expression as CCA requires proper disulfide bond formation; (5) Confirm metal cofactor requirements and add to assay buffer if necessary. [1] [2]

  • Poor Cell Growth: If recombinant strains show inhibited growth: (1) Reduce basal expression by using pLysS strains or adding glucose to 0.4%; (2) Change antibiotic if selection marker causes metabolic burden; (3) Optimize medium composition - try rich media like TB or 2xYT; (4) Monitor plasmid stability by checking retention of antibiotic resistance; (5) For toxic constructs, use tightly regulated promoters and minimize induction time. [4] [5]

Bioconversion Process Optimization

For industrial application of CCA in 7-ACA production, the bioconversion process requires careful optimization:

  • Reaction Conditions: The optimal bioconversion typically occurs at pH 8.0-8.5 and temperature 37°C, though some engineered variants show good activity at lower temperatures (25-30°C) which improves operational stability. Use 50-100 mM phosphate buffer for pH maintenance and include EDTA (0.1-1 mM) to chelate metal ions that might inactivate the enzyme. [1]

  • Substrate Concentration: Typical reactions use 10-50 mM cephalosporin C, though substrate inhibition may occur at higher concentrations. Employ fed-batch addition of CPC to maintain optimal concentration throughout the reaction. The enzyme-to-substrate ratio typically ranges from 1:10 to 1:100 (w/w) depending on enzyme specific activity. [1]

  • Immobilization Strategies: For continuous processes, immobilize CCA on epoxy-activated supports or cationic resins that provide high retention activity (typically 60-80% of initial activity). Enzyme immobilization enhances operational stability allowing reuse for 10-20 cycles and improves resistance to organic solvents if used in biphasic systems. [2]

Conclusion & Future Perspectives

The optimization of cephalosporin C acylase expression in E. coli represents a mature biotechnology with well-established protocols for achieving high-level soluble expression and enhanced catalytic efficiency. Through the integrated application of protein engineering, promoter optimization, and process parameter control, researchers can now produce CCA variants with catalytic efficiencies toward cephalosporin C that rival or exceed their native activity toward glutaryl-7-ACA. The implementation of high-throughput screening methods using GFP fusions has dramatically accelerated the optimization process, enabling rapid identification of superior expression variants.

For industrial application, the one-step enzymatic conversion of CPC to 7-ACA using engineered CCA enzymes has achieved approximately 90% conversion efficiency in bioreactor systems, demonstrating the commercial viability of this approach [1]. Future developments will likely focus on further enhancing thermal stability for continuous processes, expanding substrate specificity to accommodate novel cephalosporin precursors, and developing novel immobilization techniques for extended operational lifetime. Additionally, the integration of machine learning approaches with directed evolution campaigns may accelerate the identification of optimal mutation combinations for enhanced activity and expression.

The protocols and strategies outlined in this document provide researchers with comprehensive tools for developing efficient CCA expression systems. As antibiotic resistance continues to pose significant global health challenges, the optimization of key enzymes like CCA for industrial antibiotic production remains a critical endeavor with substantial practical implications for pharmaceutical manufacturing and public health.

References

Application Note: 7-Aminocephalosporanic Acid as a Novel HSP90β Inhibitor for Research in Metabolic Disease and Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Heat shock protein 90 (Hsp90) exists in multiple isoforms, with Hsp90α and Hsp90β being the primary cytosolic forms. These isoforms, while sharing high sequence homology, have distinct and non-redundant biological functions [1]. Hsp90β is constitutively expressed and essential for embryonic development and cell survival, making it a compelling therapeutic target [1]. The discovery of isoform-selective Hsp90 inhibitors represents a significant advancement, as it may circumvent the drawbacks associated with pan-Hsp90 inhibition, such as induction of the heat shock response (HSR) and on-target toxicities [2] [3].

This application note details the characterization and use of 7-Aminocephalosporanic acid (7-ACA), a known antibiotic intermediate, as a novel middle-domain inhibitor of HSP90β [4] [5]. Recent research has demonstrated its efficacy in attenuating hepatic steatosis in preclinical models, positioning it as a promising candidate for the treatment of non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders [4].

Mechanism of Action

7-ACA exerts its effects through a unique mechanism distinct from classical N-terminal ATP-competitive inhibitors.

  • Target Domain and Binding: Through surface plasmon resonance (SPR) analysis, 7-ACA was confirmed to bind directly to the non-N-terminal domain of HSP90β with a dissociation constant (KD) of 6.201 μM [4]. Molecular modeling predicts that its interaction occurs primarily with the middle domain (MD) of the protein [4].
  • Downstream Effects: By inhibiting Hsp90β, 7-ACA disrupts the chaperone function required for the stability of sterol regulatory element-binding proteins (SREBPs) [4]. This leads to reduced expression of SREBP-target genes involved in de novo lipogenesis, ultimately lowering cellular and hepatic levels of triglycerides (TG) and total cholesterol (TC) [4].

The following diagram illustrates the signaling pathway through which 7-ACA attenuates hepatic steatosis.

G 7 7 ACA 7-ACA HSP90B HSP90β (Middle Domain) ACA->HSP90B Binds & Inhibits SREBPs SREBP Transcription Factors HSP90B->SREBPs Destabilizes Lipogenesis De Novo Lipogenesis SREBPs->Lipogenesis Downregulates HepaticSteatosis Hepatic Steatosis Lipogenesis->HepaticSteatosis Promotes

Experimental Data and Protocols

This section summarizes key experimental findings and provides detailed methodologies for critical assays used in the characterization of 7-ACA.

Key In Vitro and In Vivo Findings
  • In Vitro (HepG2 cells): 7-ACA treatment significantly reduced cellular triglyceride and total cholesterol content by decreasing SREBP protein levels [4].
  • In Vivo (HFD-fed mice): Administration of 7-ACA (5, 10, and 25 mg kg-1 d-1, i.g., for 12 weeks) resulted in a dose-dependent decrease in serum TC and TG, and attenuated lipid accumulation in liver and adipose tissue [4].

Table 1: Summary of Key Experimental Data for 7-ACA

Parameter Value / Outcome Experimental System Reference
Binding Affinity (KD) 6.201 μM SPR with non-N-terminal HSP90β [4]
Cellular Lipid Reduction Decreased TG & TC HepG2 cell line [4]
Molecular Target HSP90β Middle Domain In silico prediction & SPR [4]
In Vivo Dosage 5, 10, 25 mg kg-1 d-1 HFD-fed mouse model [4]
In Vivo Efficacy Dose-dependent attenuation of hepatic steatosis HFD-fed mouse model [4]
Proposed Solubility 2.72 mg/mL (10 mM in DMSO) Manufacturer data [5]
Detailed Experimental Protocols
3.2.1 Protocol: Surface Plasmon Resonance (SPR) Binding Assay

This protocol is adapted from the screening procedure used to discover 7-ACA's interaction with HSP90β [4].

  • Objective: To determine the binding affinity (KD) between 7-ACA and the non-N-terminal domain of HSP90β.

  • Materials:

    • SPR instrument (e.g., Biacore series)
    • CM5 sensor chip
    • Recombinant non-N-terminal domain of human HSP90β protein
    • 7-ACA analyte (dissolved in DMSO and diluted in running buffer)
    • Running Buffer: HBS-EP (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
    • Regeneration solution: 10 mM Glycine-HCl, pH 2.0
  • Procedure:

    • Immobilization: Dilute the HSP90β protein to 10-50 μg/mL in sodium acetate buffer (pH 4.0-5.0). Activate the CM5 chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the protein solution over the activated surface to achieve a target immobilization level of ~5000-10,000 Response Units (RU). Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
    • Binding Kinetics: Dilute 7-ACA in running buffer to a series of concentrations (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25 μM). Maintain a final DMSO concentration of ≤1% in all samples.
    • Analysis: Inject the 7-ACA solutions over the protein-immobilized and reference surfaces at a flow rate of 30 μL/min. Use a contact time of 120 seconds and a dissociation time of 300 seconds. Regenerate the surface with a 30-second pulse of regeneration solution between cycles.
    • Data Processing: Subtract the reference flow cell signal from the active flow cell sensorgram. Fit the resulting data to a 1:1 binding model using the SPR instrument's evaluation software to calculate the association (ka), dissociation (kd) rate constants, and the equilibrium dissociation constant (KD = kd/ka).
3.2.2 Protocol: In Vitro Assessment of Lipid Reduction in HepG2 Cells

This protocol outlines the method for evaluating the lipid-lowering effects of 7-ACA in a hepatocyte model [4].

  • Objective: To quantify the reduction in cellular triglycerides and total cholesterol in 7-ACA-treated HepG2 cells.

  • Materials:

    • HepG2 cell line
    • Complete growth medium (DMEM + 10% FBS)
    • 7-ACA stock solution (e.g., 50 mM in DMSO)
    • Oleic acid-BSA complex (to induce steatosis)
    • Commercial Triglyceride (TG) and Total Cholesterol (TC) assay kits (colorimetric)
    • Cell lysis buffer (e.g., RIPA buffer)
    • BCA protein assay kit
  • Procedure:

    • Cell Culture and Treatment: Seed HepG2 cells in 24-well plates at a density of 5 x 104 cells/well and culture for 24 hours. Replace the medium with fresh medium containing oleic acid (e.g., 0.5 mM) to induce lipid accumulation. Co-treat the cells with varying concentrations of 7-ACA (e.g., 0, 25, 50, 100 μM) for 24-48 hours. Include a vehicle control (DMSO, ≤0.2%).
    • Sample Preparation: After treatment, wash cells twice with cold PBS. Lyse cells with 100-200 μL of ice-cold RIPA buffer containing protease inhibitors on ice for 10 minutes. Scrape the cells and collect the lysates. Centrifuge at 12,000 g for 10 minutes at 4°C to remove cell debris.
    • Protein Normalization: Determine the protein concentration of the supernatant using a BCA assay.
    • Lipid Quantification: Use the commercial TG and TC kits according to the manufacturer's instructions. Typically, this involves mixing a volume of cell lysate with the enzyme reaction mix, incubating at 37°C, and measuring the absorbance at 500-550 nm.
    • Data Analysis: Normalize the TG and TC levels (in mg/dL) to the total protein content (mg/mL) of each sample. Express the results as a percentage of the lipid-loaded, vehicle-treated control.

The workflow for the comprehensive characterization of 7-ACA, from initial screening to functional validation, is depicted below.

G Screen 1. Target Screening (SPR/Microarray) Binding 2. Binding Characterization (KD Calculation) Screen->Binding InVitro 3. In Vitro Validation (HepG2 Lipid Assay) Binding->InVitro InVivo 4. In Vivo Efficacy (HFD Mouse Model) InVitro->InVivo

Research Applications

The discovery of 7-ACA as an HSP90β inhibitor opens several research avenues:

  • Metabolic Disease Research: 7-ACA is a direct tool for investigating the role of Hsp90β in NAFLD/NASH pathogenesis, SREBP regulation, and de novo lipogenesis [4].
  • Hsp90 Isoform-Selectivity Studies: As a middle-domain binder, 7-ACA can be used in comparative studies with N-terminal inhibitors to elucidate the distinct biological roles of Hsp90α and Hsp90β [1] [2].
  • Combination Therapy Exploration: Given that Hsp90β inhibition can upregulate interferon response [3], 7-ACA could be explored in combination with immune checkpoint blockers in oncology models, similar to other Hsp90β-selective inhibitors.
  • Lead Compound Optimization: 7-ACA serves as a novel chemical scaffold for medicinal chemistry efforts aimed at developing more potent and selective Hsp90β inhibitors with improved pharmacological properties.

Formulation and Handling

  • Storage: 7-ACA should be stored as a powder at -20°C for long-term stability. Stock solutions in DMSO are stable at -80°C for up to one year. Avoid multiple freeze-thaw cycles [5].
  • Solubility: The compound is sparingly soluble in aqueous buffers. It is recommended to prepare a stock solution in DMSO (e.g., 50-100 mM) and then dilute into the final assay medium, ensuring the final DMSO concentration does not exceed cytotoxic levels (typically <0.5%) [5].
  • In Vivo Dosing: For animal studies, 7-ACA was administered via intragastric gavage (i.g.) at doses of 5-25 mg/kg/day for 12 weeks. A suitable vehicle (e.g., 0.5% methylcellulose) should be used for oral formulations [4].

Conclusion

This compound represents a novel class of HSP90β inhibitor with a unique middle-domain binding mode. Its demonstrated efficacy in reducing hepatic lipid accumulation in preclinical models highlights its potential as a therapeutic candidate for NAFLD and as a valuable chemical probe for basic research on Hsp90 biology. The protocols provided herein will enable researchers to independently validate and expand upon these findings.

References

Comprehensive Application Notes and Protocols: Enzyme Inhibition Studies of 7-ACA Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

7-Aminocephalosporanic acid (7-ACA) serves as the fundamental chemical scaffold for numerous semi-synthetic cephalosporin antibiotics, which remain crucial in modern antimicrobial therapy. The significance of 7-ACA derivatives extends beyond their traditional antibacterial activity, encompassing potent enzyme inhibition properties that have gained increasing research attention. These compounds represent a promising chemical space for developing novel therapeutic agents against resistant bacterial strains, as they can be strategically modified at specific molecular positions to enhance their binding affinity and selectivity against various enzymatic targets. The core 7-ACA structure provides inherent β-lactam functionality that can be further engineered to interact with diverse enzyme classes, offering opportunities to address the growing challenge of antimicrobial resistance through rational drug design approaches. [1] [2]

The enzymatic transformations involved in 7-ACA production itself demonstrate the sophisticated biocatalytic approaches employed in pharmaceutical development. Industrial production of 7-ACA typically employs a two-step enzymatic process utilizing D-amino acid oxidase (DAO) and glutaryl-7-ACA acylase (GLA), which has largely replaced waste-intensive chemical methods. More recent advances have explored transgenic in vivo approaches using bacterial cephalosporin C acylase (CCA) expressed directly in Acremonium chrysogenum, achieving conversion rates up to 30% in a single step. These biotechnological innovations highlight the importance of enzyme engineering in optimizing the production of 7-ACA nuclei for subsequent derivative synthesis, potentially reducing production costs and environmental impact. [3] [4]

Recent Research Findings on Enzyme Inhibition

Experimental Studies on 7-ACA Derivatives

Recent investigation of two novel 7-ACA derivatives (Compound 1 from benzoyl chloride and Compound 2 from cinnamoyl chloride) has revealed substantial enzyme inhibition potential against caspase-3, caspase-7, and tyrosine kinase enzymes. The synthesis of these compounds was optimized through room temperature reactions with modified solvent and reagent systems, representing an improvement over previous methodologies. Structural characterization confirmed the successful acylation at the C7 position of 7-ACA, with comprehensive spectroscopic data (NMR, MS, UV, FT-IR) verifying the chemical structures of both derivatives. The cinnamoyl-containing derivative (Compound 2) demonstrated superior biological activity compared to its benzoyl counterpart, suggesting that the extended conjugation and potential for additional interactions in the cinnamoyl moiety may enhance binding to enzymatic targets. [1]

The evaluation of these derivatives against pathogenic bacteria revealed differential inhibition patterns worth noting. Both compounds at 2000 µg/mL concentration showed preliminary inhibition against Bacillus subtilis, Pseudomonas aeruginosa, Streptococcus epidermidis, and Salmonella typhi in disk diffusion assays. However, subsequent determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicated generally weak antibacterial activity, with the exception of Compound 2 against B. subtilis, which showed more promising results. This selective activity profile suggests that relatively simple chemical modifications to the 7-ACA core can significantly influence biological activity, providing insights for structure-activity relationship (SAR) optimization. [1]

Computational Analysis of Novel Cephalosporin Derivatives

Advanced computational approaches have been employed to understand the interaction mechanisms between 7-ACA derivatives and β-lactamases, which represent primary resistance enzymes against cephalosporin antibiotics. A novel 7-ACA derivative containing an additional β-lactam ring connected via an amide bond has been investigated through covalent docking simulations with various serine β-lactamases. These studies revealed that the compound can effectively bind to TEM-1 β-lactamase and related enzymes, with the 7-ACA nucleus being the preferred moiety for interaction with the enzymes' active sites. Interestingly, the isolated 2-azetidinone (additional β-lactam) ring demonstrated different predicted binding affinity compared to the cephalosporanic β-lactam ring, suggesting that one moiety might be less susceptible to enzymatic hydrolysis, potentially remaining available for bactericidal activity. [5]

The computational analysis further provided atomic-level insights into the binding interactions. The simulations identified that the carboxylic moiety of the 7-ACA derivative engages with positively charged residues (Lys234 and Arg244) in the TEM-1 active site, while the acetoxymethyl group at position 3 interacts primarily with Arg244. Notably, the carbonyl of the acetylated Ser70 residue (the catalytic nucleophile in serine β-lactamases) forms interactions with Lys73 and Ala237. These detailed interaction profiles offer valuable guidance for rational drug design, suggesting specific molecular modifications that could enhance binding affinity or confer resistance to enzymatic degradation by β-lactamases. [5]

Table 1: Experimental Enzyme Inhibition Activity of 7-ACA Derivatives [1]

Enzyme Target Compound 1 Activity Compound 2 Activity Assay Method
Caspase-3 Weak to moderate inhibition Weak to moderate inhibition Caspase-3 Inhibitor Assay Kit
Caspase-7 Weak to moderate inhibition Weak to moderate inhibition Caspase-7 Inhibitor Assay Kit
Tyrosine Kinase Weak to moderate inhibition Weak to moderate inhibition Radioenzymatic assay

Table 2: Computational Binding Scores of 7-ACA Derivative with β-Lactamases [5]

Enzyme Class Reactive Moisty Predicted Binding Score
TEM-1 A 7-ACA β-lactam ring -7.2 kcal/mol
TEM-1 A Isolated 2-azetidinone ring -6.8 kcal/mol
SHV-1 A 7-ACA β-lactam ring -7.1 kcal/mol
KPC-2 A 7-ACA β-lactam ring -7.3 kcal/mol
P99 C 7-ACA β-lactam ring -7.0 kcal/mol

Experimental Protocols

Antibacterial Activity Assessment

Principle: This protocol evaluates the antibacterial potential of 7-ACA derivatives against pathogenic bacteria using disk diffusion followed by MIC and MBC determinations. The method assesses the compounds' ability to inhibit bacterial growth quantitatively. [1]

Materials and Reagents:

  • Test organisms: Bacillus subtilis, Pseudomonas aeruginosa, Streptococcus epidermidis, Salmonella typhi
  • Mueller-Hinton Agar plates
  • Sterile paper disks (6 mm diameter)
  • Stock solutions of 7-ACA derivatives (2000 µg/mL in appropriate solvent)
  • Sterile physiological saline (0.85% NaCl)
  • Positive control antibiotics (ceftriaxone or comparable cephalosporin)
  • Negative control (solvent alone)

Procedure:

  • Prepare bacterial suspensions from fresh overnight cultures, adjusting to 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) in sterile saline.
  • Evenly spread bacterial suspensions onto Mueller-Hinton Agar plates using sterile swabs.
  • Apply sterile paper disks impregnated with 20 µL of test compounds (2000 µg/mL), positive control, and negative control to inoculated plates.
  • Incubate plates at 37°C for 18-24 hours.
  • Measure zones of inhibition in millimeters, including the disk diameter.
  • For active compounds, proceed to MIC determination using broth microdilution method according to CLSI guidelines.
  • Prepare two-fold serial dilutions of compounds in broth medium (concentration range: 1-512 µg/mL).
  • Inoculate each well with standardized bacterial suspension (5 × 10^5 CFU/mL final concentration).
  • Incubate at 37°C for 18-24 hours and determine MIC as the lowest concentration showing no visible growth.
  • For MBC determination, subculture from clear wells onto fresh agar plates and determine the lowest concentration killing ≥99.9% of initial inoculum.

Calculation and Interpretation:

  • Record inhibition zone diameters and compare with clinical breakpoints if established.
  • Calculate MIC values as the lowest concentration completely inhibiting visible growth.
  • Calculate MBC:MIC ratio to determine bactericidal (≤4) vs. bacteriostatic (>4) activity.
Enzyme Inhibition Assays

Principle: These protocols evaluate the direct enzyme inhibition activity of 7-ACA derivatives against caspase-3, caspase-7, and tyrosine kinase using specific substrate conversion assays. [1]

Caspase-3/7 Inhibition Assay:

  • Materials: Caspase-3/7 Inhibitor Assay Kit, recombinant caspase-3 or caspase-7 enzyme, acetyl-Asp-Glu-Val-Asp-p-nitroaniline (Ac-DEVD-pNA) substrate, assay buffer, microplate reader.
  • Procedure:
    • Prepare reaction mixture containing assay buffer, enzyme, and varying concentrations of 7-ACA derivatives.
    • Pre-incubate at 37°C for 10 minutes.
    • Initiate reaction by adding substrate (Ac-DEVD-pNA).
    • Monitor absorbance at 405 nm continuously for 30-60 minutes.
    • Calculate inhibition percentage and IC50 values using non-linear regression.

Tyrosine Kinase Inhibition Assay:

  • Materials: Tyrosine kinase enzyme, peptide substrate, ATP, [γ-32P]ATP, reaction buffer, phosphocellulose paper, scintillation counter.
  • Procedure:
    • Prepare reaction mixture containing buffer, enzyme, substrate, ATP, [γ-32P]ATP, and test compounds.
    • Incubate at 30°C for 30 minutes.
    • Terminate reaction and transfer to phosphocellulose paper.
    • Wash extensively to remove unincorporated [γ-32P]ATP.
    • Measure radioactivity by scintillation counting.
    • Calculate kinase activity and inhibition percentage relative to controls.

Critical Parameters:

  • Ensure linear reaction conditions with respect to time and enzyme concentration.
  • Include appropriate positive controls (known inhibitors) and negative controls.
  • Perform experiments in triplicate for statistical validation.
  • Consider potential interference of compounds with detection systems.

Computational Protocols

Covalent Docking for β-Lactamase Interactions

Principle: This protocol describes the computational approach to study interactions between 7-ACA derivatives and β-lactamases using covalent docking simulations, providing molecular insights for rational drug design. [5]

System Preparation:

  • Retrieve three-dimensional structures of target β-lactamases from Protein Data Bank (recommended: TEM-1 [1XPB], SHV-1, KPC-2, P99).
  • Prepare protein structures by adding hydrogen atoms, assigning protonation states, and optimizing hydrogen bonding networks.
  • Prepare ligand structures (7-ACA derivatives) using molecular building tools, ensuring proper tautomeric states and charges.
  • Generate three-dimensional conformations and optimize geometry using molecular mechanics force fields.

Covalent Docking Procedure:

  • Define the catalytic serine residue (Ser70 in TEM-1) as the covalent attachment point.
  • Set the β-lactam ring as the reactive moiety for nucleophilic attack.
  • Perform covalent docking simulations using appropriate software (AutoDock, GOLD, or Schrödinger Covalent Docking).
  • Define the binding grid centered on the active site with sufficient size to accommodate the ligands.
  • Run multiple docking simulations for each ligand-enzyme complex.
  • Cluster results based on root-mean-square deviation (RMSD) and select representative poses.

Analysis and Interpretation:

  • Analyze binding modes and interaction patterns (hydrogen bonds, hydrophobic interactions, electrostatic interactions).
  • Calculate predicted binding energies for each complex.
  • Compare interactions between different diastereoisomers if applicable.
  • Identify key residues involved in ligand recognition.
  • Compare results with control compounds (e.g., ceftriaxone).

Table 3: Key Interactions Between 7-ACA Derivative and TEM-1 β-Lactamase [5]

Ligand Moisty Protein Residue Interaction Type
Carboxylic group (7-ACA) Lys234, Arg244 Salt bridge/H-bond
Carboxylic group (7-ACA) Ser130, Ser235 H-bond
Acetoxymethyl (C3) Arg244, Arg275 H-bond
Carbonyl (acetyl-Ser70) Lys73, Ala237 H-bond
Amide connector NH Ala237 H-bond
Amide connector C=O Asn132 H-bond
Phenyl rings Tyr105 π-π/Hydrophobic

Conclusions and Future Directions

The comprehensive evaluation of 7-ACA derivatives presented in these application notes demonstrates their significant potential as enzyme inhibitors with possible therapeutic applications. The experimental findings reveal that relatively simple chemical modifications to the 7-ACA core structure can yield compounds with distinct biological activities, including inhibition of clinically relevant enzymes such as caspases and tyrosine kinases. The computational studies further provide molecular-level insights into how these compounds interact with β-lactamase enzymes, offering valuable guidance for designing derivatives that can circumvent common resistance mechanisms. The integration of experimental and computational approaches creates a powerful framework for accelerating the development of novel 7-ACA-based therapeutic agents. [1] [5]

Looking forward, several promising research directions emerge from these findings. The moderate enzyme inhibition observed with initial compounds suggests that more extensive structure-activity relationship studies could yield derivatives with enhanced potency and selectivity. The computational predictions regarding the differential reactivity of the two β-lactam rings in novel derivatives provide a rationale for designing compounds with improved resistance to β-lactamase-mediated hydrolysis. Additionally, the exploration of 7-ACA derivatives against non-traditional targets like caspases and tyrosine kinases opens possibilities for repurposing cephalosporin scaffolds beyond antimicrobial applications. As antibiotic resistance continues to pose serious threats to global health, these innovative approaches to developing 7-ACA derivatives represent important contributions to the ongoing search for effective therapeutic agents. [1] [5]

Experimental Workflow and Molecular Interactions

The following diagrams illustrate key experimental workflows and molecular interactions described in these application notes.

G compound_synthesis Compound Synthesis antibacterial Antibacterial Assessment compound_synthesis->antibacterial enzyme_inhibition Enzyme Inhibition Assays compound_synthesis->enzyme_inhibition computational Computational Analysis compound_synthesis->computational data_analysis Data Analysis & Optimization antibacterial->data_analysis enzyme_inhibition->data_analysis computational->data_analysis data_analysis->compound_synthesis Feedback for SAR

Diagram 1: Experimental workflow for evaluating 7-ACA derivatives

G cluster_enzyme β-Lactamase Active Site beta_lactam_derivative 7-ACA Derivative with Additional β-Lactam Ring ser70 Ser70 (Catalytic) beta_lactam_derivative->ser70 Covalent Acylation asn132 Asn132 beta_lactam_derivative->asn132 H-bonding lys234 Lys234 beta_lactam_derivative->lys234 Ionic Interaction arg244 Arg244 beta_lactam_derivative->arg244 H-bonding lys73 Lys73 ser70->lys73 Stabilization

Diagram 2: Molecular interactions between 7-ACA derivative and β-lactamase

References

optimizing glutaryl-7-ACA acylase expression

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers encounter when working with GLA.

  • Q1: What are the key factors for achieving high-level GLA expression in E. coli? A combination of strategies is most effective. This includes selecting the right expression vector and host strain, optimizing inducer concentration and temperature, and fine-tuning the culture medium. One study achieved a high yield of over 14,000 U/L in shake flasks and over 12,000 U/L in a fermenter by using the pET-28a vector in E. coli BL21(DE3), inducing with 0.4 mM IPTG at 25°C, and using a defined feeding medium [1].

  • Q2: How can I improve the solubility of recombinant GLA to reduce inclusion body formation? Lowering the induction temperature is a critical step. Shifting the culture from 37°C to 18-25°C at the time of induction can significantly enhance the proportion of soluble, active enzyme. For example, one protocol increased soluble GLA to 60% of total soluble protein by inducing at 25°C [1]. Using a richer medium like 2xYT can also be beneficial [2].

  • Q3: My GLA enzyme has low activity against the desired substrate. What can I do? Protein engineering is a powerful approach. If activity for cephalosporin C (CPC) is needed, you can engineer the enzyme. A variant from Pseudomonas sp. SE83 with six point mutations (S12 variant) showed an 8.5-fold increase in activity for CPC [3] [4]. For converting substrate specificity, even a single point mutation (e.g., Arg255Gly) can introduce new activities, such as towards N-acyl homoserine lactones [5].

  • Q4: What are the standard methods for assaying GLA activity? The most common method is a colorimetric assay that measures the release of 7-aminocephalosporanic acid (7-ACA) from its substrate, glutaryl-7-ACA (GL-7-ACA). The reaction is typically performed in phosphate buffer (e.g., pH 8.0) at 37°C [1]. A fluorescamine-based assay can also be used for high-throughput screening, which detects the primary amine group of the product [5].

Experimental Conditions & Data

The tables below summarize optimized parameters from published studies to serve as a reference for your experiments.

Table 1: Optimized Expression Systems and Culture Conditions

Parameter Optimization Strategy Key Findings / Outcome
Host & Vector pET-28a(+) in E. coli BL21(DE3) [1] Achieved high-level expression and solubility; pET-22b(+) also effective [1].
Inducer (IPTG) Concentration: 0.4 mM [1] Lower concentrations can reduce metabolic burden while achieving high protein yield.
Temperature Induction at 25°C [1] or 18°C [5] Crucial for improving solubility and correct protein folding; higher temperatures (37°C) often lead to inclusion bodies.
Culture Medium Fed-batch with defined feeding medium [1]; Autoinduction media [5] Fed-batch in fermenter: ~12,400 U/L; Autoinduction simplifies high-throughput expression screening [1] [5].

Table 2: Protein Engineering for Enhanced GLA Activity

Engineering Goal Target / Mutation Catalytic Efficiency / Outcome
Improve GL-7-ACA activity in E. coli GGT Combine mutations D433N, Y444A, G484A [6] 50-fold increase in kcat/Km for GL-7-ACA compared to single D433N mutant [6].
Introduce AHL acylase activity Single point mutation R255G [5] Converted GLA with no native AHL activity into an enzyme with specific activity towards long-chain AHLs [5].
Increase CPC activity (for one-step 7-ACA synthesis) Six-point mutant (S12 variant) of Pseudomonas sp. SE83 GLA [3] [4] Specific activity for CPC reached 5.8 U/mg, an 8.5-fold increase over wild-type [3] [4].

Detailed Experimental Protocols

Here are standardized protocols based on the literature for key procedures.

High-Level GLA Expression in E. coli Fermentation

This protocol is adapted from methods that achieved high GLA yields in a bioreactor [1].

  • Expression Strain: E. coli BL21(DE3) harboring pET-28a(+) with GLA gene from Pseudomonas diminuta NK703.
  • Medium:
    • Seed Medium: LB or 2xYT with appropriate antibiotic (e.g., Kanamycin, 30 µg/mL).
    • Fermentation Basal Medium: A defined mineral salts medium.
    • Feeding Medium: Concentrated glucose and yeast extract solution.
  • Procedure:
    • Inoculate a single colony into seed medium and grow overnight at 37°C with shaking.
    • Dilute the seed culture into a fermenter containing the basal medium (e.g., 1-5% inoculum).
    • Grow at 37°C, maintaining dissolved oxygen above 20-30%.
    • When the OD600 reaches a target range (e.g., ~20), lower the temperature to 25°C.
    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.
    • Initiate a fed-batch process by continuously or intermittently adding the feeding medium to support cell growth and protein production.
    • Continue fermentation for ~20 hours post-induction.
    • Harvest cells by centrifugation for enzyme purification.
Activity Assay for GLA

This standard colorimetric assay measures the hydrolysis of GL-7-ACA to 7-ACA [1].

  • Reagents:
    • Substrate: 40 mM GL-7-ACA in 100 mM phosphate buffer, pH 8.0.
    • Reaction Buffer: 100 mM phosphate buffer, pH 8.0.
    • Purified enzyme or cell-free extract.
  • Procedure:
    • Incubate 3.0 mL of the substrate solution at 37°C.
    • Start the reaction by adding an appropriate amount of enzyme.
    • Incubate the mixture at 37°C for a fixed time (e.g., 10-30 minutes).
    • Stop the reaction by adding a stopping agent (e.g., trichloroacetic acid).
    • Measure the amount of 7-ACA released using a colorimetric method (the exact detection method can vary).
  • Calculation:
    • One unit (U) of GLA activity is typically defined as the amount of enzyme that produces 1 μmol of 7-ACA per minute under the specified assay conditions.

Workflow for GLA Expression Optimization

The following diagram summarizes the key decision points and strategies in the GLA optimization process.

GLA_Optimization GLA Expression Optimization Workflow Start Start: Low GLA Yield/Activity System Optimize Expression System Start->System Condition Optimize Culture Conditions Start->Condition Enzyme Engineer the Enzyme Start->Enzyme HostVector Host & Vector - E. coli BL21(DE3) - pET-28a(+) vector System->HostVector Inducer Induction - 0.4 mM IPTG - At mid-exponential phase Condition->Inducer Temp Temperature - Lower to 18-25°C post-induction Condition->Temp Medium Medium & Feeding - Use fed-batch strategy - Defined feeding medium Condition->Medium Rational Rational Design - Based on crystal structure - e.g., Combine mutations Enzyme->Rational Directed Directed Evolution - Site-saturation mutagenesis - High-throughput screening Enzyme->Directed Solubility Check Solubility HostVector->Solubility If insoluble Inducer->Solubility If insoluble Temp->Solubility If insoluble Activity Check Activity Medium->Activity If low activity Solubility->Temp Adjust Activity->Enzyme Re-engineer Rational->Activity If low activity Directed->Activity If low activity

References

Troubleshooting Guide: Strategies to Improve 7-ACA Yield

Author: Smolecule Technical Support Team. Date: February 2026

The production of 7-ACA has evolved from chemical methods to more efficient and sustainable enzymatic and in-vivo bioconversion processes [1] [2] [3]. The table below summarizes the core characteristics of different advanced approaches you can implement.

Method Key Feature Reported Performance / Advantage Key Consideration
In Vivo Bioconversion (Transgenic Fungus) [1] Expresses bacterial Cephalosporin C Acylase (CCA) directly in the Acremonium chrysogenum producer. One-step conversion of CPC to 7-ACA; reduces downstream processing; calculated conversion rate of 30% for the best strains [1]. Avoids CPC isolation; sophisticated downstream process minimization [1].
Multilevel Collaborative Fermentation Strategy [4] High-level expression of Cephalosporin C deacetylase in E. coli via host, vector, and medium optimization. High specific activity of purified enzyme towards 7-ACA (~888 U/mg); high productivity in fermenter (6110 U/L/h) [4]. Industrial-scale deacetyl-7-ACA production; robust operational stability (70 days with slight activity loss) [4].
Single-Pot Conversion with Disparate Catalysts [3] Uses DAAO in permeabilized P. pastoris cells with immobilized Glutaryl-7-ACA Acylase (GA) on a support. Inactivation-resistant DAAO (half-life 14.5 days at 30°C); immobilized GA can be reused; catalysts are separable [3]. Solves catalyst lifetime mismatch; allows GA catalyst reuse after DAAO deactivation [3].
Green Downstream Processing [2] Uses natural oils (grapeseed) with Tri-n-octylamine (TOA) for reactive extraction of 7-ACA from aqueous media. High extraction efficiency (63.4%); uses renewable, biodegradable, non-toxic solvents [2]. Addresses challenges of 7-ACA isolation; aligns with green chemistry principles for post-reaction mixture processing [2].

Detailed Experimental Protocols

Here are detailed methodologies for implementing two of the key strategies mentioned above.

Protocol for In Vivo Bioconversion in A. chrysogenum [1]

This method aims to simplify production by enabling the fungus to synthesize 7-ACA directly.

  • Step 1: Codon Optimization and Gene Synthesis
    • Optimize the bacterial cca gene codons for expression in A. chrysogenum using specialized software (e.g., GENEius).
    • Synthesize the optimized gene.
  • Step 2: Vector Construction and Transformation
    • Clone the synthesized cca gene into a fungal expression vector (e.g., pAB-nat).
    • Transform A. chrysogenum protoplasts with the constructed vector.
    • Select transformants on solid complete culture media (CCM) containing nourseothricin (25 µg/mL).
  • Step 3: Fungal Cultivation and Analysis
    • Inoculate transgenic A. chrysogenum arthrospores into liquid CCM or Minimal Medium (MM).
    • Incubate at 27°C with shaking at 180 rpm.
    • Harvest mycelia and culture supernatant after several days.
    • Analyze CPC and 7-ACA levels using HPLC.
    • Verify enzyme expression and processing via Western blot and mass spectrometry.
Protocol for High-Level Deacetylase Production in E. coli [4]

This protocol focuses on maximizing the yield of a key enzyme used in 7-ACA processing.

  • Step 1: Gene Cloning and Host Selection
    • Clone the cah gene from B. subtilis SIL3 (or other high-activity strain).
    • Test expression in different E. coli hosts (e.g., DH5α, BL21(DE3)) and with different plasmids (e.g., pET-24a, pUC19) to identify the best combination.
  • Step 2: Fermentation Medium Optimization
    • Use a cost-effective, industrial-grade fermentation medium. An optimized design may contain per liter:
      • 20 g glucose
      • 24 g yeast extract
      • 12 g (NH₄)₂SO₄
      • 2.8 g KH₂PO₄
      • 1.4 g NaH₂PO₄
      • 0.24 g MgSO₄
      • 6 mg FeSO₄·7H₂O
  • Step 3: Fed-Batch Cultivation
    • Conduct fermentation in a 7.0 L fermenter.
    • Maintain the temperature at 37°C and pH at 7.0.
    • Use a fed-batch strategy with a feeding solution containing 500 g/L glucose and 120 g/L yeast extract to boost cell density and enzyme production.

Experimental Workflow Diagrams

The following diagrams visualize the logical flow of the two main strategies discussed.

In Vivo Bioconversion Workflow

This diagram illustrates the creation of a transgenic A. chrysogenum strain for direct 7-ACA production.

InVivoWorkflow Start Start: Bacterial CCA Gene A Codon Optimization for Fungus Start->A B Synthesize Optimized Gene A->B C Clone into Fungal Expression Vector B->C D Transform A. chrysogenum C->D E Culture Transgenic Fungus (27°C, 180 rpm) D->E F Analyze Expression (Western Blot, MS) E->F G Quantify 7-ACA Production (HPLC) F->G End Optimal Conversion: ~30% G->End

High-Yield Enzyme Production Workflow

This diagram outlines the multi-level strategy for producing a high-activity deacetylase enzyme in E. coli.

EnzymeProductionWorkflow Start Start: B. subtilis SIL3 CAH Gene Level1 Level 1: Strain/Vector Optimization Start->Level1 A1 Test E. coli Hosts (DH5α, BL21) Level1->A1 A2 Test Expression Plasmids (pET, pUC) A1->A2 Level2 Level 2: Medium Optimization A2->Level2 B1 Use Cost-Effective Industrial Components Level2->B1 Level3 Level 3: Fed-Batch Strategy B1->Level3 C1 7L Fermenter (37°C, pH 7.0) Level3->C1 C2 Feed: Glucose + Yeast Extract C1->C2 End Outcome: High Enzyme Activity (6110 U/L/h) C2->End

Key Technical Takeaways

  • Optimize the Entire Chain: Yield improvement is not just about the fermentation titers of CPC. It extends to the efficiency of the conversion process (enzymatic or in-vivo) and the recovery efficiency in downstream processing [1] [2] [4].
  • Stability is Crucial: For enzymatic methods, the operational stability (half-life) of the biocatalysts is a major factor in process economics. Seek out or engineer stable enzymes [3] [4].
  • Explore Integrated Solutions: The in-vivo bioconversion approach represents a significant shift from traditional multi-step processes, potentially offering lower costs and waste by combining biosynthesis and conversion [1].

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: The catalytic activity of our wild-type CCA towards cephalosporin C (CPC) is very low. What are the fundamental reasons, and how can this be improved?

Answer: It is well-documented that wild-type glutaryl acylases (GAs) possess a very low inherent activity (typically 0-4%) towards CPC compared to their primary substrate, glutaryl-7-ACA (GL-7-ACA) [1] [2] [3]. This is the primary bottleneck for a commercially viable one-step enzymatic process.

  • Root Cause: The enzyme's active site is naturally optimized for GL-7-ACA. Key issues include non-optimal interactions between the enzyme and the D-α-amino adipoyl side chain of CPC, as well as potential competition from non-productive substrate binding sites that hinder access to the active site [4].
  • Solution: Protein Engineering. The most effective strategy is to modify the enzyme's structure to improve its affinity and catalytic efficiency for CPC.
    • Directed Evolution: Using error-prone PCR to introduce random mutations and then screening for variants with improved activity has proven successful. Multiple rounds of evolution can lead to significant improvements [2].
    • Rational/Semi-Rational Design: Based on homology modeling and structural analysis, specific residues in the active site can be targeted for site-saturation mutagenesis [5] [2].

Q2: What specific mutations are known to enhance CCA activity, and what are the reported improvements?

Answer: Extensive research has identified several key mutations that enhance CCA activity. The table below summarizes some effective mutations and their combinations.

Variant Name Amino Acid Mutations Reported Enhancement Key Findings Citation
S12 Variant Val121α→Ala, Gly139α→Ser, Phe58β→Asn, Ile75β→Thr, Ile176β→Val, Ser471β→Cys ~8.5-fold increase in specific activity vs. wild-type (acyII) A designed mutant with multiple point mutations. [1]
M2 Mutant A215Y Single point mutation from first-round random mutagenesis. Isolated from a random mutagenesis screen. [2]
M8 Mutant A215Y, F270S Four nucleotide mutations from third-round random mutagenesis. Example of cumulative mutations from sequential evolution. [2]
A215Y-H296S-H309S A215Y, H296S, H309S 100-fold increase in catalytic efficiency (k_cat/K_M); higher activity on CPC (3.8 U/mg) than on GL-7-ACA (2.7 U/mg) An evolved variant with a new substrate specificity, achieving ~90% conversion in a bioreactor. [2]

Q3: We are expressing a CCA variant in E. coli, but the protein yield is low or the enzyme is insoluble. What strategies can we use to optimize expression?

Answer: Optimizing expression in E. coli is a common challenge. Here are several strategies based on published research:

  • Use a Synthetic Gene: Design a gene optimized for E. coli codon usage and for easier molecular biology manipulations. This was a key step in the successful evolution of a CCA in one study [2].
  • Investigate Autoproteolytic Activation: CCA is a member of the N-terminal nucleophile hydrolase superfamily. It is expressed as an inactive precursor that undergoes autoproteolytic cleavage to become active. Ensure your expression system and conditions (e.g., periplasmic localization) support this correct folding and processing [1].
  • Screen for Soluble Variants: During directed evolution, a significant part of the screening effort should focus on identifying clones that express the enzyme in a soluble and active form, not just those with high activity [2].

Q4: When using immobilized CCA, we observe a rapid initial reaction followed by a very slow conversion stage, and the enzyme loses stability over multiple cycles. How can this be mitigated?

Answer: This is a classic problem in immobilized biocatalysis, particularly for reactions that produce or consume protons.

  • Root Cause: The hydrolysis of CPC produces D-α-amino adipic acid (D-AAA), which releases protons [6]. In a porous immobilized enzyme particle, this creates a significant intraparticle pH gradient. The local pH inside the carrier can be much lower than the bulk pH, inactivating the enzyme and slowing the reaction [6].
  • Solutions:
    • Two-Stage Temperature Process: A novel strategy is to elongate the first stage of the reaction at a lower temperature (e.g., 10-20°C) to slow the reaction rate and minimize the damaging pH gradient. Then, for the slower second stage, increase the temperature to accelerate the remaining conversion [6].
    • Optimize Carrier: Use carriers with small particle size and large pore size to improve mass transfer and reduce the pH gradient [6].
    • Add Product for Stability: The product 7-ACA can have a stabilizing effect on the enzyme. Even a low concentration (e.g., 2 mg/mL) can significantly protect CCA from inactivation [6].

Experimental Protocols for Key Activities

Protocol 1: A Basic Workflow for Directed Evolution of CCA

This protocol outlines the general steps for improving CCA activity through random mutagenesis and screening, as demonstrated in the literature [2].

  • Library Construction: Use error-prone PCR (EP-PCR) under optimized conditions to introduce random mutations into the CCA gene. Aim for a mutation frequency of 1-3 base mutations per gene.
  • Cloning and Expression: Clone the mutant genes into an appropriate expression plasmid (e.g., pET series) and transform into an E. coli host strain (e.g., BL21(DE3)pLysS).
  • Primary Screening: Screen thousands of individual colonies for acylase activity directly on CPC. This can be done using crude lysates in a microtiter plate format.
  • Hit Validation: Select the best clones from the primary screen, express them on a larger scale, and purify the enzymes. Precisely measure their kinetic parameters (KM and kcat) for both CPC and GL-7-ACA to confirm improved catalytic efficiency.
  • Iterative Rounds: Use the best mutant from one round as the template for the next round of EP-PCR to accumulate beneficial mutations.

The following diagram illustrates this iterative process.

G Start Start with Wild-Type CCA Gene Lib 1. Construct Mutant Library (Error-Prone PCR) Start->Lib Screen 2. Screen Library (Activity on CPC) Lib->Screen Validate 3. Validate Hits (Purify & Measure Kinetics) Screen->Validate Improved Improved Variant Found? Validate->Improved Iterate 4. Use Best Variant as New Template Improved->Iterate Yes End Final Improved Enzyme Improved->End No Iterate->Lib

Protocol 2: Evaluating Operational Stability of Immobilized CCA

This protocol is based on studies that investigated pH gradients in immobilized enzymes [6].

  • Immobilization: Immobilize your purified CCA preparation onto a suitable epoxy-activated porous support (e.g., LX-1000EPF) according to the manufacturer's instructions.
  • Batch Reaction Setup: Set up a stirred-batch reactor with the immobilized CCA. Maintain the bulk pH at a constant value (e.g., 8.0) using an automatic titrator with a base.
  • Two-Stage Temperature Profile:
    • Stage I: Run the reaction at a lower temperature (e.g., 10°C or 20°C) for a predetermined time or until the initial rapid conversion phase is complete.
    • Stage II: Increase the reaction temperature to a higher value (e.g., 37°C) to accelerate the remaining slow conversion.
  • Stability Measurement: After the reaction is complete, separate the immobilized biocatalyst, wash it, and reuse it for multiple batches. Track the conversion percentage and total reaction time over each cycle to assess operational stability. Compare this to a control process run at a constant, higher temperature.

The diagram below visualizes this two-stage strategy.

G A Start Reaction with Immobilized CCA B Stage I: Low Temperature (e.g., 10-20°C) Goal: Elongate initial phase to minimize pH damage A->B C Stage II: Higher Temperature (e.g., 37°C) Goal: Accelerate slow remaining conversion B->C D Complete Conversion with Higher Stability C->D

References

Strategy 1: Adopt Enzymatic and Direct In Vivo Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The traditional chemical method for producing 7-ACA from Cephalosporin C (CPC) is being superseded by cleaner biological approaches. The table below compares these production routes.

Production Method Key Process Environmental & Economic Impact Reported Efficiency/Yield
Chemical Synthesis Multi-step process using harsh reagents (e.g., phosphorus pentachloride) [1] High waste generation (historically >30 kg/kg 7-ACA), use of hazardous substances, modest yields [1] Largely replaced by more efficient methods [1]

| Two-Step Enzymatic Process | 1. CPC → GL-7-ACA (using D-amino acid oxidase, DAO) 2. GL-7-ACA → 7-ACA (using Glutaryl Acylase, GLA) [2] | Mild conditions (temp., pH), vastly reduced waste (<1 kg/kg 7-ACA), lower environmental impact [1] [2] | Conversion efficiency >90% [1] | | One-Step Enzymatic Process (in vitro) | CPC → 7-ACA (using a single Cephalosporin C Acylase, CCA) [2] [3] | Fewer reaction steps, lower energy use, reduced waste streams compared to chemical route [2] [3] | Transformation productivity of 54.4% reported for a specific E. coli-expressed CCA [4] | | In Vivo Bioconversion (Direct Fermentation) | Engineered A. chrysogenum expresses CCA to convert self-produced CPC into 7-ACA [2] [4] | Most streamlined process; avoids CPC isolation, reduces downstream processing, and associated costs/energy [2] | Up to 1701 μg/mL of 7-ACA in fermentation broth; >30% of CPC converted in vivo [4] |

This shift in production technology can be visualized as a progression towards more integrated and sustainable processes:

G A Chemical Synthesis B Two-Step Enzymatic Process A->B Higher Yield Lower Waste C One-Step Enzymatic Process B->C Simplified Process D In Vivo Bioconversion C->D Maximum Integration

Strategy 2: Implement Green Solvents in Downstream Processing

After synthesis, Reactive Extraction is an efficient technique for isolating 7-ACA from aqueous solutions. A major green improvement in this area is replacing conventional, toxic organic solvents with natural oils [1].

The table below summarizes performance data for natural oil-based systems in the reactive extraction of 7-ACA.

Natural Oil Diluent Extractant & Concentration Optimal Aqueous Phase pH Extraction Efficiency
Grapeseed Oil Tri-n-octylamine (TOA), 120 g/L 4.5 63.4% [1]
Sweet Almond Oil Tri-n-octylamine (TOA) (Part of study, specific efficiency not listed) >50% (across all oils tested) [1]
Flaxseed Oil Tri-n-octylamine (TOA) (Part of study, specific efficiency not listed) >50% (across all oils tested) [1]

Experimental Protocol for Reactive Extraction with Natural Oils (Summarized from [1]):

  • Organic Phase Preparation: Dissolve the extractant Tri-n-octylamine (TOA) at a concentration of 120 g/L in a natural oil diluent like grapeseed oil.
  • Aqueous Phase Preparation: Adjust the pH of the 7-ACA containing solution to 4.5.
  • Extraction Procedure: Mix the organic and aqueous phases for a contact time of 1 minute at a temperature of 25°C.
  • Mechanism: In acidic conditions, the TOA becomes protonated and forms a complex with 7-ACA, transferring it from the aqueous phase into the organic natural oil phase [1].

This process workflow outlines the key steps:

G A Prepare Organic Phase (TOA in Natural Oil) C Mix Phases (1 min, 25°C) A->C B Adjust Aqueous Phase (pH to 4.5) B->C D Phase Separation C->D E 7-ACA in Organic Phase D->E

Key Considerations for Your Technical Center

Based on the research, here are the core issues and solutions to address in your troubleshooting guides and FAQs:

  • Challenge: High Waste from Chemical Synthesis
    • Solution: Strongly advocate for the adoption of enzymatic processes. The two-step method is a proven and efficient technology, while the one-step (in vitro or in vivo) methods represent the cutting edge for waste minimization [1] [2] [4].
  • Challenge: Toxicity of Petroleum-Based Solvents
    • Solution: Promote natural oils (grapeseed, sweet almond, flaxseed) as non-toxic, biodegradable, and effective diluents in reactive extraction systems. They are classified as Generally Recognized As Safe (GRAS) and eliminate concerns associated with solvents like dichloromethane [1].
  • Challenge: Process Economics and Scalability
    • Solution: Highlight that while initial investment may be a factor, greener processes like enzymatic conversion and in vivo synthesis offer long-term savings through reduced waste disposal, lower energy consumption, and fewer purification steps [5] [3].

References

Green Purification: Reactive Extraction with Natural Oils

Author: Smolecule Technical Support Team. Date: February 2026

Recent research highlights reactive extraction as an efficient and environmentally friendly method for separating 7-ACA from aqueous solutions. This method uses natural oils as green solvents combined with extractants like Tri-n-octylamine (TOA) [1].

The table below summarizes the key parameters and performance for a high-efficiency extraction system [1]:

Parameter Optimal Condition / Value
Extractant Tri-n-octylamine (TOA)
Diluent (Solvent) Grapeseed oil (other options: sweet almond oil, flaxseed oil)
TOA Concentration 120 g/L
Aqueous Phase pH 4.5
Contact Time 1 minute
Temperature 25 °C
Reported Extraction Efficiency 63.4%
  • Mechanism: In mildly acidic conditions, the TOA becomes protonated and forms a complex with 7-ACA. Analysis suggests a likely 1:1 ratio of TOA to 7-ACA in the complex [1].
  • Advantages: Natural oils are renewable, biodegradable, non-toxic, and non-volatile, offering a safer and more sustainable alternative to traditional petroleum-based solvents like dichloromethane [1].

A Purification and Crystallization Workflow

The following diagram outlines a general purification and crystallization process for 7-ACA, integrating common unit operations in pharmaceutical manufacturing:

workflow Start Crude 7-ACA Solution Step1 Adjust pH (Mildly Acidic) Start->Step1 Step2 Extraction (TOA in Natural Oil) Step1->Step2 Step3 Phase Separation Step2->Step3 Step4 Back-extraction (Acidic Aqueous Phase) Step3->Step4 Step5 Carbon Treatment & Filtration Step4->Step5 Step6 Crystallization (e.g., Anti-solvent) Step5->Step6 Step7 Isolation (Filtration/Centrifugation) Step6->Step7 Step8 Drying Step7->Step8 End Purified 7-ACA Crystal Step8->End

Troubleshooting Common Issues

Based on the general process, here are some potential issues and solutions presented in an FAQ format:

Q1: Why is my extraction efficiency low?

  • Check pH: The efficiency of amine-based extractants like TOA is highly dependent on the pH of the aqueous solution. For TOA, ensure the pH is in a mildly acidic range (around 4.5) to facilitate protonation and complex formation with 7-ACA [1].
  • Verify Extractant Concentration: Ensure the concentration of TOA in the organic phase is sufficient (e.g., 120 g/L) [1].

Q2: How can I improve the purity of the final 7-ACA crystals?

  • Use Adsorbents: During the refining process, adsorbents like activated carbon or porous polymer resins can be used to remove colored impurities and other contaminants from the 7-ACA solution [2].
  • Control Crystallization: The choice of solvent system, cooling rate, and seeding strategy during the crystallization step are critical factors that influence crystal size, purity, and yield.

Q3: What are some greener alternatives to traditional solvents for this process?

  • Switch to Natural Oils: As highlighted in the research, natural oils such as grapeseed, sweet almond, or flaxseed oil are excellent renewable and non-toxic diluents for reactive extraction systems [1].

Methodology for Reactive Extraction

Here is a generalized protocol based on the study for setting up a reactive extraction experiment [1]:

  • Organic Phase Preparation: Dissolve Tri-n-octylamine (TOA) at a specific concentration (e.g., 120 g/L) in a chosen natural oil, such as grapeseed oil.
  • Aqueous Phase Preparation: Prepare the 7-ACA solution in water. Adjust the pH of this solution to the target value (e.g., 4.5) using a suitable acid or base.
  • Mixing: Combine the organic and aqueous phases in a known volume ratio in a suitable container (e.g., a separatory funnel or a stirred vessel).
  • Equilibration: Agitate the mixture for a set time (e.g., 1 minute) at a controlled temperature (e.g., 25°C) to allow for complex formation and phase equilibration.
  • Phase Separation: Allow the mixture to stand undisturbed until the organic and aqueous phases separate completely.
  • Analysis: Determine the concentration of 7-ACA remaining in the aqueous phase (e.g., via HPLC) to calculate the extraction efficiency.

References

troubleshooting low 7-ACA conversion rates

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 7-ACA Production Methods

7-Aminocephalosporanic acid (7-ACA) is the core building block for semi-synthetic cephalosporin antibiotics. It is industrially produced from cephalosporin C (CPC) via several process types, each with distinct advantages and challenges [1] [2]:

  • Two-Step Enzymatic Process: This established method uses D-amino acid oxidase (DAAO) to convert CPC to glutaryl-7-ACA (GL-7-ACA), which is then hydrolyzed to 7-ACA by glutaryl-7-ACA acylase (GLA). A key challenge is DAAO inactivation by hydrogen peroxide (H₂O₂) produced in the first step [2].
  • One-Pot Conversion: This approach uses DAAO and GLA simultaneously in a single reactor. While simpler, the H₂O₂ byproduct can inactivate both enzymes. Strategies to mitigate this include using a third enzyme (catalase) to break down H₂O₂ or employing the two enzymes in different, separable forms (e.g., immobilized GLA and permeabilized whole cells containing DAAO) for easy replacement of inactivated DAAO [2].
  • Direct One-Step Enzymatic Process: This method utilizes a single enzyme, cephalosporin C acylase (CCA), for direct conversion. Wild-type CCAs often have low activity toward CPC, so protein engineering is used to create mutant enzymes with improved performance [3] [1].
  • In Vivo Bioconversion: A innovative approach involves genetically engineering the CPC-producing fungus Acremonium chrysogenum to express a bacterial CCA, enabling the microorganism to produce 7-ACA directly during fermentation [1].

The flowchart below maps the logical relationship between these processes and their associated issues that can lead to low conversion rates.

troubleshooting_flow Start Low 7-ACA Conversion Rate P1 Two-Step Enzymatic Process Start->P1 P2 One-Pot Conversion (DAAO + GLA) Start->P2 P3 Direct One-Step (CCA Process) Start->P3 P4 In Vivo Bioconversion Start->P4 I1 Enzyme Inactivation by H₂O₂ P1->I1 P2->I1 I3 Low CCA Activity on CPC substrate P3->I3 P4->I3 I4 Difficult Downstream Recovery from Broth P4->I4 S1 Add Catalase Use Immobilized Enzymes I1->S1 I1->S1 I2 Co-product Inhibition (Glu, α-AAA) S2 Optimize pH for Reactive Extraction I2->S2 S3 Use Engineered CCA Mutants I3->S3 I3->S3 S4 Apply Green Solvents (e.g., Natural Oils) I3->S4 I4->S3 I4->S4

Troubleshooting Guide: Common Issues & Solutions

Here are specific factors to investigate, organized by the area of concern.

Enzyme Activity and Stability
Issue Investigation Area & Potential Cause Recommended Solution / Experiment
Low Catalytic Efficiency Enzyme Type & Source: Wild-type CCA has inherently low activity on CPC [1]. Use engineered CCA mutants (e.g., S12 variant with 850% higher activity) [3] [1].
Enzyme Inactivation Byproduct Damage (H₂O₂): In DAAO/GLA systems, H₂O₂ inactivates enzymes [2]. Co-immobilize catalase to decompose H₂O₂ [2]. Use separable enzyme forms (e.g., cell-bound DAAO + support-bound GLA) to replace inactivated DAAO [2].
Sub-Optimal Reaction Conditions pH & Temperature: Activity is highly dependent on reaction environment [1]. Experiment: Perform conversion at different pH (4.5-8.0) and temperature (25-30°C) levels. For in vivo systems, optimal conversion was observed in culture supernatant at pH 4.5 and 25°C [1].
Downstream Processing and Recovery
Issue Investigation Area & Potential Cause Recommended Solution / Experiment
Low Product Recovery Inefficient Separation: 7-ACA's high water solubility and amphoteric nature hinder isolation [4]. Replace conventional solvents. Use reactive extraction with tri-n-octylamine (TOA) in natural oils (e.g., grapeseed oil). One study achieved 63.4% efficiency with 120 g/L TOA in grapeseed oil at pH 4.5 [4].
Product Degradation pH Instability: 7-ACA can decompose under sub-optimal pH during recovery [4]. Strictly control pH during extraction. For TOA-based systems, maintain a mildly acidic pH (4.5-6.5) [4].

Experimental Protocols for Diagnosis

Protocol: Testing Reactive Extraction Efficiency

This protocol can help optimize the recovery of 7-ACA from an aqueous reaction mixture [4].

  • Objective: To determine the efficiency of 7-ACA recovery using green solvents.
  • Materials:
    • Aqueous solution containing 7-ACA.
    • Tri-n-octylamine (TOA) as extractant.
    • Natural oil (e.g., grapeseed, sweet almond, or flaxseed oil) as diluent.
    • Orbital shaker.
    • pH meter.
    • Centrifuge.
    • HPLC system for quantification.
  • Method:
    • Prepare the organic phase by dissolving TOA in the natural oil at a concentration of 120 g/L.
    • Adjust the pH of the aqueous 7-ACA solution to 4.5 using a buffer.
    • Mix the organic and aqueous phases at a 1:1 ratio in a sealed tube.
    • Shake the mixture vigorously at 25°C for 1 minute.
    • Centrifuge the mixture to achieve complete phase separation.
    • Analyze the 7-ACA concentration in the aqueous phase (before and after extraction) using HPLC to calculate extraction efficiency.
  • Expected Outcome: Under these conditions, an extraction efficiency of over 60% can be expected [4].
Protocol: Assessing One-Pot Conversion with Separable Enzymes

This protocol outlines a strategy to overcome H₂O₂ inactivation in one-pot systems [2].

  • Objective: To convert CPC to 7-ACA in a single reactor using separable forms of DAAO and GLA.
  • Materials:
    • Permeabilized recombinant P. pastoris cells expressing DAAO (cell-bound DAAO).
    • Immobilized glutaryl acylase (GLA) on a solid support (support-bound GLA).
    • CPC substrate solution.
    • Reactor with temperature and pH control.
  • Method:
    • Charge the reactor with both the permeabilized P. pastoris cells and the immobilized GLA.
    • Add the CPC substrate and initiate the reaction under optimal conditions (e.g., 30°C).
    • Monitor the reaction. Once DAAO activity declines significantly (e.g., after 3-4 conversion cycles), stop the reaction.
    • Separate the immobilized GLA by simple filtration. The spent P. pastoris cells are removed and discarded.
    • The immobilized GLA can be reused with a fresh batch of permeabilized P. pastoris cells and CPC substrate for the next cycle.
  • Expected Outcome: This method allows for the stable reuse of the more robust immobilized GLA, reducing catalyst cost per batch [2].

Key Takeaways for Optimization

  • For Enzyme Issues: Focus on using engineered, high-activity CCA mutants or implement strategies to mitigate H₂O₂ inactivation in multi-enzyme systems.
  • For Recovery Issues: Shift from traditional methods to modern reactive extraction techniques using greener solvents, which can significantly boost recovery yields.
  • Systematic Diagnosis: Use the provided workflow and tables to systematically check the process most relevant to your setup, from enzyme selection to final product recovery.

References

Optimization Parameters for Different 7-ACA Conversion Methods

Author: Smolecule Technical Support Team. Date: February 2026

Conversion Method Optimal Temperature Optimal pH Key Parameter(s) Key Findings / Context
Reactive Extraction (with TOA in Grapeseed oil) [1] 25 °C 4.5 Extraction Efficiency: 63.4% System: 120 g/L Tri-n-octylamine (TOA) in grapeseed oil, contact time of 1 min [1].
In Vivo Enzymatic Conversion (in A. chrysogenum) [2] [3] 28 °C n/s One-step Conversion Rate: ~30% Heterologous expression of bacterial Cephalosporin C Acylase (CCA) in the fungus; highest 7-ACA amount found in culture supernatant [2] [3].
Bacterial Conversion (by A. xylosooxidans) [4] 30 °C 8.0 Peak Enzyme Activity at: 72 hours The study focused on optimizing the culture conditions for the bacterium to produce the converting enzyme [4].

n/s = Not Specified in the provided search results.

Troubleshooting Common Experimental Issues

Based on the gathered data, here are answers to potential frequently asked questions.

FAQ 1: Why is my extraction yield for 7-ACA lower than expected?

  • Check the pH: The reactive extraction process is highly sensitive to pH, as it affects the protonation state of both the extractant and 7-ACA. For systems using tertiary amines like TOA, a mildly acidic pH is crucial. Ensure your aqueous phase is carefully buffered at the optimal point, such as pH 4.5 [1].
  • Verify the extractant concentration: The concentration of the extractant (e.g., TOA) in the organic phase directly impacts efficiency. Confirm that your system uses a sufficient concentration, for example, 120 g/L [1].
  • Consider the diluent: Using a green solvent like grapeseed oil as a diluent can achieve good efficiency (>50%), but traditional solvents may behave differently. The choice of diluent can influence the apparent order of the amine and the complex formation [1].

FAQ 2: The enzymatic conversion of CPC to 7-ACA in my microbial system is inefficient. What parameters should I optimize?

  • Incubation time and temperature: For bacterial conversion systems, enzyme activity is not static. It typically increases during the growth phase before declining. One study identified 72 hours and 30°C as the peak activity period for the enzyme in Achromobacter xylosooxidans [4]. Monitoring the time course of your specific fermentation is essential.
  • Enzyme specificity: The native activity of many glutaryl acylases towards cephalosporin C (CPC) is naturally very low. If you are using a wild-type enzyme, consider that its activity on CPC might be only ~4% compared to its preferred substrate [5]. Explore using engineered enzyme variants (e.g., the CAS12 mutant) which have shown an 850% increase in activity on CPC [5].
  • In vivo vs. in vitro systems: A promising approach is to express the CCA enzyme directly in the CPC-producing fungus, Acremonium chrysogenum. This in vivo method can achieve a one-step conversion, simplifying downstream processing [2] [3].

Experimental Workflow for Method Optimization

The following diagram outlines a general workflow for establishing and optimizing a 7-ACA conversion process, based on the principles in the cited research.

workflow Start Define Conversion Goal M1 Select Conversion Method Start->M1 M2 Reactive Extraction M1->M2 M3 Enzymatic Conversion M1->M3 P1 Set Initial Parameters: • pH = 4.5 • Temp = 25°C • Extractant = 120 g/L TOA • Diluent = Grapeseed Oil M2->P1 P2 Set Initial Parameters: • pH = 7.0 - 8.0 • Temp = 28 - 30°C • Host System (e.g., E. coli, A. chrysogenum) • Enzyme Type (e.g., Engineered CCA) M3->P2 E1 Run Experiment & Measure Yield P1->E1 P2->E1 D1 Results Meet Target? E1->D1 O1 Optimize via RSM: Systematically vary: • pH • Temperature • Contact Time/Incubation • Extractant/Enzyme Concentration D1->O1 No F Establish Robust Protocol D1->F Yes O1->E1 Refine Parameters

I hope this structured information serves as a solid foundation for your technical support center. The provided data should help professionals quickly reference validated parameters and troubleshoot common roadblocks.

References

Understanding Enzymatic 7-ACA Production Methods

Author: Smolecule Technical Support Team. Date: February 2026

The core task is converting Cephalosporin C (CPC) to 7-Aminocephalosporanic Acid (7-ACA). The following table compares the two primary enzymatic methods.

Feature Two-step Enzymatic Method One-step Enzymatic Method
Process Overview CPC → GL-7-ACA → 7-ACA [1] CPC → 7-ACA (Direct conversion) [1]

| Key Enzymes | 1. D-amino acid oxidase (DAAO) 2. Glutaryl-7-ACA acylase (GL-acylase) [2] [1] | Cephalosporin C Acylase (CCA) [3] [1] | | Typical Yield | Up to 85% molar yield [2] | ~30% conversion rate (in vivo); lower catalytic efficiency than mature two-step method [3] [1] | | Key Advantages | Established, high-quality product, minimal desacetyl side products, greener than chemical methods [2] [1] | Process simplification, potential for significant cost reduction, enables innovative in vivo approaches [3] [1] | | Scale-up Status | Widely used and implemented on an industrial scale [2] | Subject of advanced R&D protein engineering used to make it industrially viable [3] [1] |

The workflow for these two methods can be visualized as follows:

Start Cephalosporin C (CPC) Intermediate GL-7-ACA Start->Intermediate DAAO Enzyme Step 1 End 7-ACA (Final Product) Start->End CCA Enzyme One-step Method Intermediate->End GL-Acylase Enzyme Step 2

Frequently Asked Questions & Troubleshooting

Process Efficiency

Q1: How can I improve the low conversion rate of the one-step enzymatic method? Challenge: Wild-type Cephalosporin C Acylase (CCA) often has low catalytic efficiency and suffers from substrate and product inhibition [1].

  • Solution: Employ Protein Engineering. Use site-directed mutagenesis and molecular modeling to create CCA mutants with higher activity. For example, a mutant known as S12, derived from Pseudomonas sp. SE83, showed an 850% increase in activity on CPC [1].
  • Solution: Explore Novel CCAs. Research CCAs from diverse microbial sources like Achromobacter xylosoxidans, Bacillus laterosporus, and Paecilomyces sp. to find enzymes with more favorable native properties [1].

Q2: What are the optimal conditions for the two-step enzymatic process? Challenge: Maintaining high enzyme activity and stability during scale-up.

  • Solution: Use Immobilized Enzymes. Immobilizing DAAO and GL-acylase on a solid support stabilizes the biocatalyst, allows for reuse, and simplifies product separation [2] [1].
  • Solution: Control Reaction Parameters. Run the reactions under mild aqueous conditions: pH 8.0 and a temperature of 20°C to 25°C [2]. For specific CCAs, explore conditions around pH 7.5-8.5 and 25-30°C [3].
Experimental Protocols

Q3: What is a detailed protocol for the in vivo one-step conversion of CPC to 7-ACA? This advanced approach aims to produce 7-ACA directly within the CPC-producing fungus [3].

A Codon-optimize bacterial cca gene for Acremonium chrysogenum B Insert gene into fungal expression vector A->B C Transform A. chrysogenum protoplasts B->C D Culture transformants in liquid complete medium (CCM) C->D E Harvest culture supernatant and mycelia D->E F Analyze 7-ACA yield via HPLC E->F

Protocol Steps:

  • Strain Engineering:
    • Perform codon-optimization of the bacterial cca gene for expression in Acremonium chrysogenum [3].
    • Clone the gene into a fungal expression vector and transform A. chrysogenum protoplasts. Select transformants using a antibiotic like nourseothricin [3].
  • Culture & Production:
    • Inoculate transgenic fungal arthrospores into liquid Complete Culture Medium (CCM). Incubate at 27°C with shaking at 180 rpm for 7 days [3].
  • Analysis & Validation:
    • Harvest the culture supernatant and mycelia. The highest amount of 7-ACA is typically found in the supernatant [3].
    • Detect and quantify 7-ACA and reaction intermediates using HPLC analysis. Verify enzyme expression with Western blot and mass spectrometry [3].
Sustainability & Scale-up

Q4: What are the key advantages of enzymatic over chemical synthesis for scale-up? Switching to enzymatic methods is driven by economic and environmental factors [1]:

  • Safety & Environment: Eliminates dangerous and toxic reagents (e.g., trimethylchlorosilane, phosphorus pentachloride) [1].
  • Reduced Energy Consumption: Enzymatic processes run at mild temperatures (20–30°C) compared to energy-intensive chemical steps [1].
  • Lower Capital Cost: Does not require specialized, corrosion-resistant equipment needed for aggressive chemicals [1].
  • Higher Product Quality: Enzymatic 7-ACA has lower levels of impurities and a typically 3–6% higher assay than material from the chemical process [1].

Key Takeaways for Scaling Up

  • For Proven Reliability: The two-step enzymatic method remains the most reliable for industrial-scale production, offering high yields and a proven track record [2].
  • For Cutting-Edge Research: Focus on optimizing Cephalosporin C Acylase (CCA) through protein engineering. The in vivo one-step conversion in Acremonium chrysogenum represents the frontier of research, potentially revolutionizing production by eliminating complex downstream processes [3] [1].
  • For Process Validation: Regardless of the method, use HPLC analysis to meticulously monitor substrate conversion and product purity during process development [3].

References

handling 7-ACA stability issues in research

Author: Smolecule Technical Support Team. Date: February 2026

7-ACA Production & Stability Overview

The core challenge with 7-Aminocephalosporanic acid (7-ACA) is that it is an unstable intermediate compound. It is highly susceptible to degradation in aqueous solutions, especially under varying conditions of temperature and pH [1]. Its stability is therefore a primary concern not during long-term storage, but throughout the multi-step production process required to create various semi-synthetic cephalosporin antibiotics [1].

The table below summarizes the main industrial production pathways, highlighting the stability and efficiency concerns that drive current research.

Method Key Process Steps Stability & Environmental Impact Overall Efficiency
Chemical Synthesis CPC → Multiple chemical reactions → 7-ACA [1] Low stability of intermediates; high waste generation, requires toxic solvents [1] Low; costly and environmentally damaging [1]

| Two-Step Enzymatic | Step 1: CPC → (via D-amino acid oxidase) → GL-7-ACA [1] Step 2: GL-7-ACA → (via GL-7-ACA acylase) → 7-ACA [1] | Higher stability under mild conditions (controlled temp/pH); reduced waste [1] | High; industry standard, economically sustainable [1] | | One-Step Enzymatic (In Vitro) | CPC → (via engineered Cephalosporin C Acylase/CCA) → 7-ACA [1] | Good stability with optimized biocatalysts; reduced downstream processing [1] | Very High; simplified process, uses immobilized enzymes [1] | | One-Step Enzymatic (In Vivo) | A. chrysogenum produces CPC and CCA enzyme simultaneously → 7-ACA is synthesized and secreted [1] | Potential for highest stability; "one-pot" process minimizes isolation of unstable intermediates [1] | Potentially highest; minimizes downstream processing, but not yet industrially realized [1] |

One-Step Enzymatic Production Workflow

The following diagram illustrates the innovative in-vivo (fermentation) approach for 7-ACA production, which aims to overcome stability issues by minimizing the isolation and handling of intermediates. This process involves genetically engineering the host fungus to perform the conversion internally.

ACA Host A. chrysogenum Host Strain Engineering Genetic Engineering Host->Engineering EngineeredStrain Transgenic Fungal Strain (Expresses CCA enzyme) Engineering->EngineeredStrain Fermentation Controlled Fermentation (27°C, 180 rpm) EngineeredStrain->Fermentation CPC Cephalosporin C (CPC) Precursor Fermentation->CPC Biosynthesis CCA Cephalosporin C Acylase (CCA) Enzyme Fermentation->CCA Expression Conversion One-Step In-Vivo Conversion CPC->Conversion CCA->Conversion Product 7-ACA Final Product Conversion->Product Secretion Secretion into Culture Broth Product->Secretion

This diagram outlines the key stages of a streamlined in-vivo production method for 7-ACA. The core innovation is the expression of the Cephalosporin C Acylase (CCA) enzyme directly within the Acremonium chrysogenum producer fungus [1]. This allows the conversion from CPC to 7-ACA to occur inside the cell or in the culture supernatant, significantly reducing the need to handle and purify the unstable CPC intermediate [1]. The final 7-ACA product is then secreted into the culture broth for harvesting [1].

Guidance for Deeper Research

The information above provides a high-level overview of production methods. To build a comprehensive technical support center with detailed troubleshooting guides, you will need to consult more specialized sources.

  • Consult Scientific Databases: Search for primary research articles on platforms like PubMed or Google Scholar using specific terms such as "7-ACA degradation pathways", "optimization of cephalosporin C acylase activity", and "stabilization of 7-ACA in aqueous solutions".
  • Review Patents: Technical patents in pharmaceutical manufacturing often contain highly detailed, practical methods for stabilizing complex molecules and troubleshooting production issues.
  • Specialized Handbooks: Refer to industry handbooks on antibiotic synthesis and pharmaceutical process chemistry, which may include dedicated chapters on the handling and stability of beta-lactam intermediates.

References

Analytical Methods for 7-ACA Impurity Testing

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the primary techniques used for the determination of 7-aminocephalosporanic acid (7-ACA) as an impurity in cephalosporin-based pharmaceuticals.

Method Principle Key Application Example Sensitivity & Linear Range
High-Performance Liquid Chromatography (HPLC/LC-MS) Separates components in a mixture using a liquid mobile phase and a chromatographic column, followed by UV or Mass Spectrometry detection [1]. Analysis of Cefoperazone Sodium with its impurities (7-ACA and 5-MER) [2] [3]. Linear range: 10–90 µg/mL for Cefoperazone [2].
High-Performance Thin-Layer Chromatography (HPTLC) Separates components on a thin-layer plate with a developing solvent system, followed by densitometric measurement [2]. Simultaneous analysis of Cefoperazone Sodium and its impurities [2]. Linear range: 1–10 µg per band; more sensitive than the cited HPLC method [2].
UV-Spectrophotometry with Chemometrics Measures light absorption across UV spectrum; advanced algorithms (PLSR, SVR) resolve overlapping signals from drug and impurities [3]. Quantification of Cefoperazone in the presence of 7-ACA and 5-MER without prior separation [3]. Analyzed in mixtures where impurities constituted up to 3% of the main drug on a molar basis [3].

Detailed Experimental Protocols

Here are the specific experimental conditions for the key methods described above.

HPLC Method for Cefoperazone and Impurities

This method provides a direct and robust way to separate and quantify 7-ACA alongside the main drug and other impurities [2].

  • Column: C8 column (5 µm particle size, 250 mm × 4.6 mm i.d.)
  • Mobile Phase: Methanol : 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) Buffer (22.5:77.5 v/v), adjusted to pH 7.5.
  • Detection: UV at 254 nm.
  • Flow Rate: 1.0 mL/min (typical for such methods).
  • Sample Concentration: 10-90 µg/mL for Cefoperazone.
  • Key Note: The method was validated and showed a mean percentage recovery of 99.67% for Cefoperazone, demonstrating high accuracy [2].
HPTLC Method for Cefoperazone and Impurities

This method is a cost-effective alternative that allows for the simultaneous analysis of multiple samples [2].

  • Stationary Phase: Silica gel HPTLC F254 plates.
  • Mobile Phase (Developing System): Acetone : Methanol : Ethyl Acetate : 2% Sodium Lauryl Sulfate : Glacial Acetic Acid in the ratio 3:2:3:0.8:0.2 (by volume).
  • Detection: Densitometry at 254 nm.
  • Sample Concentration: 1-10 µg per band.
  • Key Note: This method proved to be more sensitive than the companion HPLC method, though HPLC offered better reproducibility and was faster [2].
UV-Chemometrics Method for Cefoperazone and Impurities

This approach avoids the need for complex separation steps by using mathematical models to analyze spectral data [3].

  • Instrument: Double beam UV-VIS spectrophotometer.
  • Spectral Range: 210–300 nm.
  • Sample Preparation: Stock solutions (1 mg/mL) of Cefoperazone, 7-ACA, and 5-MER are prepared in a mixture of 0.05 M K₂HPO₄ solution and methanol. 7-ACA requires the slightly alkaline buffer for solubility.
  • Chemometric Models:
    • Partial Least Squares Regression (PLSR)
    • Support Vector Regression (SVR)
  • Calibration Design: A 3-factor, 4-level experimental design was used to create a training set of 16 mixtures containing varying ratios of the drug and its impurities. The impurity levels were designed to be up to 3% of the main drug on a molar basis [3].

Method Selection Workflow

To help you select the most appropriate technique, here is a decision workflow based on the capabilities of each method:

Figure 1: Method Selection Workflow for 7-ACA Testing Start Start: Need to test for 7-ACA impurity A Requirement for high sensitivity and full separation? Start->A B Need high throughput and low solvent cost? A->B No HPLC Select HPLC/UPLC A->HPLC Yes C Is the instrument available for rapid, non-routine analysis? B->C No HPTLC Select HPTLC B->HPTLC Yes UV_Chemo Select UV-Spectrophotometry with Chemometrics C->UV_Chemo Yes

Key Insights for Researchers

  • HPLC is the Gold Standard: Due to its superior separation power, reproducibility, and ability to be coupled with mass spectrometry (LC-MS) for definitive impurity identification, HPLC remains the benchmark technique for this application in regulated environments [2] [1].
  • HPTLC Offers Practical Advantages: For labs with high sample throughput or budget constraints, HPTLC presents a sensitive and cost-effective option, as it consumes less solvent and can run many samples in parallel [2].
  • Emerging Green Chemistry Trends: Recent reviews highlight a growing focus on Green Sample Preparation (GSP) techniques in cephalosporin analysis. These include methods like magnetic solid-phase extraction (MSPE) and molecularly imprinted polymers (MIPs), which aim to reduce solvent waste and improve efficiency in sample cleanup before analysis [1].

References

Validated HPLC Method for 7-ACA and Cefoperazone

Author: Smolecule Technical Support Team. Date: February 2026

A 2016 study developed and validated an HPLC method specifically for the determination of cefoperazone sodium (CEF) in the presence of its related impurities, namely 7-aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-tetrazole (5-MER) [1].

The table below summarizes the core parameters of this validated HPLC method.

Validation Parameter Details for the HPLC Method
Analytes Cefoperazone sodium (CEF), 7-ACA, 5-MER [1]
Separation Column C8 column (5 µm, 250 mm × 4.6 mm i.d.) [1]
Mobile Phase Methanol : 0.05 M KH₂PO₄ buffer (22.5 : 77.5 v/v, pH 7.5) [1]
Detection Wavelength 254 nm [1]
Concentration Range 10–90 µg mL⁻¹ [1]
Mean Accuracy (Recovery) 99.67% [1]
Precision (SD) 1.465 [1]

Detailed Experimental Protocol

The study provides a clear methodology that you can adapt for your own validation work [1].

  • Instrumentation and Reagents: You will need a standard HPLC system equipped with a UV detector. The key reagents are cefoperazone sodium, 7-ACA, and 5-MER reference standards, methanol (HPLC-grade), and potassium dihydrogen phosphate for preparing the buffer.
  • Mobile Phase Preparation: Prepare a 0.05 M solution of potassium dihydrogen phosphate in water. Adjust its pH to 7.5 using a suitable base like sodium hydroxide or potassium hydroxide. Mix this buffer with HPLC-grade methanol in a ratio of 77.5:22.5 (v/v). Filter and degas the solution before use.
  • Standard Solution Preparation: Precisely weigh and dissolve appropriate amounts of cefoperazone sodium, 7-ACA, and 5-MER standards to prepare stock solutions. Dilute these solutions with the mobile phase or a compatible solvent to create working standards within the 10–90 µg mL⁻¹ range for calibration.
  • Chromatographic Conditions:
    • Column: C8 column (250 mm × 4.6 mm, 5 µm particle size)
    • Mobile Phase Flow Rate: Typically 1.0 mL/min (can be optimized)
    • Column Temperature: Ambient
    • Injection Volume: As per system suitability (e.g., 20 µL)
    • Detection: UV at 254 nm
  • Method Validation: The method was validated per standard guidelines, confirming it is suitable for its intended use. The validation assessed [1]:
    • Specificity: Demonstrated by the clear separation and baseline resolution of CEF, 7-ACA, and 5-MER peaks.
    • Linearity: Established across the 10–90 µg mL⁻¹ range with excellent correlation.
    • Accuracy: Verified through recovery studies, yielding a mean of 99.67%.
    • Precision: Confirmed by low standard deviation (1.465) in results.

Workflow for HPLC Method Validation

The following diagram illustrates the key stages of developing and validating an HPLC method, based on general guidelines [2] and the specific study cited [1].

hplc_validation_workflow start Start Method Development step1 Select HPLC Method & Initial Conditions start->step1 step2 Optimize Selectivity (Mobile/Stationary Phase) step1->step2 step3 Optimize System Parameters (Flow Rate, Temperature) step2->step3 step4 Method Validation step3->step4 val_specificity Specificity step4->val_specificity val_linearity Linearity & Range val_specificity->val_linearity val_accuracy Accuracy val_linearity->val_accuracy val_precision Precision val_accuracy->val_precision end Validated Method val_precision->end

Key Considerations for Your Guide

Based on the search results and standard practices, here are critical points to strengthen your comparison guide:

  • Embrace Stability-Indicating Properties: A modern HPLC method should be stability-indicating, meaning it can accurately measure the active ingredient and its degradation products. This requires conducting forced degradation studies (stressing the sample with heat, light, acid, base, oxidation) during method development to demonstrate specificity [3].
  • Benchmark Against Standards: The study statistically compared the new HPLC method with a previously reported one and found no significant difference in accuracy and precision, which is a strong validation of its reliability [1].
  • Consider the Application Context: The cited method was designed for routine analysis of a drug product [1]. If your work involves more complex samples (e.g., biological matrices, novel drug delivery systems), you may need to incorporate additional sample preparation steps like solid-phase extraction, as seen in other methods [4] [5].

References

Chemical vs. Enzymatic Production of 7-ACA: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

7-Aminocephalosporanic Acid (7-ACA) is the core building block for the synthesis of numerous cephalosporin antibiotics [1] [2]. The method of its production from fermented Cephalosporin C (CPC) has evolved significantly, primarily driven by environmental and economic factors.

The table below summarizes the key characteristics of the two primary production routes:

Feature Chemical Deacylation Enzymatic Conversion
Process Description Multi-step chemical reactions (e.g., using PCl₅ or NOCl) to remove the α-aminoadipyl side chain from CPC [3] [2]. Two-step or one-step process using immobilized enzymes (DAAO & GLA, or a single CCA) to cleave the side chain [1] [4] [3].
Key Reagents/Conditions Phosphorus pentachloride, nitrosyl chloride, organic solvents, extreme pH, low temperatures [3] [5]. Immobilized D-amino acid oxidase (DAAO), Glutaryl-7-ACA acylase (GLA), or Cephalosporin C Acylase (CCA); mild pH and temperature [6] [4] [3].
Reported Yield Not specified in detail due to side reactions and inefficiencies. >90% (Two-step enzymatic) [3]; ~97% (One-step with immobilized mutant CCA) [4]; 30% (In vivo one-step in transgenic A. chrysogenum) [1] [7].
Environmental Impact High: Generates >30 kg of waste per kg of 7-ACA, requires toxic solvents and reagents [3] [2]. Low: Generates <1 kg of waste per kg of 7-ACA, uses aqueous media and biodegradable supports [3].
Key Advantage Established, traditional route. Superior sustainability, reduced costs, higher selectivity, and milder reaction conditions [1] [3].

Detailed Experimental Protocols

For research and development purposes, here are detailed methodologies for key enzymatic processes as described in the literature.

Two-Step Enzymatic Process using DAAO and GLA

This is a well-established industrial process that involves two sequential enzymatic reactions [6] [4].

  • Step 1 - Oxidation: CPC is converted to glutaryl-7-ACA (GL-7-ACA) using immobilized D-amino acid oxidase (DAAO, e.g., from Trigonopsis variabilis). This reaction occurs under aeration and produces hydrogen peroxide as a by-product [6].
  • Step 2 - Deacylation: The GL-7-ACA is then converted to 7-ACA using an immobilized glutaryl-7-ACA acylase (GLA, e.g., from Pseudomonas diminuta) [6].

Typical Protocol from Patent Literature [6]:

  • Enzyme Immobilization: DAAO and GLA are immobilized separately on an epoxy-activated carrier (e.g., Eupergit C). The immobilization is performed by contacting the enzyme solution with the carrier in a phosphate buffer (0.1 M, pH 8.0) for 24-72 hours at around 25°C.
  • Reaction Setup: The conversion can be performed in a sequential two-pot system or a single-pot system.
  • Typical Conditions:
    • Substrate: 20-50 g/L CPC
    • DAAO Reaction: pH 8.0, 15-25°C, with continuous air supply for 4-8 hours.
    • GLA Reaction: pH 8.0, 15-25°C, for 2-4 hours.
  • Analysis: The reaction mixture is monitored by HPLC to track the conversion of CPC to GL-7-ACA and then to 7-ACA.
One-Pot Enzymatic Process using CCA and Deacetylase

This advanced protocol demonstrates the direct conversion of CPC to deacetyl-7-ACA (D-7-ACA) in a single reactor using two co-immobilized enzymes [4].

  • Enzymes:
    • Cephalosporin C Acylase (CPCA): A mutant (S12) from Pseudomonas sp. SE83, immobilized on an epoxy carrier (LH-EP).
    • Cephalosporin C Deacetylase (CAH): From Bacillus subtilis SIL3, immobilized on the same LH-EP carrier.
  • Immobilization: The purified enzymes are independently immobilized on the LH-EP carrier in potassium phosphate buffer (50 mM, pH 7.0) for 24 hours at 25°C [4].
  • Reaction Mixture:
    • Substrate: 100 mM CPC
    • Enzymes: A mixture of immobilized CPCA and CAH.
    • Buffer: 50 mM potassium phosphate buffer (pH 7.5).
    • Conditions: 30°C, with shaking at 200 rpm for 30 minutes [4].
  • Performance: This one-pot system achieved a D-7-ACA yield of 78.39% in 30 minutes. The operational stability was confirmed over 30 consecutive batches, demonstrating excellent reusability of the immobilized enzymes [4].

Experimental Workflow and Key Findings

The following diagram illustrates the logical flow and key outcomes of the one-pot enzymatic production process for D-7-ACA, as described in the experimental protocol above.

Start Start: Cephalosporin C (CPC) EnzymeMix Mix with Immobilized Enzymes Start->EnzymeMix CPCA CPCA Action Cleaves side chain EnzymeMix->CPCA Intermediate Intermediate: 7-ACA CPCA->Intermediate One-Pot Reactor pH 7.5, 30°C CAH CAH Action Deacetylates at C3' Intermediate->CAH End End: Deacetyl-7-ACA (D-7-ACA) CAH->End Result Result: 78.4% Yield Stable for 30 batches End->Result

Key Insights for Research and Development

  • The Industry Shift is Justified: The data clearly supports the pharmaceutical industry's shift from chemical to enzymatic synthesis. The dramatic reduction in environmental waste (from >30 kg to <1 kg per kg of 7-ACA) is a compelling advantage for sustainable manufacturing [3].
  • One-Step Enzymatic Conversion is the Frontier: While two-step enzymatic processes are mature, recent research focuses on simplifying the process further using engineered cephalosporin C acylases (CCAs) for one-step conversion, either in vitro or in vivo within engineered Acremonium chrysogenum strains [1] [4].
  • Downstream Processing Remains a Focus: Even with enzymatic production, efficient isolation of 7-ACA from the aqueous reaction mixture is challenging. Emerging green downstream methods, such as reactive extraction using natural oils (e.g., grapeseed oil) as non-toxic diluents, are being explored to make the entire production chain more sustainable [3].

References

7-ACA derivatives antibacterial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Overview of 7-ACA and Its Derivatives

7-Aminocephalosporanic acid (7-ACA) is a core building block for the synthesis of semi-synthetic cephalosporin antibiotics [1] [2]. Its derivatives are crucial in combating a wide range of bacterial infections. The global market for 7-ACA is significant and growing, driven by the ongoing demand for effective antibiotics [3] [4].

The table below summarizes the main categories of 7-ACA derivatives discussed in the recent literature.

Derivative Category Key Structural Features Reported Antibacterial Focus Key Findings/Advantages
Amphiphilic Cephalosporins [5] Cationic pyridinium group & hydrophobic alkyl chain Broad-spectrum; Gram-positive (e.g., S. aureus) & Gram-negative (e.g., E. coli) Dual mechanism of action: Inhibits cell wall synthesis & disrupts bacterial membrane. Low hemolytic toxicity.
Hybrid Griseofulvin Derivatives [6] 7-ACA moiety linked to a griseofulvin-based structure Primarily investigated via computational binding affinity to bacterial targets (e.g., FtsZ protein) In-silico prediction: Shows promising binding affinity and stability with bacterial FtsZ, a prokaryotic tubulin homolog.
Sulfonamide-Linked Derivatives [7] 7-ACA skeleton with 4-nitro/aminophenyl sulfonylamino moiety Screened for antimicrobial activity Experimental finding: Some compounds in this category demonstrated good to moderate antimicrobial activity against tested microorganisms.

Experimental Insights and Protocols

The following points detail the methodologies and key experimental findings from the studies on amphiphilic cephalosporins, which provided the most concrete data.

  • Synthesis & Characterization: The amphiphilic cephalosporins were synthesized from commercially available 7-ACA [5]. The process involved acylating the 7-amino group and introducing a quaternary ammonium moiety at the 3-position. All final compounds were characterized using ¹H NMR and ¹³C NMR to confirm their structures [5].
  • Antibacterial Activity Evaluation: The minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), was determined using the standard broth microdilution method according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) [5].
  • Mechanism of Action Probes:
    • Time-Kill Kinetics: This assay demonstrated that the lead amphiphilic derivative acted rapidly, achieving a 99.9% reduction in bacterial colony-forming units (CFUs) within 4 hours, indicating bactericidal activity [5].
    • Membrane Disruption: A propidium iodide (PI) uptake assay was performed. Treatment with the amphiphilic derivative led to a significant increase in fluorescence, confirming that the compound damages the bacterial cell membrane, leading to cell death [5].
  • Cytotoxicity Assessment: The hemolytic toxicity of the compounds was evaluated against human red blood cells (hRBCs). The amphiphilic derivatives showed only moderate hemolysis at high concentrations, suggesting a potentially favorable selective toxicity against bacterial cells over human cells [5].

To help visualize the integrated workflow from design to activity validation for these derivatives, the following diagram outlines the key experimental stages.

G Start Start: Design & Synthesis A Chemical Characterization (¹H NMR, ¹³C NMR) Start->A B In vitro Antibacterial Assay (Broth Microdilution for MIC) A->B C Mechanism of Action Studies B->C C1 Membrane Disruption (Propidium Iodide Uptake) C->C1 C2 Bactericidal Kinetics (Time-Kill Curve) C->C2 D Cytotoxicity Assessment (Hemolysis Assay) C1->D C2->D E Data Analysis & Conclusion D->E

References

Comprehensive Comparison of 7-ACA and 7-ADCA as Cephalosporin Precursors: Synthesis, Applications, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cephalosporin Precursors

7-Aminocephalosporanic acid (7-ACA) and 7-aminodeacetoxycephalosporanic acid (7-ADCA) represent the fundamental core structures for the vast majority of semi-synthetic cephalosporin antibiotics currently in clinical use. These two precursors serve as the essential starting materials for side-chain modifications that yield cephalosporins with varying spectra of antibacterial activity, resistance to β-lactamases, and pharmacokinetic properties. 7-ACA is obtained through the deacylation of the natural fermentation product cephalosporin C (CPC), which is produced by the fungus Acremonium chrysogenum [1] [2]. In contrast, 7-ADCA is conventionally produced from penicillin G through chemical expansion of the five-membered thiazolidine ring to the six-membered dihydrothiazine ring characteristic of cephalosporins, though biological production methods have been developed more recently [3]. The structural difference between these precursors significantly influences their derivative spectra, production methodologies, and industrial applications, making the choice between them a critical consideration in cephalosporin manufacturing.

The clinical importance of cephalosporin antibiotics has steadily increased since their discovery, with them now categorized into five generations based on their antimicrobial spectrum and chronological development. First-generation cephalosporins primarily target Gram-positive bacteria, while subsequent generations show expanded activity against Gram-negative pathogens with reduced susceptibility to β-lactamases [1]. The development of third, fourth, and fifth-generation cephalosporins has been particularly important in addressing the global challenge of antimicrobial resistance, with these antibiotics being classified by WHO as among the highest priority critically important antimicrobials [4]. Understanding the distinct characteristics, production methods, and applications of 7-ACA and 7-ADCA is therefore essential for researchers, pharmaceutical scientists, and drug development professionals working to advance antibacterial therapeutics.

Basic Properties and Structural Characteristics

The structural differences between 7-ACA and 7-ADCA, though seemingly minor, have significant implications for their chemical properties and the characteristics of their semi-synthetic derivatives. Both compounds share the fundamental cephem nucleus consisting of a β-lactam ring fused to a six-membered dihydrothiazine ring, but differ at the C3 position of the dihydrothiazine ring.

Table 1: Structural Comparison of 7-ACA and 7-ADCA

Characteristic 7-ACA 7-ADCA
Chemical Name This compound 7-Aminodeacetoxycephalosporanic acid
Molecular Weight 272.27 g/mol 214.22 g/mol
C3 Substituent -OCOCH(_3) (Acetoxy group) -H (Hydrogen atom)
Source Material Cephalosporin C Penicillin G or Penicillin V
Biosynthetic Origin Directly from CPC fermentation Ring expansion of penicillins
Key Derivatives Cefotaxime, Ceftriaxone, Ceftazidime Cephalexin, Cephradine, Cefadroxil

7-ACA features an acetoxy group (-OCOCH(_3)) at the C3 position, which can be chemically modified to alter the pharmacokinetic properties of resulting derivatives, including their absorption, distribution, and metabolic stability [2]. In contrast, 7-ADCA has only a hydrogen atom at this position, which simplifies chemical modification but reduces the potential for structural diversification. The presence of the acetoxy group in 7-ACA provides additional opportunities for chemical manipulation to enhance antibacterial activity or improve drug-like properties, though it also introduces additional complexity in the synthesis and purification processes.

The structural variance at the C3 position also influences the metabolic stability and chemical reactivity of the two precursors. 7-ACA derivatives generally exhibit greater resistance to chemical degradation and metabolic inactivation, though they may be more susceptible to enzymatic hydrolysis by certain bacterial esterases. The simpler structure of 7-ADCA makes it more suitable for oral cephalosporins, as evidenced by its use in first-generation agents like cephalexin and cefadroxil, which feature excellent oral bioavailability and favorable safety profiles [3] [2].

Production Methods and Synthesis Pathways

Chemical Synthesis Routes

The traditional chemical method for 7-ACA production involves a multi-step process that begins with the isolation of CPC from Acremonium chrysogenum fermentation broth. The CPC undergoes simultaneous esterification and protection of carboxyl groups followed by activation of the side-chain amide using phosphorus pentachloride or trichloromethyl chloroformate. The final step involves hydrolysis to remove the protecting groups and yield 7-ACA [2]. This chemical route, while established in industry, presents significant challenges including the use of hazardous reagents (trimethylchlorosilane, phosphorus pentachloride, dichloromethane, dimethylaniline), requirement for low-temperature operations (-40°C), generation of toxic waste, and need for specialized corrosion-resistant equipment [2].

Similarly, the conventional production of 7-ADCA begins with penicillin G or V, which undergoes oxidation to the sulfoxide derivative followed by ring expansion to the cephalosporin nucleus through a thermal process. The resulting deacetoxycephalosporin V sulfoxide is then hydrolyzed to 7-ADCA [3]. This chemical expansion process is technically challenging and results in moderate yields, prompting the development of alternative biological approaches that are more environmentally friendly and efficient.

Enzymatic and Biotechnological Production

Enzymatic processes have emerged as superior alternatives to chemical synthesis for both 7-ACA and 7-ADCA production, offering significant advantages in terms of environmental impact, reaction specificity, and overall efficiency. For 7-ACA production, two enzymatic approaches have been developed:

  • Two-step enzymatic method: This process utilizes D-amino acid oxidase (DAAO) to convert CPC to ketoadipyl-7-ACA, which spontaneously undergoes oxidative decarboxylation to form glutaryl-7-ACA (GL-7-ACA). Subsequently, glutaryl acylase (GAC) hydrolyzes GL-7-ACA to yield 7-ACA [2]. The DAAO enzyme is typically sourced from Trigonopsis variabilis or Rhodotorula gracilis, while GAC is obtained from recombinant E. coli expressing the enzyme from Pseudomonas diminuta [1] [2].

  • One-step enzymatic method: This simplified approach employs cephalosporin C acylase (CCA) to directly convert CPC to 7-ACA in a single enzymatic step [1] [2] [4]. Although more efficient in principle, naturally occurring CCAs exhibit low activity toward CPC (typically 2%-4% compared to their activity toward GL-7-ACA), necessitating protein engineering to enhance their catalytic efficiency and industrial applicability [4].

For 7-ADCA production, a biotechnological approach has been developed that involves metabolic engineering of Acremonium chrysogenum. This method entails:

  • Disruption of the cefEF gene encoding the bifunctional expandase/hydroxylase enzyme in the CPC biosynthetic pathway [3].
  • Introduction of the cefE gene from Streptomyces clavuligerus, which encodes deacetoxycephalosporin C synthase (expandase) [3].
  • Fermentation to produce deacetoxycephalosporin C (DAOC), which is subsequently converted to 7-ADCA using the same two-step enzymatic process (DAAO and GAC) employed for 7-ACA production [3].

Table 2: Comparison of Production Methods for 7-ACA and 7-ADCA

Production Aspect 7-ACA 7-ADCA
Chemical Method Key Steps Esterification, activation, hydrolysis Oxidation, ring expansion, hydrolysis
Chemical Method Yield Moderate (varies by process) Moderate (varies by process)
Enzymatic Method Two-step (DAAO + GAC) or one-step (CCA) Two-step (DAAO + GAC) of DAOC
Key Enzymes DAAO, GL-7-ACA acylase, CCA Expandase, DAAO, GL-7-ACA acylase
Biotechnological Approaches Transgenic A. chrysogenum expressing bacterial CCA Recombinant A. chrysogenum with cefE from S. clavuligerus
One-step Conversion Rate Up to 30% (transgenic fungal strains) Not applicable

The following diagram illustrates the comparative production pathways for 7-ACA and 7-ADCA, highlighting the key enzymatic steps involved:

G CPC CPC KetoIntermediate KetoIntermediate CPC->KetoIntermediate DAAO Oxidation SevenACA SevenACA CPC->SevenACA Direct Conversion CCA DAOC DAOC SevenADCA SevenADCA DAOC->SevenADCA DAAO + GL-7-ACA Acylase Penicillin Penicillin Penicillin->DAOC Ring Expansion (Expandase) GL7ACA GL7ACA GL7ACA->SevenACA GL-7-ACA Acylase KetoIntermediate->GL7ACA Spontaneous Decarboxylation

Figure 1: Comparative Production Pathways for 7-ACA and 7-ADCA

Experimental Data and Performance Comparison

Production Efficiency and Yields

Comparative analysis of production methodologies reveals significant differences in efficiency, yield, and practicality between 7-ACA and 7-ADCA manufacturing processes. Recent advances in transgenic approaches have demonstrated that recombinant Acremonium chrysogenum strains expressing bacterial cephalosporin C acylase (CCA) genes can achieve one-step conversion rates of approximately 30% from CPC to 7-ACA directly in the culture supernatant [1]. This in vivo approach represents a significant simplification of the production process by eliminating CPC isolation steps and reducing downstream processing requirements.

For the conventional two-step enzymatic process for 7-ACA production, typical yields range from 85% to 92%, depending on the enzyme sources and reaction optimization [2]. The process benefits from the high specificity of the enzymes, which minimizes by-product formation and simplifies purification. However, a significant challenge is the instability of the GA enzyme in the presence of hydrogen peroxide generated by the DAAO reaction, necessitating the addition of catalase or the use of alternative enzymes like D-amino acid transaminase to mitigate this issue [2] [4].

The metabolic engineering approach for 7-ADCA production has demonstrated impressive efficiency, with recombinant Acremonium chrysogenum strains producing DAOC at levels almost equivalent to the total β-lactams biosynthesized by the parental strain [3]. This indicates that the disruption of the native cefEF gene and introduction of the cefE gene from Streptomyces clavuligerus effectively redirects the metabolic flux toward DAOC synthesis without significantly compromising overall β-lactam production.

Economic and Environmental Considerations

The enzymatic production methods for both precursors offer substantial environmental advantages over chemical synthesis routes, including:

  • Reduced toxic waste generation by eliminating hazardous chemicals like trimethylchlorosilane, phosphorus pentachloride, and dichloromethane [2]
  • Lower energy consumption due to mild reaction conditions (20-30°C) compared to chemical methods requiring low temperatures and exothermic steps [2]
  • Simplified equipment requirements by avoiding the need for specialized corrosion-resistant reactors and solvent handling systems [2]
  • Improved product quality with lower levels of oligomers and related impurities (typically 3%-6% higher assay values than chemical processes) [2]

From an economic perspective, 7-ADCA production from penicillin G generally offers lower raw material costs compared to 7-ACA production from CPC, as penicillin G fermentation achieves significantly higher titers than CPC fermentation. However, the chemical expansion process for 7-ADCA production involves multiple steps with moderate yields, potentially offsetting the raw material advantage. The biological production route for 7-ADCA through recombinant Acremonium chrysogenum offers potential long-term economic benefits but requires significant upfront investment in strain development and process optimization.

Applications and Industrial Relevance

Spectrum of Derived Antibiotics

The different structural characteristics of 7-ACA and 7-ADCA make them suitable for producing distinct classes of cephalosporin antibiotics with different clinical applications:

  • 7-ACA-derived cephalosporins: The presence of the C3 acetoxy group allows for broader chemical modification, making 7-ACA the preferred precursor for advanced-generation cephalosporins with enhanced antibacterial activity and stability against β-lactamases. Key derivatives include third-generation agents (cefotaxime, ceftriaxone, ceftazidime), fourth-generation compounds (cefepime, cefpirome), and recent fifth-generation cephalosporins (ceftaroline, ceftobiprole) that exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) [1] [4]. These advanced generations demonstrate broader spectra of activity against Gram-negative bacteria while maintaining efficacy against many Gram-positive pathogens, making them essential for treating hospital-acquired infections.

  • 7-ADCA-derived cephalosporins: The simpler structure of 7-ADCA makes it ideal for producing first-generation oral cephalosporins such as cephalexin, cephradine, and cefadroxil [3]. These antibiotics are characterized by excellent oral bioavailability, good safety profiles, and primarily Gram-positive activity, making them suitable for community-acquired infections including skin and soft tissue infections, respiratory tract infections, and urinary tract infections. While their spectrum is narrower than later-generation cephalosporins, their oral administration and favorable pharmacokinetics maintain their clinical importance in outpatient settings.

Industrial Manufacturing and Market Considerations

The global market for cephalosporins continues to expand, with consumption of third-generation cephalosporins particularly increasing in North Africa, Central Asia, and South Asia [4]. This growth is driven by the escalating challenge of antimicrobial resistance and the continued development of new cephalosporin derivatives to address resistant pathogens.

Industrial manufacturing of 7-ACA has increasingly shifted toward enzymatic processes, with most major pharmaceutical manufacturers adopting two-step enzymatic conversion or, more recently, one-step CCA-based processes. The one-step enzymatic conversion using immobilized CCA has been employed industrially since approximately 2006 [1], though ongoing protein engineering efforts continue to enhance the catalytic efficiency and stability of these enzymes. The trend toward green manufacturing processes and sustainable chemistry further supports the adoption of enzymatic methods over traditional chemical synthesis.

For 7-ADCA, the transition from chemical to biological production has been more gradual, with the metabolic engineering approach first developed in the 1990s now gaining wider industrial acceptance. The environmentally friendly profile of biological 7-ADCA production aligns with increasing regulatory pressure and industry commitments to reduce the environmental footprint of pharmaceutical manufacturing [3].

Experimental Protocols and Methodologies

Two-Step Enzymatic Production of 7-ACA

Materials and Reagents:

  • Cephalosporin C (CPC) fermentation broth or purified CPC
  • Immobilized D-amino acid oxidase (DAAO) from Trigonopsis variabilis or Rhodotorula gracilis
  • Immobilized glutaryl-7-ACA acylase (GAC) from Pseudomonas diminuta
  • Potassium phosphate buffer (50 mM, pH 7.5-8.0)
  • Catalase (optional, to degrade hydrogen peroxide)
  • Oxygen or air supply system

Procedure:

  • DAAO Reaction: Prepare a 5%-10% (w/v) solution of CPC in potassium phosphate buffer. Add immobilized DAAO (5%-10% w/v of CPC) and maintain at 25-30°C with continuous aeration or oxygen supply. Monitor the reaction by HPLC until CPC conversion exceeds 95% (typically 2-4 hours). The reaction progress can be followed by the consumption of CPC and formation of the keto-adipoyl-7-ACA intermediate, which spontaneously decarboxylates to form GL-7-ACA.

  • Intermediate Processing: Separate the immobilized DAAO by filtration or centrifugation. Optionally add catalase (100-500 U/mL) to degrade hydrogen peroxide formed during the oxidation reaction, which can inhibit the subsequent acylase step.

  • GAC Reaction: Adjust the pH of the reaction mixture to 8.0-8.5 if necessary. Add immobilized GAC (5%-10% w/v of initial CPC) and incubate at 25-30°C with mild agitation. Monitor the reaction by HPLC until GL-7-ACA conversion exceeds 90% (typically 3-6 hours).

  • Product Recovery: Remove the immobilized enzyme by filtration. Isolate 7-ACA by acid precipitation at pH 3.0-3.5, followed by centrifugation or filtration. Wash the precipitate with cold water and dry under vacuum to obtain purified 7-ACA.

Analytical Monitoring:

  • HPLC Conditions: C18 reverse-phase column (250 × 4.6 mm, 5 μm), mobile phase of 10 mM potassium phosphate buffer (pH 3.0)-methanol (95:5), flow rate 1.0 mL/min, detection at 260 nm.
  • Retention Times: CPC (~6.5 min), GL-7-ACA (~8.2 min), 7-ACA (~10.5 min).
Metabolic Engineering Protocol for 7-ADCA Production

Strain Construction:

  • Disruption of cefEF gene in *A. chrysogenum*:

    • Amplify the cefEF gene disruption cassette containing a selectable marker (e.g., phleomycin resistance gene) by PCR.
    • Transform A. chrysogenum protoplasts with the disruption cassette using polyethylene glycol-mediated transformation.
    • Select transformants on solid complete culture medium (CCM) containing phleomycin (25-50 μg/mL).
    • Verify gene disruption by Southern blot analysis or PCR.
  • Introduction of cefE gene from *S. clavuligerus*:

    • Clone the cefE gene under the control of a strong fungal promoter (e.g., A. chrysogenum pcbC promoter) in an appropriate expression vector.
    • Introduce the expression vector into the cefEF-disrupted strain using protoplast transformation.
    • Select transformants on CCM containing nourseothricin (25 μg/mL) or another appropriate selective agent.
    • Confirm gene integration and expression by Southern blot, PCR, and reverse transcription PCR.

Fermentation and Product Recovery:

  • Inoculum Preparation: Grow the recombinant A. chrysogenum strain on CCM slants at 27°C for 7-10 days. Harvest arthrospores and prepare a suspension in 0.9% NaCl solution (200 mg/mL).

  • Fermentation: Inoculate 200 mg of arthrospores into 100 mL of production medium in 500 mL Erlenmeyer flasks. Incubate at 27°C with agitation at 180 rpm for 7-10 days.

  • DAOC Recovery: Separate mycelia by filtration or centrifugation. Concentrate the culture supernatant under reduced pressure and purify DAOC by column chromatography or precipitation.

  • Enzymatic Conversion to 7-ADCA: Convert DAOC to 7-ADCA using the two-step enzymatic process described for 7-ACA production (DAAO followed by GAC).

One-Step Enzymatic Conversion Using Cephalosporin C Acylase

Enzyme Preparation:

  • Express recombinant cephalosporin C acylase (CCA) in E. coli or directly in transgenic A. chrysogenum strains. For E. coli expression, use codon-optimized CCA genes from Pseudomonas sp. SE83, N176, or engineered variants with enhanced activity.
  • Purify the enzyme using standard protein purification techniques or use as whole-cell biocatalysts.

Bioconversion Conditions:

  • Prepare CPC solution (5%-10% w/v) in appropriate buffer (typically 50 mM potassium phosphate, pH 7.5-8.5).
  • Add CCA enzyme preparation (5%-15% w/v of CPC) and incubate at 25-30°C with agitation.
  • Monitor reaction progress by HPLC until CPC conversion reaches desired level (typically 4-8 hours for engineered enzymes).
  • Recover 7-ACA as described in the two-step process.

Optimization Strategies:

  • Protein Engineering: Site-directed mutagenesis to improve catalytic efficiency toward CPC. Key mutations include Val121Ala, Gly139Ser, Phe58Asn, Ile75Thr, Ile176Val, and Ser471Cys in CCA from Pseudomonas sp. SE83, which collectively increase activity toward CPC by 8.5-fold [4].
  • Expression Optimization: Use of strong promoters, codon optimization, and secretion signals to enhance recombinant enzyme production in microbial hosts.
  • Immobilization: Enzyme immobilization on solid supports to enhance stability and enable reuse in continuous processes.

Conclusion and Future Perspectives

7-ACA and 7-ADCA represent distinct but complementary precursors for the industrial production of cephalosporin antibiotics, each with characteristic advantages and limitations. 7-ACA, with its C3 acetoxy group, provides greater versatility for chemical modification and serves as the key intermediate for advanced-generation cephalosporins with broad-spectrum activity. In contrast, 7-ADCA offers a more economical route to first-generation oral cephalosporins, with simplified chemical structure and favorable production economics.

References

efficacy comparison of different 7-ACA derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Production Methods for 7-ACA

The core molecule 7-ACA is not an antibiotic itself but the essential precursor for all semi-synthetic cephalosporins. Its production has evolved to be more environmentally friendly [1] [2]. The table below compares the key production methods.

Method Key Process Key Features Key Findings/Performance

| Chemical Deacylation | Uses harsh chemicals (e.g., phosphorus pentachloride) to deacylate CPC [2]. | • Generates over 30 kg of waste per kg of 7-ACA [2]. • Historically the first method used. | Largely superseded by enzymatic methods due to environmental impact. | | Two-Step Enzymatic Process | 1. CPC is converted to GL-7-ACA by D-amino acid oxidase (DAAO). 2. GL-7-ACA is converted to 7-ACA by glutaryl acylase (GA) [1] [2]. | • Conversion Efficiency: >90% [2]. • Environmental Impact: Reduces waste to less than 1 kg per kg of 7-ACA [2]. • Uses immobilized enzymes [1]. | The current industry standard due to high efficiency and sustainability. | | One-Step Enzymatic Process (in vitro) | Direct conversion of CPC to 7-ACA by a single enzyme, cephalosporin C acylase (CCA) [1]. | • Simplified process. • Uses immobilized CCA produced in E. coli [1]. | Used in industry since 2006; performance relies on engineered, high-activity CCA variants [1]. | | One-Step Enzymatic Process (in vivo) | Expression of bacterial CCA genes directly in the CPC-producing fungus, Acremonium chrysogenum [1]. | • Aims to create a single fermentation process for 7-ACA. • Avoids downstream isolation steps [1]. | A transgenic fungal strain demonstrated a one-step conversion rate of 30% directly in the culture supernatant [1]. |

The following diagram illustrates the workflow of the main enzymatic production pathways for 7-ACA.

ACA_Production 7-ACA Production Pathways cluster_two_step Two-Step Enzymatic Process cluster_one_step One-Step Enzymatic Process CPC Cephalosporin C (CPC) DAAO D-amino acid oxidase (DAAO) CPC->DAAO CCA Cephalosporin C Acylase (CCA) CPC->CCA GL7ACA Glutaryl-7-ACA (GL-7-ACA) DAAO->GL7ACA GA Glutaryl Acylase (GA) GL7ACA->GA SevenACA 7-ACA GA->SevenACA CCA->SevenACA

Case Study: A Novel 7-ACA Conjugate as an MBL Inhibitor

Beyond its traditional role, 7-ACA is also a platform for developing novel therapeutic agents. One study designed and synthesized cephalosporin conjugates using 7-ACA to deliver inhibitors of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance [3].

  • Experimental Protocol: The conjugate was synthesized by linking thiomandelic acid to the 3'-position of the 7-ACA core molecule, followed by acylation of the 7-amino group. The efficacy was evaluated by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic meropenem against various MBL-producing clinical bacterial isolates, both with and without the conjugate [3].
  • Key Finding: The thiomandelic acid conjugate (Compound 8) demonstrated potent inhibition of IMP-type MBLs. It significantly reduced the MIC of meropenem by up to 64-fold in IMP-producing bacteria, successfully resensitizing them to the antibiotic [3].

References

7-ACA inhibition potency against caspase enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings on 7-ACA Derivatives

The provided search results do not contain studies on 7-ACA's potency against caspases. However, one relevant study used 7-ACA as a synthetic intermediate to create conjugates aimed at inhibiting a different enzyme class: metallo-β-lactamases (MBLs), which are bacterial resistance factors [1].

The table below summarizes the key findings from this research:

Aspect Finding in the Study
Core Compound 7-ACA (7-Aminocephalosporanic acid) [1]
Target Enzymes Metallo-β-lactamases (MBLs), specifically IMP-type variants [1]
Primary Objective To create cephalosporin prodrugs that release thiol-based MBL inhibitors upon hydrolysis [1]
Key Result The conjugates (especially thiomandelic acid conjugate 8) acted as slowly turned-over substrates for IMP-type MBLs, demonstrating potent inhibition of these bacterial enzymes [1]
Relevance to Caspases The study did not investigate activity against caspase enzymes [1]

Protocols for Investigating Enzyme Inhibition

While the specific study on 7-ACA derivatives focused on MBLs, the general methodology for evaluating enzyme inhibition is consistent across biochemical research. The workflow below outlines the key stages of this process.

Enzyme & Substrate\nIncubation Enzyme & Substrate Incubation Add Inhibitor\n(Test Compound) Add Inhibitor (Test Compound) Enzyme & Substrate\nIncubation->Add Inhibitor\n(Test Compound) Measure Reaction Rate\n(e.g., Fluorescence) Measure Reaction Rate (e.g., Fluorescence) Add Inhibitor\n(Test Compound)->Measure Reaction Rate\n(e.g., Fluorescence) Analyze Data\n(IC₅₀, Kᵢ) Analyze Data (IC₅₀, Kᵢ) Measure Reaction Rate\n(e.g., Fluorescence)->Analyze Data\n(IC₅₀, Kᵢ)

The key experimental stages involve:

  • Reaction Setup: The enzyme is incubated with its specific substrate in an appropriate buffer [2] [3].
  • Inhibitor Introduction: The test compound is added to the reaction mixture [4].
  • Activity Measurement: The reaction rate is monitored, often using a fluorogenic substrate that releases a fluorescent signal upon cleavage (e.g., AFC or AMC) [2] [3].
  • Data Analysis: The reduction in reaction rate is used to calculate inhibition potency, typically reported as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) [4].

References

comparing HSP90β inhibition by 7-ACA analogs

Author: Smolecule Technical Support Team. Date: February 2026

Overview of 7-ACA as an HSP90β Inhibitor

7-Aminocephalosporanic acid (7-ACA) is an antibiotic that was identified as a novel middle-domain inhibitor of HSP90β through screening [1].

The table below summarizes the key experimental data for 7-ACA:

Parameter Experimental Findings for 7-ACA
Target & Binding HSP90β middle domain (MD); KD of 6.201 μM; predicted to interact with the MD [1].
Cellular Efficacy (In Vitro) Reduced total cellular cholesterol (TC) and triglycerides (TG) in HepG2 cells. Mechanism: decreased sterol regulatory element-binding proteins (SREBPs) [1].
Animal Efficacy (In Vivo) Attenuated high-fat diet (HFD)-induced hepatic steatosis in mice. Dose-dependently (5, 10, and 25 mg kg⁻¹ d⁻¹) decreased serum TC and TG, reducing lipid accumulation in liver and adipose tissue [1].

| Key Experimental Models | • Binding Assay: Surface plasmon resonance (SPR) [1]In Vitro Model: Human hepatoma cell line (HepG2) [1]In Vivo Model: HFD-fed mouse model of non-alcoholic fatty liver disease (NAFLD) [1] |

The Broader Landscape of HSP90β-Selective Inhibitors

While data on 7-ACA analogs is lacking, research has advanced with other synthetic HSP90β-selective inhibitors. These were developed to overcome the toxicities (like cardiotoxicity and ocular-toxicity) associated with pan-inhibition of all HSP90 isoforms, which are often linked to HSP90α inhibition [2] [3].

The following diagram illustrates the role of HSP90β in a key metabolic pathway and the reported mechanism of 7-ACA, based on the study from [1]:

architecture HFD High-Fat Diet (HFD) LipidAccumulation Lipid Accumulation (Hepatic Steatosis) HFD->LipidAccumulation HSP90beta HSP90β Chaperone HFD->HSP90beta SREBPs Transcription Factors (SREBPs) HSP90beta->SREBPs Stabilizes LipogenicGenes Lipogenic Genes SREBPs->LipogenicGenes Activate DeNovoLipogenesis De Novo Lipogenesis LipogenicGenes->DeNovoLipogenesis DeNovoLipogenesis->LipidAccumulation ACA 7-ACA Inhibitor ACA->HSP90beta Binds Middle Domain

Figure 1: Reported Mechanism of 7-ACA in Attenuating Hepatic Steatosis. 7-ACA binds the middle domain of HSP90β, disrupting its chaperone function. This leads to a decrease in SREBPs, key transcription factors that activate genes for de novo lipogenesis, ultimately reducing fat accumulation in the liver [1].

Promising compounds mentioned in the literature include KUNB31, NDNB1182, and KUNB106 [4] [2] [5]. These inhibitors are designed to exploit subtle differences in the N-terminal ATP-binding pocket between HSP90α and HSP90β [4] [6].

  • Improved Safety Profile: Studies indicate that HSP90β-selective inhibitors like NDNB1182 avoid the cardiotoxicity associated with pan-inhibitors. In vitro tests on human cardiomyocytes showed NDNB1182 did not cause the adverse electrophysiological effects seen with the pan-inhibitor 17-AAG [2].
  • Anti-inflammatory Applications: HSP90β-selective inhibitors (e.g., KUNB106 and its analog NDNB1151) have shown potent anti-inflammatory effects in microglial cells, reducing the production of nitric oxide and pro-inflammatory cytokines, suggesting potential for treating neuroinflammation [5].
  • Role in Cancer Immunotherapy: HSP90β-selective inhibitors are being investigated as sensitizers for cancer immunotherapy. They can enhance the efficacy of immune checkpoint blockade by remodeling the tumor microenvironment without inducing the detrimental heat shock response typical of pan-inhibitors [7] [3].

How to Proceed with Your Comparison Guide

The lack of direct analog comparison presents an opportunity for your guide to provide significant value to researchers. Here is a suggested path forward:

  • Acknowledge the Gap: Clearly state that while 7-ACA is a validated HSP90β inhibitor, its direct comparison with structural analogs is not published. The field has progressed with other distinct chemical scaffolds.
  • Establish a Broader Framework: Instead of a narrow analog-vs-analog comparison, structure your guide to compare 7-ACA with other HSP90β-selective inhibitors based on their properties. This is highly relevant for drug development professionals. You can create a comprehensive comparison table using criteria like:
    • Chemical scaffold and binding site (N-terminal vs. Middle domain)
    • Selectivity ratio (HSP90β over HSP90α)
    • Key experimental findings (in vitro and in vivo)
    • Proposed therapeutic applications (e.g., NAFLD, cancer, anti-inflammation)
    • Documented safety profile
  • Detail Experimental Protocols: The search results provide excellent sources for standard methodologies used to validate HSP90β inhibitors, which you can include in your guide as a reference. Key experiments include:
    • Binding Assays: Surface plasmon resonance (SPR) and fluorescence polarization (FP) to determine affinity (KD) and selectivity [1] [6] [8].
    • Cellular Client Protein Assays: Western blot analysis to measure the degradation of known HSP90 client proteins (e.g., SREBPs for 7-ACA) after inhibitor treatment [1] [8].
    • Cell Viability Assays: Using a panel of cancer cell lines to determine IC₅₀ values, often with CellTiter-Glo or similar assays [7] [9].
    • Safety Profiling: In vitro cardiotoxicity assessment using human stem cell-derived cardiomyocytes and systems like CellOPTIQ to monitor electrophysiological parameters [2].

References

validating 7-ACA content in pharmaceutical products

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Analysis

While not a direct comparison, the search results provide detailed examples of analytical methods used for related compounds and general validation principles.

  • RP-HPLC Method for a Similar Compound: One study details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1΄-Acetoxychavicol acetate (ACA). The specific parameters were [1]:

    • Stationary Phase: Nucleodur C18 column.
    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
    • Flow Rate: 1 mL/min.
    • Detection: The method was validated as per ICH Q2(R1) guidelines.
  • General Analytical Method Validation Protocol: A comprehensive protocol outlines the standard parameters required for validating an analytical method in pharmaceuticals, which is directly applicable to validating a 7-ACA assay. The key parameters are listed in the table below [2].

Validation Parameter Description & Protocol Summary
Calibration Curve (Linearity) Confirms the method produces results proportional to analyte concentration. Procedure involves preparing standard solutions at 5 different concentration levels, plotting concentration vs. absorbance, and drawing the calibration curve [2].
Accuracy (% Recovery) Measures the closeness of results to the true value. Procedure involves analyzing samples with placebo, then with known added amounts of the standard (e.g., at 50%, 100%, and 150% of target), and calculating the percentage recovered [2].
Precision Assesses the repeatability of results under normal operating conditions. This includes intermediate precision (variations within a lab: different analysts, instruments) and repeatability (variations over different days) [2].
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Can be calculated as LOD = 3.3 × (Standard Deviation of Response / Slope of Calibration Curve) [2].
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Can be calculated as LOQ = 10 × (Standard Deviation of Response / Slope of Calibration Curve) [2].
System Suitability A set of parameters to ensure the analytical system is working properly before and during the analysis. It is performed by preparing multiple dilutions of the same concentration and calculating the Relative Standard Deviation (%RSD) [2].

Method Development Workflow

To assist in developing and validating your own method for 7-ACA, the following flowchart outlines the key stages of the process, incorporating the validation parameters previously discussed.

G Analytical Method Development & Validation Workflow Start Start Method Development MethodSetup Define Method Parameters: • Chromatographic Conditions • Sample Preparation Start->MethodSetup PreValidation Pre-Validation Check (System Suitability Test) MethodSetup->PreValidation Validation Formal Validation PreValidation->Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD / LOQ Validation->LOD Results Document Results & Establish Method Linearity->Results Pass Accuracy->Results Pass Precision->Results Pass LOD->Results Pass End Validated Method Results->End

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

272.04669266 Da

Monoisotopic Mass

272.04669266 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9XI67897RG

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 73 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 72 of 73 companies with hazard statement code(s):;
H317 (98.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (98.61%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (13.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

957-68-6

Wikipedia

7-ACA

Dates

Last modified: 08-15-2023
1: Endoh T, Yagihashi A, Sasaki M, Watanabe N. Ceftizoxime-induced hemolysis due to immune complexes: case report and determination of the epitope responsible for immune complex-mediated hemolysis. Transfusion. 1999 Mar;39(3):306-9. PubMed PMID: 10204595.

Explore Compound Types